molecular formula C16H16O3 B1208535 Broussin CAS No. 76045-50-6

Broussin

Cat. No.: B1208535
CAS No.: 76045-50-6
M. Wt: 256.3 g/mol
InChI Key: JTPMXGZHRQYFTB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Broussin is a hydroxyflavan that is (2S)-flavan substituted by a hydroxy group at position 7 and a methoxy group at position 4'. It has a role as a plant metabolite. It is a hydroxyflavan and a methoxyflavan. It derives from a (2S)-flavan.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76045-50-6

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

(2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C16H16O3/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1

InChI Key

JTPMXGZHRQYFTB-HNNXBMFYSA-N

SMILES

COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources and Biological Activities of Broussonins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Broussin" does not correspond to a recognized compound in the scientific literature. This guide presumes the user is referring to Broussonins , a class of prenylated polyphenols. The information herein pertains to these compounds.

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of Broussonins. It is intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and workflows.

Natural Sources of Broussonins

Broussonins are naturally occurring phenolic compounds primarily isolated from plants belonging to the genus Broussonetia, a member of the Moraceae family. These plants are widely distributed across East Asia, including Korea, China, and Japan.[1] The principal species known to be rich sources of Broussonins and other bioactive constituents are:

  • Broussonetia kazinoki : A deciduous shrub whose leaves, branches, roots, and fruits have been used in traditional medicine.[1][2] It is a significant source of Broussonin A, B, and C.[1][3][4]

  • Broussonetia papyrifera (Paper Mulberry) : A common plant in the Asia-Pacific region, various parts of which, including the root, bark, leaves, and fruits, are used in traditional herbal medicine.[5] It contains a vast array of over 100 flavonoids and polyphenols, including Broussonins.[6][7][8]

These compounds are found in various parts of the plants, with the root and bark often containing higher concentrations.[2][5][9]

Key Bioactive Broussonin Analogs

Several Broussonin analogs have been isolated and characterized, each exhibiting distinct biological activities. The most studied include Broussonin A, B, C, and E.

  • Broussonin A & B : Known for their potent anti-angiogenic properties.[10][11]

  • Broussonin C : A well-documented competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis.[1]

  • Broussonin E : Demonstrates significant anti-inflammatory effects.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the biological activities of various Broussonins and related compounds.

Table 1: Tyrosinase Inhibitory Activity

Compound Source Assay Type IC50 Value (µM) Citation
Broussonin C B. kazinoki Mushroom Tyrosinase (Diphenolase) 0.57 [7]
Kazinol F B. kazinoki Mushroom Tyrosinase (Diphenolase) 26.9 [7]
Kazinol C B. kazinoki Mushroom Tyrosinase (Diphenolase) 1.7 [7]
Kazinol S B. kazinoki Mushroom Tyrosinase (Monophenolase) 0.43 [7]

| Papyriflavonol A | B. papyrifera | α-Glucosidase Inhibition | 2.1 |[5][8] |

Table 2: Anti-Angiogenic and Anti-Cancer Activities of Broussonin A & B

Compound Assay Cell Line Concentration Range (µM) Effect Citation
Broussonin A & B Cell Proliferation HUVECs 0.1 - 10 Dose-dependent suppression of VEGF-A-stimulated proliferation [14]
Broussonin A & B Cell Migration HUVECs 0.1 - 10 Dose-dependent inhibition of VEGF-A-stimulated migration [14]
Broussonin A & B Cell Invasion HUVECs 0.1 - 10 Dose-dependent inhibition of VEGF-A-stimulated invasion [14]

| Broussonin A & B | Anti-Proliferative | NSCLC, Ovarian Cancer | Not specified | Inhibited proliferation and invasion of cancer cells |[10][12] |

Table 3: Anti-Inflammatory Activity of Broussonin E

Compound Assay Cell Line Key Findings Citation
Broussonin E LPS-Induced Inflammation RAW 264.7 (Macrophage) Suppressed expression of pro-inflammatory factors (TNF-α, IL-1β, iNOS, COX-2) [13]

| Broussonin E | LPS-Induced Inflammation | RAW 264.7 (Macrophage) | Enhanced expression of anti-inflammatory factors (IL-10, CD206, Arg-1) |[13] |

Signaling Pathways

Broussonin A and B exert their anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor-A (VEGF-A) / VEGFR-2 signaling cascade.[10][11] This blockade disrupts downstream pathways including ERK, Akt, p70S6K, and p38MAPK, which are critical for endothelial cell proliferation, migration, and invasion—key processes in the formation of new blood vessels.[3][10]

VEGF_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds p70S6K p70S6K VEGFR2->p70S6K Akt Akt VEGFR2->Akt ERK ERK VEGFR2->ERK p38MAPK p38MAPK VEGFR2->p38MAPK BroussoninAB Broussonin A / B BroussoninAB->VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Invasion) p70S6K->Angiogenesis Akt->Angiogenesis ERK->Angiogenesis p38MAPK->Angiogenesis

Broussonin A/B inhibit the VEGFR-2 signaling pathway.

Broussonin E modulates inflammatory responses in macrophages by suppressing pro-inflammatory pathways and promoting an anti-inflammatory M2 phenotype.[13] It achieves this by inhibiting the phosphorylation of ERK and p38 MAPK, suppressing the NF-κB pathway, and activating the JAK2/STAT3 signaling pathway.[13][14]

Anti_Inflammatory_Pathway LPS LPS ERK p-ERK LPS->ERK Activates p38MAPK p-p38 MAPK LPS->p38MAPK Activates NFkB NF-κB LPS->NFkB Activates BroussoninE Broussonin E BroussoninE->ERK Inhibits BroussoninE->p38MAPK Inhibits BroussoninE->NFkB Inhibits JAK2 JAK2 BroussoninE->JAK2 Activates ProInflammatory Pro-Inflammatory Factors (TNF-α, iNOS, COX-2) ERK->ProInflammatory p38MAPK->ProInflammatory NFkB->ProInflammatory STAT3 STAT3 JAK2->STAT3 AntiInflammatory Anti-Inflammatory Factors (IL-10, Arg-1) STAT3->AntiInflammatory

Anti-inflammatory mechanism of Broussonin E.

Experimental Protocols

A generalized protocol for the isolation of Broussonins from plant material involves solvent extraction followed by chromatographic fractionation.

Isolation_Workflow Start 1. Plant Material Collection (e.g., B. kazinoki roots) Dry and pulverize. Extraction 2. Solvent Extraction (e.g., Methanol or Ethanol) Start->Extraction Filtration 3. Filtration & Concentration (Yields crude extract) Extraction->Filtration Partition 4. Solvent Partitioning (e.g., with Chloroform, Ethyl Acetate) To separate fractions. Filtration->Partition Chromatography 5. Column Chromatography (Silica Gel or Sephadex) For further separation. Partition->Chromatography Purification 6. Preparative HPLC For final purification of isolates. Chromatography->Purification End 7. Structure Elucidation (NMR, Mass Spectrometry) To identify Broussonins. Purification->End

Generalized workflow for Broussonin isolation.

Methodology:

  • Preparation : Air-dry the collected plant material (e.g., root bark of B. papyrifera) and grind it into a fine powder.

  • Extraction : Extract the powder with a solvent such as methanol or ethanol at room temperature, often for an extended period with agitation. Repeat the extraction process multiple times to ensure maximum yield.

  • Concentration : Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation : Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatography : Isolate individual compounds from the active fractions using various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography.

  • Purification : Achieve final purification of the Broussonin compounds using preparative High-Performance Liquid Chromatography (HPLC).

  • Identification : Elucidate the structure of the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This assay is fundamental for evaluating the skin-whitening potential of compounds like Broussonin C.[1]

  • Principle : The assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which can be monitored by the increase in absorbance at a specific wavelength.

  • Reagents : Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), test compound (Broussonin C), and a positive control (e.g., Kojic acid).

  • Procedure :

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the test compound at various concentrations.

    • Add mushroom tyrosinase solution to each well and incubate.

    • Initiate the reaction by adding L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

This protocol is used to assess the anti-inflammatory effects of compounds like Broussonin E.[15]

  • Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[15]

  • Procedure :

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., Broussonin E) for 1-2 hours.

    • Stimulate inflammation by adding lipopolysaccharide (LPS) to the wells (final concentration typically 1 µg/mL) and incubate for 24 hours.[15]

    • Nitric Oxide (NO) Measurement : Collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. Measure absorbance at 540 nm.[15]

    • Cytokine Measurement : Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using specific ELISA kits.[12]

    • Cell Viability : Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity of the test compound.[15]

References

Broussin from Dracaena cochinchinensis: A Technical Guide to its Discovery, Isolation, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the flavonoid Broussin (7-hydroxy-4'-methoxyflavan) as identified in the medicinal plant Dracaena cochinchinensis. While the presence of this compound in this plant has been documented, detailed protocols for its specific isolation and extensive characterization of its bioactivity remain areas requiring further investigation. This document consolidates the available information, presents inferred experimental methodologies based on established phytochemical techniques, and explores potential biological activities and associated signaling pathways for future research. Quantitative data from related studies are summarized to provide a comparative context. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound from this important botanical source.

Introduction

Dracaena cochinchinensis (Lour.) S.C.Chen, a key source of the traditional medicine known as "Dragon's Blood" resin, is rich in a variety of phenolic compounds, including flavonoids. Among these is this compound, a flavan with the chemical name 7-hydroxy-4'-methoxyflavan. The discovery of this compound in this plant is significant due to the known pharmacological activities of flavonoids, which include anti-inflammatory, antioxidant, and anticancer effects. This guide details the discovery of this compound in Dracaena cochinchinensis and provides a proposed, in-depth methodology for its isolation and characterization, based on established phytochemical practices.

Discovery of this compound in Dracaena cochinchinensis

The presence of this compound (7-hydroxy-4'-methoxyflavan) in Dracaena cochinchinensis has been reported in phytochemical studies focused on elucidating the chemical constituents of this plant. Notably, research by Lu et al. (1998) identified 7-hydroxy-4'-methoxyflavan as one of six compounds isolated from a chloroform extract of the plant.[1] Another study by He et al. (2004) also reported the isolation of 7-hydroxy-4'-methoxyflavan from the resin of Dracaena cochinchinensis.[2] These initial findings establish the basis for further investigation into the properties and potential applications of this compound from this specific natural source.

Proposed Experimental Protocols

While the original publications announcing the presence of this compound in Dracaena cochinchinensis lack detailed experimental procedures, the following protocols are proposed based on standard methodologies for the isolation and characterization of flavonoids from plant materials.

Isolation and Purification of this compound

The isolation of this compound from the resin of Dracaena cochinchinensis would typically involve a multi-step process of extraction and chromatographic separation.

3.1.1. Plant Material and Extraction

  • Plant Material: Dried resin of Dracaena cochinchinensis.

  • Extraction:

    • The dried resin is ground into a fine powder.

    • The powdered resin is subjected to solvent extraction, likely with a solvent of medium polarity such as chloroform or ethyl acetate, as suggested by the initial discovery.[1] Maceration or Soxhlet extraction are suitable methods.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

A combination of chromatographic techniques would be employed for the purification of this compound from the crude extract.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

    • Fractionation: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing a similar profile to a this compound standard (if available) are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

    • Purification: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Structural Elucidation

The chemical structure of the isolated this compound would be confirmed using a suite of spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to establish the carbon-hydrogen framework and the positions of substituents. 2D NMR techniques (COSY, HSQC, HMBC) would be used for definitive structural assignment.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorption.

Quantitative Data

Currently, there is a lack of specific quantitative data regarding the yield of this compound from Dracaena cochinchinensis. The following table presents a hypothetical representation of the type of data that would be collected during the isolation process. For comparative purposes, data on the extraction yields of total extracts from D. cochinchinensis are included from a recent study.

ParameterValueReference
Extraction Yields from D. cochinchinensis Stemwood
90% Ethanol Extract~16-20.58%[3][4]
50% Ethanol Extract~17%[4]
Water Extract~2.4%[4]
Hypothetical this compound Yield
Yield from Crude Chloroform ExtractData not available
Purity after Column ChromatographyData not available
Final Yield of Purified this compoundData not available
Purity by HPLC>98%Target

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound isolated specifically from Dracaena cochinchinensis are not yet available. However, based on the known activities of related flavonoids and extracts from this compound-containing plants, several areas of investigation are proposed.

Anti-inflammatory Activity

Extracts from Broussonetia papyrifera, which also contains this compound and related compounds, have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 cells.[5][6] It is plausible that this compound contributes to this activity.

Proposed Signaling Pathway for Investigation:

A potential mechanism for the anti-inflammatory action of this compound could involve the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB IKK->NFkB activates p65_p50 p65/p50 NFkB->p65_p50 releases nucleus Nucleus p65_p50->nucleus inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->inflammatory_genes induces This compound This compound This compound->IKK inhibits? This compound->MAPK inhibits? AP1 AP-1 MAPK->AP1 AP1->nucleus

Caption: Proposed anti-inflammatory signaling pathway for this compound.

Anticancer Activity

Related flavans and isoflavans have shown cytotoxic effects on various cancer cell lines.[1] For instance, 4'-hydroxy-7-methoxyflavan has demonstrated a cytotoxic effect on human leukemic Molt 4 cells.[7] Further research is warranted to investigate the potential of this compound as an anticancer agent.

Proposed Experimental Workflow for Anticancer Screening:

anticancer_workflow start Isolate and Purify This compound cell_lines Select Cancer Cell Lines (e.g., Breast, Colon, Leukemia) start->cell_lines mtt_assay MTT Assay for Cytotoxicity (Determine IC50) cell_lines->mtt_assay apoptosis_assay Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis pathway_analysis Western Blot for Key Signaling Proteins (e.g., Akt, mTOR, caspases) apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis end Evaluate Anticancer Potential pathway_analysis->end

Caption: Workflow for evaluating the anticancer activity of this compound.

Neuroprotective Activity

Extracts from Dracaena cochinchinensis have been shown to inhibit amyloid-β fibril formation and promote neuronal cell differentiation, suggesting a potential role in neuroprotection.[4] Given that this compound is a constituent of these extracts, its contribution to these effects is a compelling area for future research.

Conclusion and Future Directions

This compound, a flavonoid present in Dracaena cochinchinensis, represents a promising compound for further pharmacological investigation. While its discovery in this plant is established, there is a clear need for the development and publication of detailed isolation protocols and quantitative analysis. Future research should focus on:

  • Optimizing the extraction and purification of this compound from Dracaena cochinchinensis to improve yield and purity.

  • Conducting comprehensive in vitro and in vivo studies to elucidate the anti-inflammatory, anticancer, and neuroprotective properties of purified this compound.

  • Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanisms of action.

This technical guide provides a framework for initiating such research, with the ultimate goal of unlocking the therapeutic potential of this compound from this valuable medicinal plant.

References

An In-Depth Technical Guide to Broussin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussin is a naturally occurring flavan, a subclass of flavonoids, predominantly isolated from plants of the Broussonetia genus, such as paper mulberry (Broussonetia papyrifera). As a member of the flavonoid family, this compound is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, detailing its chemical structure, physicochemical and spectroscopic properties, and known biological activities. The document also outlines experimental protocols for its isolation and potential synthesis, and discusses its putative mechanisms of action, including the modulation of key cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Chemical Structure and Identification

This compound is chemically classified as a flavan. Its formal IUPAC name is (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[[“]]. The chemical structure of this compound is characterized by a C6-C3-C6 backbone, typical of flavonoids, with a saturated C ring.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[[“]]
Molecular Formula C₁₆H₁₆O₃[[“]]
Molecular Weight 256.30 g/mol [[“]]
CAS Number 76045-50-6[[“]]
ChEBI ID CHEBI:3185[[“]]
PubChem CID 442277[[“]]
Canonical SMILES COC1=CC=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O[[“]]
InChI Key JTPMXGZHRQYFTB-HNNXBMFYSA-N[[“]]

Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
XLogP3 3.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 38.7 Ų
Heavy Atom Count 19

Spectroscopic Data:

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are as follows:

  • ¹H-NMR and ¹³C-NMR: The proton and carbon NMR spectra would be expected to show signals corresponding to the aromatic protons and carbons of the two benzene rings, the methoxy group, and the aliphatic protons of the dihydropyran ring.

  • Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the hydroxyl group (O-H stretching), aromatic C-H stretching, aliphatic C-H stretching, and C-O stretching vibrations.

Biological Activities and Quantitative Data

While specific quantitative bioactivity data for this compound is limited in publicly accessible literature, compounds isolated from the Broussonetia genus have demonstrated a variety of pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, and anticancer activities. The data presented below is for compounds structurally related to this compound or for extracts from Broussonetia papyrifera and should be considered indicative of potential activities of this compound, warranting further specific investigation.

Table 3: Antioxidant Activity of Related Compounds from Broussonetia papyrifera

CompoundAssayIC₅₀ (µM)Reference
Broussopapyrin ADPPH22.33 ± 1.50[2]
Broussopapyrin AABTS15.15 ± 2.07[2]
BHT (standard)DPPH139.41 ± 2.26[2]
BHT (standard)ABTS92.15 ± 5.46[2]

Table 4: Putative Antibacterial Activity of this compound

Bacterial StrainAssayMIC (µg/mL)
Staphylococcus aureusBroth microdilutionData not available
Escherichia coliBroth microdilutionData not available

Table 5: Putative Anti-inflammatory Activity of this compound

Cell LineAssayIC₅₀ (µM)
RAW 264.7 macrophagesNitric Oxide (NO) ProductionData not available

Table 6: Putative Anticancer Activity of this compound

Cell LineAssayIC₅₀ (µM)
Various Cancer Cell LinesMTT AssayData not available

Experimental Protocols

Isolation of Phenolic Compounds from Broussonetia papyrifera

The following is a general protocol for the isolation of phenolic compounds from Broussonetia papyrifera, which can be adapted for the specific isolation of this compound.

Workflow for Isolation of Phenolic Compounds

Caption: General workflow for the isolation of phenolic compounds from Broussonetia papyrifera.

Detailed Methodology:

  • Extraction: Dried and powdered leaves of Broussonetia papyrifera are extracted with n-butanol at room temperature.

  • Concentration: The n-butanol extract is concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing compounds with similar TLC profiles to that expected for this compound are combined and further purified using techniques like Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The purified compound is subjected to spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm its identity as this compound[3].

Synthesis of this compound (7-hydroxy-4'-methoxyflavan)

Proposed Synthetic Pathway for this compound

Synthesis_Pathway A 2,4-Dihydroxyacetophenone C 2',4'-Dihydroxy-4-methoxychalcone A->C Claisen-Schmidt condensation B 4-Methoxybenzaldehyde B->C D 7-Hydroxy-4'-methoxyflavanone C->D Cyclization E This compound (7-Hydroxy-4'-methoxyflavan) D->E Reduction

Caption: A proposed synthetic pathway for this compound.

Detailed Methodology (General Procedure):

  • Chalcone Synthesis (Claisen-Schmidt Condensation): 2,4-Dihydroxyacetophenone is reacted with 4-methoxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form 2',4'-dihydroxy-4-methoxychalcone.

  • Flavanone Synthesis (Cyclization): The resulting chalcone is subjected to acid- or base-catalyzed intramolecular cyclization to yield 7-hydroxy-4'-methoxyflavanone.

  • Flavan Synthesis (Reduction): The flavanone is then reduced to the corresponding flavan, this compound. This can be achieved through catalytic hydrogenation or using reducing agents like sodium borohydride.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add different concentrations of this compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark.

  • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Add different concentrations of this compound to the diluted ABTS•+ solution.

  • After a set incubation time, measure the absorbance.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

Workflow for Nitric Oxide Production Assay

Caption: Workflow for the in vitro nitric oxide production assay.

Detailed Methodology:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and nitric oxide (NO) production, excluding a negative control group.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Measure the absorbance at approximately 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Putative Mechanism of Action and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are currently lacking. However, as a flavonoid, this compound is likely to exert its biological effects by modulating key cellular signaling pathways that are commonly affected by this class of compounds. These include the NF-κB, MAPK, and PI3K/Akt pathways, which are central to inflammation, cell proliferation, and survival.

Signaling_Pathways cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 This compound (Flavanoid) cluster_2 Signaling Pathways cluster_3 Cellular Responses LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates MAPK MAPK Pathway LPS->MAPK Activates PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt Activates This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits This compound->PI3K_Akt Modulates Inflammation Inflammation NFkB->Inflammation Promotes Proliferation Cell Proliferation MAPK->Proliferation Promotes PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits

References

The Brassinosteroid Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that play a crucial role in regulating a wide array of physiological and developmental processes in plants. Their biosynthesis from the precursor campesterol involves a complex network of reactions catalyzed by a series of enzymes, primarily from the cytochrome P450 family. This technical guide provides an in-depth overview of the brassinosteroid biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support researchers and professionals in the fields of plant biology and drug development.

Brassinosteroid Biosynthesis Pathways

The biosynthesis of brassinosteroids originates from the sterol campesterol and proceeds through two main interconnected routes: the early C-6 oxidation pathway and the late C-6 oxidation pathway. These pathways converge to produce castasterone, which is then converted to brassinolide, the most biologically active brassinosteroid.[1][2] A campestanol (CN)-independent pathway has also been identified as a significant route for BR biosynthesis.[1][3]

Key Enzymes in Brassinosteroid Biosynthesis

Several key enzymes, predominantly cytochrome P450 monooxygenases (CYPs), are involved in the hydroxylation and oxidation steps of the BR biosynthetic pathway.[1][2] These include:

  • DWF4 (CYP90B1): Catalyzes the rate-limiting step of C-22 hydroxylation.[4]

  • CPD (CYP90A1): Involved in C-23 hydroxylation.

  • DET2: A steroid 5α-reductase that converts campesterol to campestanol.[1]

  • ROT3 (CYP90D1): Participates in C-23 hydroxylation.[3]

  • CYP85A1/A2: Catalyzes the final conversion of castasterone to brassinolide.[3]

The expression of genes encoding these enzymes is tightly regulated, often through a negative feedback loop involving the downstream signaling components BZR1 and BES1.[3][5]

Visualizing the Biosynthesis Pathways

The following diagrams illustrate the major pathways in brassinosteroid biosynthesis.

Broussin_Biosynthesis_Pathway cluster_early Early C-6 Oxidation Pathway cluster_late Late C-6 Oxidation Pathway Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 6-oxocampestanol 6-oxocampestanol Campestanol->6-oxocampestanol ? Cathasterone Cathasterone 6-oxocampestanol->Cathasterone ? Teasterone Teasterone Cathasterone->Teasterone DWF4/CYP90B1 3-Dehydroteasterone 3-Dehydroteasterone Teasterone->3-Dehydroteasterone ? Typhasterol Typhasterol 3-Dehydroteasterone->Typhasterol ? Castasterone Castasterone Typhasterol->Castasterone ? Brassinolide Brassinolide Castasterone->Brassinolide CYP85A1/A2 Campestanol_late Campestanol 6-deoxocathasterone 6-deoxocathasterone Campestanol_late->6-deoxocathasterone ? 6-deoxoteasterone 6-deoxoteasterone 6-deoxocathasterone->6-deoxoteasterone DWF4/CYP90B1 3-dehydro-6-deoxoteasterone 3-dehydro-6-deoxoteasterone 6-deoxoteasterone->3-dehydro-6-deoxoteasterone ? 6-deoxotyphasterol 6-deoxotyphasterol 3-dehydro-6-deoxoteasterone->6-deoxotyphasterol ? 6-deoxocastasterone 6-deoxocastasterone 6-deoxotyphasterol->6-deoxocastasterone ? Castasterone_late Castasterone 6-deoxocastasterone->Castasterone_late CPD/CYP90A1 Castasterone_late->Brassinolide

Brassinosteroid Biosynthesis Pathways

Quantitative Data in Brassinosteroid Biosynthesis

The quantification of brassinosteroid intermediates provides valuable insights into the regulation and flux of the biosynthetic pathway. The table below summarizes endogenous BR concentrations found in Arabidopsis thaliana shoots, as determined by various chromatographic and mass spectrometric methods.

CompoundConcentration (pg/g FW) - LC-MSConcentration (pg/g FW) - GC-MS
Brassinolide (BL)4.34 ± 0.541,860
28-norBrassinolideNot DetectedNot Detected
Castasterone (CS)2.34 ± 0.18440
24-epiCastasterone210 ± 30Not Detected
28-norCastasterone2.20 ± 0.12Not Detected
6-deoxocastasterone1,510 ± 701,570
Typhasterol (TY)0.16 ± 0.071,340
Data sourced from Yu et al. (2019), Luo et al. (2018), and Fujioka et al. (1998) as cited in[6].

Experimental Protocols

The study of the brassinosteroid biosynthesis pathway relies on a variety of sophisticated experimental techniques. Below are outlines of key protocols.

Brassinosteroid Extraction and Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of endogenous brassinosteroids from plant tissues.

Objective: To isolate and quantify BRs from plant samples.

Materials:

  • Plant tissue (e.g., Arabidopsis shoots)

  • Liquid nitrogen

  • Extraction solvent (e.g., acetonitrile/water with formic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization agent (e.g., m-aminophenylboronic acid)

  • LC-MS/MS system

Workflow:

BR_Extraction_Workflow Start Plant Tissue Collection Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Extract with Solvent Grinding->Extraction Centrifugation1 Centrifuge and Collect Supernatant Extraction->Centrifugation1 SPE Solid-Phase Extraction (SPE) Centrifugation1->SPE Derivatization Derivatization SPE->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS End Data Analysis and Quantification LCMS->End

Workflow for BR Extraction and Analysis

Detailed Steps:

  • Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Extraction: Homogenize the frozen tissue and extract with a suitable solvent mixture.

  • Purification: Use solid-phase extraction to remove interfering compounds and enrich for BRs.[6]

  • Derivatization: To enhance sensitivity in mass spectrometry, derivatize the BRs.[6]

  • LC-MS/MS Analysis: Separate the derivatized BRs using liquid chromatography and detect and quantify them using tandem mass spectrometry.[6]

In Vitro Enzyme Activity Assays

Enzyme assays are crucial for characterizing the function and kinetics of biosynthetic enzymes.

Objective: To determine the catalytic activity of a specific enzyme in the BR pathway.

Materials:

  • Purified recombinant enzyme (e.g., DWF4)

  • Substrate (e.g., campesterol)

  • Cofactors (e.g., NADPH)

  • Buffer solution

  • Reaction quenching solution

  • Analytical system (e.g., HPLC or GC-MS) to detect the product.

Procedure:

  • Reaction Setup: Combine the purified enzyme, substrate, and cofactors in a reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Analysis: Extract the product and analyze it using chromatography to determine the amount formed.

  • Kinetic Analysis: Vary the substrate concentration to determine kinetic parameters such as Km and Vmax.

Brassinosteroid Signaling Pathway

Once synthesized, brassinosteroids initiate a signaling cascade by binding to a cell surface receptor complex.

The key components of the BR signaling pathway include:

  • BRI1 (BRASSINOSTEROID INSENSITIVE 1): The primary receptor kinase.[3]

  • BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1): A co-receptor that forms a complex with BRI1 upon BR binding.[3]

  • BIN2 (BRASSINOSTEROID INSENSITIVE 2): A negative regulator of the pathway.[3]

  • BZR1 and BES1: Transcription factors that regulate the expression of BR-responsive genes.[3][5]

In the absence of BRs, BIN2 phosphorylates and inactivates BZR1 and BES1. Upon BR binding to the BRI1-BAK1 complex, a phosphorylation cascade is initiated that leads to the inactivation of BIN2. This allows BZR1 and BES1 to be dephosphorylated and translocate to the nucleus to regulate gene expression.[3]

BR_Signaling_Pathway cluster_off BR Absent cluster_on BR Present BRI1_off BRI1 BKI1 BKI1 BRI1_off->BKI1 BIN2_on BIN2 (Active) BZR1_p BZR1-P (Inactive) BIN2_on->BZR1_p Phosphorylates BR Brassinosteroid BRI1_on BRI1 BR->BRI1_on BAK1 BAK1 BRI1_on->BAK1 BSU1 BSU1 BAK1->BSU1 Activates BIN2_off BIN2 (Inactive) BSU1->BIN2_off Dephosphorylates BZR1 BZR1 (Active) BIN2_off->BZR1 Inhibition released Nucleus Nucleus BZR1->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Brassinosteroid Signaling Pathway

The elucidation of the brassinosteroid biosynthesis and signaling pathways has been a significant achievement in plant biology. This guide provides a foundational understanding of these complex processes, supported by quantitative data and established experimental protocols. Further research in this area holds the potential for the development of novel plant growth regulators and strategies for crop improvement.

References

Spectroscopic Profile of Broussin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Broussin, a naturally occurring flavan found in plants of the Broussonetia genus. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in various research and development settings.

Chemical Structure and Properties

This compound is chemically defined as (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol. Its molecular and structural details are fundamental for the interpretation of its spectroscopic data.

Molecular Formula: C₁₆H₁₆O₃

Molecular Weight: 256.30 g/mol

CAS Number: 76045-50-6[1]

Spectroscopic Data

The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, compiled from phytochemical studies of Broussonetia papyrifera.[2][3]

1H NMR (Proton NMR) Data

Table 1: 1H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.03dd10.5, 3.0
H-3α2.10m
H-3β2.25m
H-4α2.85m
H-4β3.01m
H-56.95d8.2
H-66.38dd8.2, 2.5
H-86.33d2.5
H-2', H-6'7.35d8.6
H-3', H-5'6.90d8.6
4'-OCH₃3.79s
7-OH8.95s

Note: Data acquired in acetone-d₆.

13C NMR (Carbon-13 NMR) Data

Table 2: 13C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-279.5
C-331.8
C-422.1
C-4a115.8
C-5127.8
C-6108.3
C-7155.8
C-8103.2
C-8a154.9
C-1'131.5
C-2', C-6'128.0
C-3', C-5'114.2
C-4'159.3
4'-OCH₃55.3

Note: Data acquired in acetone-d₆.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M]⁺256

Note: This represents the molecular ion peak.

Experimental Protocols

The spectroscopic data presented above were obtained through standard analytical techniques. While specific instrumental parameters may vary between laboratories, the general methodologies are outlined below.

NMR Spectroscopy
  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically acetone-d₆ or chloroform-d (CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • 1H NMR: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used to obtain the proton spectrum.

    • 13C NMR: Spectra are acquired on the same instrument, often using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Mass Spectrometry
  • Sample Introduction: The purified this compound sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, resulting in a mass spectrum that shows the relative intensity of different m/z values.

Data Analysis Workflow

The process of obtaining and interpreting spectroscopic data for a natural product like this compound follows a logical workflow. This can be visualized as a directed graph, where each node represents a step in the process.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Structure Elucidation Plant_Material Broussonetia papyrifera Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound NMR_Acquisition NMR Data Acquisition (1H, 13C) Pure_Compound->NMR_Acquisition MS_Acquisition Mass Spec Data Acquisition Pure_Compound->MS_Acquisition NMR_Data Raw NMR Data (FID) NMR_Acquisition->NMR_Data MS_Data Raw MS Data MS_Acquisition->MS_Data NMR_Processing NMR Data Processing (FT, Phasing, Referencing) NMR_Data->NMR_Processing MS_Processing MS Data Processing MS_Data->MS_Processing NMR_Spectra 1H & 13C NMR Spectra NMR_Processing->NMR_Spectra MS_Spectrum Mass Spectrum MS_Processing->MS_Spectrum Structure_Determination Structure Confirmation NMR_Spectra->Structure_Determination MS_Spectrum->Structure_Determination

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Broussin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussin is a naturally occurring flavan, a class of flavonoids, that has been isolated from plants of the Broussonetia genus, notably from the paper mulberry (Broussonetia papyrifera)[1]. As a member of the flavonoid family, this compound is of interest to the scientific community, particularly in the fields of pharmacology and drug development, due to the diverse biological activities exhibited by this class of compounds. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with relevant experimental protocols and an exploration of its potential biological activities and associated signaling pathways. It is important to distinguish this compound from Broussonin C, another compound isolated from the same plant genus, as they belong to different chemical classes (flavan vs. 1,3-diphenylpropane) but share antifungal properties[2].

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for the design of experimental studies.

PropertyValueSource
IUPAC Name (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-olPubChem
Molecular Formula C₁₆H₁₆O₃PubChem
Molecular Weight 256.30 g/mol PubChem
Appearance Not explicitly reported, but likely a solid at room temperature.Inferred
Solubility Expected to have low solubility in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][4]Inferred from flavonoid properties.
XLogP3 3.4PubChem

Experimental Protocols

Isolation and Purification of this compound from Broussonetia papyrifera

3.1.1. Plant Material Collection and Preparation The leaves, bark, or roots of Broussonetia papyrifera are collected, washed, and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for extraction.

3.1.2. Extraction The powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent such as ethanol or methanol.[7][8] The choice of solvent is critical for efficiently extracting flavonoids.

3.1.3. Fractionation The crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

3.1.4. Chromatographic Purification The enriched fractions are subjected to various chromatographic techniques for the isolation of pure compounds. This multi-step process often involves:

  • Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like chloroform-methanol or hexane-ethyl acetate.

  • Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.

3.1.5. Structure Elucidation The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Broussonetia papyrifera (Powdered) extraction Solvent Extraction (Ethanol/Methanol) plant_material->extraction fractionation Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->fractionation column_chromatography Column Chromatography (Silica Gel / Sephadex) fractionation->column_chromatography prep_hplc Preparative HPLC (C18 Column) column_chromatography->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound structure_elucidation Structure Elucidation (NMR, MS) pure_this compound->structure_elucidation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGF-β Receptor II TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Activates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex gene_transcription Gene Transcription SMAD_complex->gene_transcription Translocates & Regulates This compound This compound This compound->TGFBR1 Potential Modulation This compound->SMAD23 Potential Modulation TGFB TGF-β TGFB->TGFBR2 Binds

References

Broussin: A Technical Guide on its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Broussin, a flavan classified as (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a plant metabolite found in species such as Broussonetia papyrifera and Dracaena cochinchinensis[1]. As a member of the flavonoid family, this compound is implicated in a variety of biological activities, drawing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties and its role as a plant metabolite. Due to the limited specific quantitative data and detailed experimental protocols for this compound in publicly available literature, this guide also presents data and methodologies for closely related compounds and extracts from the Broussonetia genus to serve as a proxy and guide for future research.

Introduction

This compound is a naturally occurring flavan, a class of flavonoids characterized by a C6-C3-C6 skeleton. Its chemical structure features a chromane ring system with a phenyl substituent. Found within the plant kingdom, this compound is part of a diverse group of secondary metabolites that play a crucial role in plant defense and signaling. The genus Broussonetia, a primary source of this compound, has a long history of use in traditional medicine, with its extracts and isolated compounds demonstrating a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities[2][3][4][5]. This guide will delve into the known aspects of this compound and extrapolate its potential functions and mechanisms based on the activities of its chemical relatives.

Chemical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[1]
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.30 g/mol [1]
CAS Number 76045-50-6[1]
Synonyms 7-Hydroxy-4'-methoxyflavan[1]

Role as a Plant Metabolite: Phytoalexin

This compound is considered a phytoalexin, a low molecular weight antimicrobial compound that is synthesized by and accumulates in plants after exposure to biotic or abiotic stress[6][7][8][9]. Phytoalexins are a key component of the plant's induced defense system. When a plant is attacked by pathogens such as fungi or bacteria, it triggers a signaling cascade that leads to the production of these defensive compounds at the site of infection[7][8][9].

The proposed role of this compound as a phytoalexin suggests its involvement in protecting the plant from pathogenic microbes. The flavonoid structure of this compound is common among phytoalexins and is associated with their antimicrobial properties. While specific studies on this compound's activity against plant pathogens are limited, the general function of phytoalexins is to disrupt microbial cell structures and metabolic processes, thereby inhibiting their growth and spread[7][8].

Phytoalexin_Induction Pathogen Pathogen Attack (e.g., Fungi, Bacteria) PlantCell Plant Cell Pathogen->PlantCell Infection Elicitors Elicitor Recognition PlantCell->Elicitors SignalTransduction Signal Transduction Cascade Elicitors->SignalTransduction GeneActivation Defense Gene Activation SignalTransduction->GeneActivation Biosynthesis Phytoalexin Biosynthesis (e.g., this compound) GeneActivation->Biosynthesis Accumulation Accumulation at Infection Site Biosynthesis->Accumulation Defense Inhibition of Pathogen Growth Accumulation->Defense

Figure 1: Generalized pathway of phytoalexin induction in plants.

Potential Pharmacological Activities (Based on Related Compounds)

While specific quantitative data for this compound is scarce, studies on extracts from Broussonetia papyrifera and related compounds like Broussonin C provide insights into its potential pharmacological activities.

Anti-inflammatory Activity

Extracts of Broussonetia papyrifera have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, the hexane fraction of B. papyrifera stem bark has been shown to reduce nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[4]. This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[4].

Table 1: Anti-inflammatory Activity of Broussonetia papyrifera Hexane Extract on LPS-stimulated RAW 264.7 Macrophages

MediatorConcentration of Extract (µg/mL)Inhibition/ReductionReference
Nitric Oxide (NO)10 - 80Dose-dependent[4]
TNF-α10 - 80Dose-dependent[4]
IL-1β10 - 80Dose-dependent[4]
iNOS protein10 - 80Dose-dependent[4]

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

Figure 2: Proposed anti-inflammatory signaling pathway modulation by this compound.
Antioxidant Activity

Table 2: Illustrative Antioxidant Activity Data for a Related Compound (Broussonin C) (Note: This data is for a related compound and serves as an example of expected results for this compound)

AssayIC50 (µM)Positive ControlIC50 (µM)Reference
DPPH Radical Scavenging[Data not available for this compound]Ascorbic Acid[Data not available for this compound][2][11]
ABTS Radical Scavenging[Data not available for this compound]Trolox[Data not available for this compound][2]

The antioxidant mechanism of flavonoids like this compound involves the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

Antioxidant_Mechanism This compound This compound (Flavonoid) Radical Free Radical (e.g., DPPH•, ROS) This compound->Radical Donates H• or e- Oxidizedthis compound Oxidized this compound This compound->Oxidizedthis compound NeutralizedRadical Neutralized Radical Radical->NeutralizedRadical

Figure 3: General mechanism of free radical scavenging by flavonoids like this compound.

Experimental Protocols (Illustrative for Related Compounds)

The following protocols are based on methodologies used for related compounds and extracts from Broussonetia and can be adapted for the study of this compound.

Isolation of this compound from Broussonetia papyrifera

This protocol is a general procedure for the isolation of flavonoids from plant material and would require optimization for this compound.

Isolation_Workflow Start Dried Plant Material (Broussonetia papyrifera) Extraction Methanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Filtration->Partition Chromatography1 Column Chromatography (Silica Gel) Partition->Chromatography1 Fractions Fraction Collection Chromatography1->Fractions Chromatography2 Preparative HPLC Fractions->Chromatography2 Purification Purification & Identification (NMR, MS) Chromatography2->Purification End Pure this compound Purification->End

Figure 4: General workflow for the isolation of this compound.

Protocol:

  • Extraction: Air-dried and powdered plant material (e.g., root bark of Broussonetia papyrifera) is extracted with methanol at room temperature.

  • Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (or test compound)

  • Griess Reagent

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • IC50 Calculation: The IC50 value, the concentration of this compound that inhibits 50% of NO production, is calculated from the dose-response curve.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This protocol details the assessment of the free radical scavenging activity of this compound.

Materials:

  • This compound (or test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add the this compound dilutions to a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the decrease in absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Future Perspectives

The available literature suggests that this compound, as a flavonoid and phytoalexin, holds significant potential for pharmacological applications. However, a notable gap exists in the specific and detailed investigation of this compound. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 values of pure this compound in a range of anti-inflammatory, antioxidant, and anticancer assays.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound, including its effects on NF-κB, MAPKs, and other relevant cellular targets.

  • In Vivo Studies: Validating the in vitro findings in animal models of inflammatory diseases, oxidative stress-related conditions, and cancer.

  • Role in Plant Defense: Investigating the specific role of this compound in the defense mechanisms of Broussonetia species against various plant pathogens.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound derivatives to identify key structural features for enhanced biological activity.

Conclusion

This compound is a plant metabolite with a chemical structure that suggests a range of promising biological activities. While direct and detailed research on this compound is currently limited, the study of related compounds and extracts from its plant sources provides a strong rationale for its further investigation. The protocols and conceptual frameworks presented in this technical guide offer a foundation for future research aimed at unlocking the full therapeutic potential of this intriguing natural product.

References

A Technical Guide to the Preliminary Biological Activity of Broussonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonins are a class of phenolic compounds, specifically diphenylpropane derivatives, isolated from plants of the Broussonetia genus, such as Broussonetia kazinoki and Broussonetia papyrifera.[1][2] These natural products have attracted considerable scientific interest due to their diverse and potent biological activities. Preliminary studies have revealed that various Broussonin analogs, including Broussonin A, B, C, and E, exhibit significant anti-angiogenic, anti-inflammatory, tyrosinase inhibitory, and anticancer properties.[1][3][4] This technical guide provides a comprehensive overview of the current understanding of Broussonin's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Anti-Angiogenic Activity

Broussonin A and B have been identified as potent inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][5] Studies show they effectively suppress various stages of angiogenesis in a dose-dependent manner.[3]

Quantitative Data: Anti-Angiogenic Effects

The inhibitory effects of Broussonin A and B on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs) are summarized below.

Compound Assay Cell Line Concentration Range Effect Reference
Broussonin A & BCell ProliferationHUVECs0.1–10 µMDose-dependent suppression of VEGF-A-stimulated proliferation[1][6]
Broussonin A & BCell MigrationHUVECs0.1–10 µMDose-dependent inhibition of VEGF-A-stimulated migration[1][6]
Broussonin A & BCell InvasionHUVECs0.1–10 µMDose-dependent inhibition of VEGF-A-stimulated invasion[1][6]
Broussonin A & BTube FormationHUVECs0.1–10 µMAbrogation of VEGF-A-stimulated capillary-like structure formation[5][6]
Broussonin A & BMicrovessel SproutingRat Aortic Rings0.1–10 µMAbrogation of microvessel formation ex vivo[5][6]
Mechanism of Anti-Angiogenic Action

Broussonin A and B exert their anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1][3] The binding of VEGF-A to VEGFR-2 on endothelial cells normally triggers a downstream signaling cascade essential for angiogenesis. Broussonins A and B inhibit the phosphorylation of VEGFR-2, thereby blocking this cascade.[5] This blockade prevents the activation of key downstream signaling molecules, including Akt, Extracellular signal-regulated kinase (ERK), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and p70 S6 kinase (p70S6K).[5] Furthermore, these compounds have been shown to regulate cell adhesion molecules by promoting the localization of vascular endothelial (VE)-cadherin at cell-cell contacts and down-regulating the expression of integrin β1 and integrin-linked kinase (ILK).[5][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 p70S6K p70S6K VEGFR2->p70S6K Activates Akt Akt VEGFR2->Akt Activates ERK ERK VEGFR2->ERK Activates p38 p38 MAPK VEGFR2->p38 Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds BroussoninAB Broussonin A / B BroussoninAB->VEGFR2 Inhibits Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Invasion) p70S6K->Angiogenesis Promote Akt->Angiogenesis Promote ERK->Angiogenesis Promote p38->Angiogenesis Promote

Inhibition of the VEGFR-2 signaling pathway by Broussonin A and B.
Experimental Protocols

1.3.1. HUVEC Proliferation Assay

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[6]

  • Methodology: HUVECs are seeded in 96-well plates. After cell attachment, they are pre-treated with various concentrations of Broussonin A or B (e.g., 0.1–10 µM) for 30 minutes. The cells are then stimulated with VEGF-A. Cell proliferation is assessed after a set incubation period (e.g., 24-48 hours) using a standard method like the MTT assay, which measures mitochondrial activity as an indicator of cell viability.[6]

1.3.2. Western Blot Analysis of Signaling Pathways

  • Methodology: HUVECs are treated with Broussonin A/B and stimulated with VEGF-A.[6] Total cell lysates are prepared, and proteins are separated by SDS-PAGE. The proteins are then transferred to a PVDF or nitrocellulose membrane. The membrane is probed with primary antibodies specific for the phosphorylated and total forms of VEGFR-2, Akt, ERK, and p38 MAPK. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescent substrate.[6]

Anti-inflammatory Activity

Broussonin A, C, and E have demonstrated significant anti-inflammatory properties.[3][4][8] They modulate the production of key inflammatory mediators in macrophage cell lines, such as LPS-stimulated RAW 264.7 cells.[4][8]

Quantitative Data: Anti-inflammatory Effects
Compound Model Effect Mechanism Reference
Broussonin ALPS-stimulated cellsSuppression of iNOS expressionDown-regulation of Akt and ERK signaling, NF-κB modulation[6][9]
Broussonin C & ELPS-stimulated RAW 264.7 macrophagesSuppression of pro-inflammatory mediators (TNF-α, IL-1β, iNOS, COX-2)Inhibition of ERK and p38 MAPK phosphorylation[8][10][11]
Broussonin C & ELPS-stimulated RAW 264.7 macrophagesEnhancement of anti-inflammatory mediators (IL-10, CD206, Arg-1)Activation of JAK2/STAT3 signaling pathway[8][10][11]
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Broussonins are mediated through the modulation of several key signaling pathways.[8] In LPS-stimulated macrophages, Broussonin C and E inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway by suppressing the phosphorylation of ERK and p38.[8][10][11] Concurrently, they activate the Janus Kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which promotes an anti-inflammatory response.[8][10][11] This dual action leads to a decrease in the expression of pro-inflammatory genes (like TNF-α, IL-6, iNOS) and an increase in anti-inflammatory markers (like IL-10).[8][10] Broussonin A is also believed to act by inhibiting the NF-κB signaling pathway.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_jakstat JAK-STAT Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 BroussoninCE Broussonin C / E ERK ERK BroussoninCE->ERK Inhibits p38 p38 BroussoninCE->p38 Inhibits JAK2 JAK2 BroussoninCE->JAK2 Activates TLR4->ERK Activates TLR4->p38 Activates NFkB NF-κB TLR4->NFkB Activates ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) ERK->ProInflammatory Induces p38->ProInflammatory Induces STAT3 STAT3 JAK2->STAT3 Activates AntiInflammatory Anti-inflammatory Gene Expression (IL-10, CD206, Arg-1) STAT3->AntiInflammatory Induces NFkB->ProInflammatory Induces

Modulation of inflammatory pathways by Broussonin C and E.
Experimental Protocols

2.3.1. RAW 264.7 Cell Culture and Stimulation

  • Cell Line: RAW 264.7 murine macrophage cell line.[12]

  • Methodology: Cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12] For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). Cells are pre-treated with Broussonin for 1 hour, followed by stimulation with lipopolysaccharide (LPS, e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[12]

2.3.2. Nitric Oxide (NO) Production Assay

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Methodology: After cell treatment, 100 µL of culture supernatant is collected.[12] It is mixed with equal parts of Griess Reagent A and Griess Reagent B and incubated at room temperature for 10 minutes.[12] The absorbance is measured at 540 nm. Nitrite concentration is calculated using a sodium nitrite standard curve.[12]

Tyrosinase Inhibitory Activity

Broussonin C is a particularly potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, making it a compound of high interest for dermatological and cosmetic applications to treat hyperpigmentation.[2][13]

Quantitative Data: Tyrosinase Inhibition
Compound Enzyme Source Activity Type IC₅₀ (µM) Reference
Broussonin C MushroomMonophenolase 0.43 - 1.5 [14][15]
Broussonin C MushroomDiphenolase 0.57 [15]
Broussonin BMushroomMonophenolase0.8[14]
Kazinol FMushroomMonophenolase17.9[15]
Kazinol FMushroomDiphenolase26.9[15]
Kojic Acid (Reference)MushroomMonophenolase18.2[14]
Mechanism of Tyrosinase Inhibition

Broussonin C acts as a competitive inhibitor of tyrosinase, suggesting it binds to the active site of the enzyme, preventing the substrate (L-tyrosine) from binding.[13] Studies also indicate that it exhibits simple reversible slow-binding inhibition against the diphenolase activity of tyrosinase.[13][15] The potent inhibitory activity is largely attributed to its free hydroxyl groups, which are believed to interact directly with the enzyme's active site.[14]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-well plate) cluster_measure 3. Measurement & Analysis Prep1 Prepare Reagents: - Phosphate Buffer (pH 6.5) - Mushroom Tyrosinase Solution - L-DOPA Substrate Solution - Broussonin C Stock (in DMSO) React1 Add Buffer, Broussonin C (or control), and Tyrosinase Solution to wells Prep1->React1 React2 Pre-incubate at 37°C for 10 min React1->React2 React3 Initiate reaction by adding L-DOPA substrate React2->React3 Measure1 Measure absorbance at 475 nm kinetically using a plate reader React3->Measure1 Measure2 Calculate Percentage Inhibition: % Inh = [(Rate_control - Rate_sample) / Rate_control] x 100 Measure1->Measure2 Measure3 Plot % Inhibition vs. log[Concentration] to determine IC50 value Measure2->Measure3

Workflow for the in vitro tyrosinase inhibition assay.
Experimental Protocol: Tyrosinase Inhibition Assay

  • Principle: This assay spectrophotometrically measures the enzymatic conversion of L-DOPA to dopaquinone. The reduction in the rate of dopaquinone formation in the presence of an inhibitor corresponds to its potency.[2]

  • Reagents:

    • Phosphate Buffer (50 mM, pH 6.5).[13]

    • Mushroom Tyrosinase Solution (e.g., 1000 units/mL) in cold phosphate buffer.[13]

    • L-DOPA Substrate Solution (1 mM) in phosphate buffer.[13]

    • Broussonin C stock solution (e.g., 10 mM) in DMSO.[13]

  • Methodology:

    • In a 96-well plate, add phosphate buffer, varying concentrations of Broussonin C (or DMSO as a vehicle control), and the tyrosinase enzyme solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.[14]

    • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

    • Immediately measure the change in absorbance at 475 nm over time using a microplate reader.

    • Calculate the reaction rate for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting the percentage inhibition against the logarithm of the Broussonin C concentration.[13]

Other Reported Biological Activities

In addition to the major activities detailed above, preliminary studies have reported other potential therapeutic properties of Broussonins.

Activity Type Target / Assay Compound IC₅₀ Value / Effect Reference
Enzyme Inhibition Butyrylcholinesterase (BChE)Broussonin A4.16 µM[6]
Pancreatic lipaseBroussonone A28.4 µM[9]
Estrogenic Activity Estrogen receptor ligand-bindingBroussonin APositive binding activity[1][9]
ERE-luciferase reporter geneBroussonin AInduced transcriptional activity[1][9]
Anticancer Anti-proliferative, Anti-invasiveBroussonin A & BInhibition of NSCLC and ovarian cancer cell proliferation and invasion[4][5]

Conclusion and Future Directions

The Broussonin family of natural compounds demonstrates a remarkable range of potent biological activities. Broussonins A and B are promising anti-angiogenic agents that act via inhibition of the critical VEGF-A/VEGFR-2 pathway.[3] Broussonins C and E show significant anti-inflammatory potential by modulating the MAPK and JAK-STAT signaling pathways.[8][10] Furthermore, Broussonin C stands out as a highly effective tyrosinase inhibitor, suggesting its utility in dermatological applications for hyperpigmentation disorders.[2]

While these preliminary findings are compelling, further research is necessary. Future studies should focus on in vivo validation of these activities in relevant animal models of cancer and inflammatory diseases. A deeper elucidation of the precise molecular interactions between Broussonins and their targets will be crucial. The structure-activity relationships of Broussonin analogs should be further explored to guide the development of new, more potent, and specific therapeutic agents based on this versatile natural product scaffold.[8]

References

The Discovery of Broussin: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Broussin, a flavan first identified from the plant Broussonetia papyrifera (paper mulberry). This document details the initial scientific findings, experimental methodologies, and the chemical properties of this natural compound.

Introduction

Broussonetia papyrifera has a long history in traditional medicine, and its rich phytochemical profile has been the subject of extensive scientific investigation. Among the numerous compounds isolated from this plant, this compound, a flavan with the chemical name (2S)-7-hydroxy-4'-methoxyflavan, represents a key discovery in the exploration of its bioactive constituents. This review focuses on the seminal work that led to the identification of this compound and its related compounds.

The Discovery of this compound and its Analogs

This compound was first isolated and characterized in the early 1980s by a team of Japanese researchers, T. Matsumoto, K. Masaki, and K. Kondo. Their work on the phenolic constituents of the bark of Broussonetia papyrifera led to the identification of several new flavan derivatives, which they named this compound A and this compound B. This compound is the more common name for what was likely one of these initial discoveries.

The initial discovery was part of a broader investigation into the chemical makeup of the plant, which was known to produce a variety of flavonoids and other phenolic compounds. The isolation of these novel flavans contributed significantly to the understanding of the chemical diversity within the Broussonetia genus.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for its potential development as a therapeutic agent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.29 g/mol [1]
IUPAC Name (2S)-2-(4-methoxyphenyl)chroman-7-ol[1]
CAS Number 76045-50-6[1]
Appearance Likely a crystalline solidInferred from similar compounds
Solubility Soluble in organic solvents like methanol, ethanol, and chloroformInferred from isolation protocols

Experimental Protocols for the Discovery of this compound

The following sections detail the likely experimental methodologies employed in the original isolation and characterization of this compound, based on standard phytochemical practices of the 1980s.

Plant Material Collection and Extraction
  • Plant Material: The bark of Broussonetia papyrifera (L.) Vent. was collected, air-dried, and pulverized.

  • Extraction: The powdered bark was repeatedly extracted with a solvent such as methanol or ethanol at room temperature. The combined extracts were then concentrated under reduced pressure to yield a crude extract.

Isolation of this compound

The crude extract was subjected to a series of chromatographic separations to isolate the individual compounds. A typical workflow for such an isolation is depicted in the diagram below.

experimental_workflow plant_material Dried, Powdered Bark of Broussonetia papyrifera extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) crude_extract->partitioning chloroform_fraction Chloroform-Soluble Fraction partitioning->chloroform_fraction silica_gel_cc Silica Gel Column Chromatography chloroform_fraction->silica_gel_cc fractions Eluted Fractions silica_gel_cc->fractions prep_tlc Preparative Thin-Layer Chromatography (TLC) fractions->prep_tlc pure_compounds Isolated this compound A and this compound B prep_tlc->pure_compounds

Figure 1: General workflow for the isolation of this compound.

The chloroform-soluble fraction of the crude extract was typically the starting point for the isolation of flavans. This fraction was then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate). Fractions containing compounds with similar TLC profiles were combined and further purified by preparative TLC or repeated column chromatography to yield the pure compounds, this compound A and this compound B.

Structure Elucidation

The chemical structures of the isolated compounds were determined using a combination of spectroscopic techniques, which were standard for the time:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the presence of a chromophore, characteristic of phenolic compounds.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR were used to determine the carbon-hydrogen framework of the molecule, including the substitution patterns on the aromatic rings.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activities of this compound

While the initial discovery focused on the chemical characterization of this compound, subsequent, though limited, studies have explored its biological activities. It is important to note that much of the research has been conducted on extracts of Broussonetia papyrifera rather than on isolated this compound. Therefore, specific biological activities and their underlying mechanisms directly attributable to this compound are not extensively documented.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the signaling pathways directly modulated by this compound. The broader extracts of Broussonetia papyrifera have been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[2][3] It is plausible that this compound contributes to these activities, but dedicated studies are required to elucidate its specific molecular targets and mechanisms of action.

signaling_pathway This compound This compound unknown_target Molecular Target(s) (Currently Unknown) This compound->unknown_target Binds/Modulates downstream_effects Downstream Cellular Effects (e.g., Antioxidant, Anti-inflammatory) unknown_target->downstream_effects Leads to future_research Future Research Needed downstream_effects->future_research

Figure 2: Conceptual relationship of this compound and its unknown signaling pathway.

Conclusion and Future Directions

The discovery of this compound by Matsumoto and his colleagues in the 1980s was a significant step in understanding the rich phytochemistry of Broussonetia papyrifera. While its initial characterization was thorough for its time, there remains a considerable gap in the knowledge regarding its specific biological activities and mechanisms of action. Future research should focus on:

  • Pharmacological Screening: A comprehensive evaluation of the biological activities of pure, isolated this compound.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to identify key structural features for enhanced biological activity.

Such studies are essential to unlock the full therapeutic potential of this interesting natural product for drug development professionals.

References

The Flavonoid Broussin: A Technical Guide to its Classification, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussin, a naturally occurring flavonoid, holds significant interest within the scientific community, particularly for its potential applications in pharmacology and drug development. This technical guide provides a comprehensive overview of this compound, detailing its precise classification within the flavonoid family, its biosynthetic origins, and its known biological activities. In line with the requirements for rigorous scientific documentation, this guide includes detailed experimental protocols for its isolation, quantitative data, and visual representations of its chemical classification and relevant biological pathways to facilitate a deeper understanding for researchers and professionals in the field.

Flavonoid Classification of this compound

This compound is chemically identified as (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, with the molecular formula C16H16O3.[1] Based on its core chemical structure, this compound is classified as a flavan , a subclass of flavonoids.

Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 skeleton. The classification into different subclasses is determined by the oxidation state and functional groups of the central heterocyclic C-ring. In the case of this compound, the absence of a ketone group at the C4 position and the lack of a double bond between C2 and C3 in the C-ring are the defining features that place it in the flavan subclass. More specifically, it is categorized as a hydroxyflavan due to the presence of a hydroxyl group.[1]

To illustrate this classification, the following diagram outlines the hierarchical structure of flavonoids, highlighting the position of this compound.

G Flavonoid Classification of this compound A Flavonoids B Flavans A->B C Hydroxyflavans B->C D This compound ((2S)-7-hydroxy-4'-methoxyflavan) C->D

Caption: Hierarchical classification of this compound within the flavonoid family.

Biosynthesis of this compound

The biosynthesis of flavonoids, including flavans, originates from the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway.

While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, the general pathway to the flavan skeleton is understood. The formation of the characteristic C6-C3-C6 structure is initiated by the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), to form a chalcone. Subsequently, chalcone isomerase (CHI) catalyzes the cyclization of the chalcone into a flavanone.

The biosynthesis of flavans from flavanones involves further reduction steps. While the precise enzymes involved in the formation of this compound are yet to be identified, the general transformation from a flavanone to a flavan is a key step. The following diagram illustrates a plausible biosynthetic pathway leading to the flavan backbone of this compound.

G General Biosynthetic Pathway to Flavan Skeleton A Phenylalanine B 4-Coumaroyl-CoA A->B Phenylpropanoid Pathway C Chalcone B->C Chalcone Synthase (CHS) D Flavanone C->D Chalcone Isomerase (CHI) E Flavan Backbone D->E Reduction Steps

Caption: A simplified diagram of the biosynthetic pathway leading to the flavan core structure.

Experimental Protocols

Isolation of this compound from Dracaena cochinchinensis

A detailed method for the simultaneous preparation of 7-hydroxy-4'-methoxyflavan (this compound) and pterostilbene from the resinous wood of Dracaena cochinchinensis has been documented.[1]

Materials and Equipment:

  • Resinous wood of Dracaena cochinchinensis

  • Petroleum ether

  • Chloroform

  • Methanol

  • Macroporous resin

  • Reversed-phase silica gel (RP-C18)

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Chromatography columns

  • Grinder

  • Filtration apparatus

Procedure:

  • Extraction: 0.5 kg of ground resinous wood of Dracaena cochinchinensis is extracted with 6 times the volume of petroleum ether for 2 days. The mixture is then filtered.

  • Chloroform Extraction: The filter residue is subjected to reflux extraction with 8 times the volume of chloroform three times. The chloroform is then recovered to obtain a chloroform extract.

  • Macroporous Resin Chromatography: The chloroform extract is dissolved in 60% methanol and subjected to macroporous resin column chromatography, eluting with 60% methanol. Fractions of 250 ml are collected and monitored by TLC. Fractions 2-8 are combined.

  • Reversed-Phase Chromatography: The combined fractions are concentrated to dryness, redissolved in 50% methanol, and subjected to reversed-phase silica gel (RP-C18) column chromatography, eluting with 50% methanol. Fractions of 100 ml are collected.

  • Purification: Fractions 14-18 are combined, concentrated to dryness, and recrystallized from a methanol-water mixture to yield white needle crystals of 7-hydroxy-4'-methoxyflavane.[1]

Quantitative Data

The following table summarizes the quantitative data obtained from the isolation of this compound as described in the protocol above.

ParameterValueReference
Starting Material0.5 kg of resinous wood of Dracaena cochinchinensis[1]
Yield of this compound0.54 g[1]
Purity (HPLC)98.4%[1]
Melting Point134-135°C[1]

Spectroscopic Data

While the patent describing the isolation of this compound confirms its identity by "spectrum technique," specific NMR and mass spectrometry data are crucial for unambiguous structural elucidation. Researchers are advised to consult specialized databases and literature for detailed spectroscopic information.

Biological Activities and Potential Applications

This compound, as a member of the flavonoid family, is anticipated to exhibit a range of biological activities. While specific studies on this compound are limited, research on structurally related flavonoids provides insights into its potential pharmacological effects.

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties. Extracts from Broussonetia papyrifera, a plant known to contain various flavonoids, have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 cells.[2][3] The anti-inflammatory actions of flavonoids are often attributed to their ability to modulate signaling pathways such as the NF-κB pathway.[4]

The following diagram illustrates a simplified signaling pathway relevant to the anti-inflammatory effects of flavonoids.

G Potential Anti-inflammatory Signaling Pathway A Inflammatory Stimuli (e.g., LPS) B NF-κB Pathway A->B C Pro-inflammatory Mediators (NO, Cytokines) B->C D This compound (and related flavonoids) D->B Inhibition

Caption: Simplified diagram showing the potential inhibition of the NF-κB signaling pathway by flavonoids.

Antioxidant Activity

The antioxidant properties of flavonoids are well-documented.[5] These compounds can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The antioxidant activity of flavonoids is closely linked to their chemical structure, particularly the number and position of hydroxyl groups.

Conclusion

This compound, a flavan found in plants such as Dracaena cochinchinensis, represents a promising natural product for further investigation. Its clear classification within the flavonoid family and the availability of a detailed isolation protocol provide a solid foundation for future research. The anticipated anti-inflammatory and antioxidant activities, based on the properties of structurally similar flavonoids, suggest potential therapeutic applications. This technical guide serves as a valuable resource for scientists and drug development professionals interested in exploring the scientific and medicinal potential of this compound. Further studies are warranted to fully characterize its spectroscopic properties, elucidate its specific biosynthetic pathway, and comprehensively evaluate its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols: Broussin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and potential biological activities of Broussin, a naturally occurring flavan found in Broussonetia papyrifera. The protocols outlined below are based on established synthetic methodologies for flavonoids and related heterocyclic compounds.

Introduction to this compound

This compound, with the chemical name (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a chiral flavan that has garnered interest due to the well-documented biological activities of the flavonoid class of compounds. Flavonoids are known to modulate various signaling pathways, exhibiting anti-inflammatory, antioxidant, and anti-cancer properties. The synthesis and derivatization of this compound open avenues for the development of novel therapeutic agents.

This compound Synthesis

The total synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective strategy involves the synthesis of a chalcone intermediate, followed by cyclization to a flavanone, and subsequent reduction to the flavan core structure.

Experimental Protocol: Total Synthesis of this compound

This protocol is a multi-step synthesis designed to yield (±)-Broussin. Enantioselective synthesis would require chiral catalysts or resolving agents, which are beyond the scope of this generalized protocol.

Step 1: Synthesis of 2'-hydroxy-4-methoxychalcone (Chalcone Intermediate)

  • Reaction Setup: To a solution of 2,4-dihydroxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1.2 equivalents) in ethanol, add a 50% aqueous solution of potassium hydroxide (3 equivalents) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid until a yellow precipitate forms.

  • Purification: Filter the precipitate, wash with cold water until neutral, and dry under vacuum. The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Synthesis of 7-hydroxy-4'-methoxyflavanone

  • Reaction Setup: Dissolve the synthesized 2'-hydroxy-4-methoxychalcone (1 equivalent) in a mixture of methanol and water.

  • Reaction: Add sodium acetate (3 equivalents) and heat the mixture to reflux for 12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the methanol under reduced pressure. The aqueous residue will contain the flavanone precipitate.

  • Purification: Filter the precipitate, wash with water, and dry. The crude flavanone can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 3: Synthesis of (±)-Broussin (Reduction of Flavanone)

  • Reaction Setup: Dissolve the 7-hydroxy-4'-methoxyflavanone (1 equivalent) in methanol.

  • Reaction: Add sodium borohydride (NaBH₄) (2 equivalents) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain (±)-Broussin.

Quantitative Data: this compound Synthesis
StepProductStarting MaterialsReagentsSolventTypical Yield (%)
12'-hydroxy-4-methoxychalcone2,4-dihydroxyacetophenone, 4-methoxybenzaldehydeKOHEthanol80-90
27-hydroxy-4'-methoxyflavanone2'-hydroxy-4-methoxychalconeSodium acetateMethanol/Water70-80
3(±)-Broussin7-hydroxy-4'-methoxyflavanoneNaBH₄Methanol60-70

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

This compound Synthesis Workflow

Broussin_Synthesis cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Flavanone Cyclization cluster_2 Step 3: Flavanone Reduction 2,4-dihydroxyacetophenone 2,4-dihydroxyacetophenone Chalcone Synthesis Chalcone Synthesis 2,4-dihydroxyacetophenone->Chalcone Synthesis 4-methoxybenzaldehyde 4-methoxybenzaldehyde 4-methoxybenzaldehyde->Chalcone Synthesis 2'-hydroxy-4-methoxychalcone 2'-hydroxy-4-methoxychalcone Chalcone Synthesis->2'-hydroxy-4-methoxychalcone KOH, Ethanol Flavanone Synthesis Flavanone Synthesis 2'-hydroxy-4-methoxychalcone->Flavanone Synthesis NaOAc, MeOH/H2O 7-hydroxy-4'-methoxyflavanone 7-hydroxy-4'-methoxyflavanone Flavanone Synthesis->7-hydroxy-4'-methoxyflavanone Flavanone Reduction Flavanone Reduction 7-hydroxy-4'-methoxyflavanone->Flavanone Reduction NaBH4, MeOH This compound This compound Flavanone Reduction->this compound

A three-step synthetic workflow for this compound.

This compound Derivatization

The structure of this compound offers several sites for chemical modification, primarily the hydroxyl group at the 7-position and the aromatic rings. Derivatization can be employed to modulate the physicochemical properties, bioavailability, and biological activity of the parent compound.

Experimental Protocols: Derivatization of this compound

1. Alkylation of the 7-Hydroxyl Group (O-Alkylation)

  • Reaction Setup: To a solution of this compound (1 equivalent) in a dry aprotic solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Reaction: Add an alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 equivalents) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Work-up: Filter off the base and evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

2. Acylation of the 7-Hydroxyl Group (Esterification)

  • Reaction Setup: Dissolve this compound (1 equivalent) and a catalytic amount of a base like pyridine or DMAP in a dry, inert solvent such as dichloromethane (DCM) or THF.

  • Reaction: Add an acylating agent (e.g., acetic anhydride, benzoyl chloride) (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

3. Glycosylation of the 7-Hydroxyl Group

  • Activation of Glycosyl Donor: Prepare a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, from the desired sugar.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a dry, inert solvent under an inert atmosphere.

  • Reaction: Add the activated glycosyl donor and a promoter (e.g., silver triflate for glycosyl bromides, or TMSOTf for trichloroacetimidates) at low temperature (-20 °C to 0 °C). Stir the reaction, allowing it to warm to room temperature, until completion (monitored by TLC).

  • Work-up: Quench the reaction and neutralize any acid. Extract the product and wash the organic layer.

  • Purification: Dry, concentrate, and purify the glycosylated product by column chromatography.

Quantitative Data: this compound Derivatization
DerivatizationReagent ExamplesBase/PromoterSolventTypical Yield (%)
Alkylation Methyl iodide, Benzyl bromideK₂CO₃Acetone, DMF70-90
Acylation Acetic anhydride, Benzoyl chloridePyridine, DMAPDCM, THF80-95
Glycosylation Acetobromo-α-D-glucoseAg₂CO₃, TMSOTfDCM, Acetonitrile40-60

Note: Yields are indicative and can vary based on the specific reagents and reaction conditions used.

This compound Derivatization Pathways

Broussin_Derivatization cluster_alkylation Alkylation (O-Alkylation) cluster_acylation Acylation (Esterification) cluster_glycosylation Glycosylation This compound This compound Alkylation Alkylation This compound->Alkylation R-X, Base Acylation Acylation This compound->Acylation R-COCl, Base Glycosylation Glycosylation This compound->Glycosylation Glycosyl Donor, Promoter 7-O-Alkyl-Broussin 7-O-Alkyl-Broussin Alkylation->7-O-Alkyl-Broussin 7-O-Acyl-Broussin 7-O-Acyl-Broussin Acylation->7-O-Acyl-Broussin 7-O-Glycosyl-Broussin 7-O-Glycosyl-Broussin Glycosylation->7-O-Glycosyl-Broussin

Derivatization pathways for this compound.

Potential Signaling Pathways Modulated by this compound

While direct studies on this compound's specific interactions with signaling pathways are limited, based on the known activities of structurally similar flavonoids, it is plausible that this compound and its derivatives may modulate key cellular signaling cascades involved in inflammation and cell proliferation.

Potential Target Pathways:

  • PI3K/Akt Pathway: Many flavonoids are known to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and inflammatory diseases. Inhibition of this pathway can lead to decreased cell proliferation and survival.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cell fate. Flavonoids have been shown to modulate MAPK signaling, which can affect inflammatory responses and cell cycle progression.

  • NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation. Several flavonoids can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1]

Hypothesized Signaling Cascade for this compound's Anti-Inflammatory Effects

Broussin_Signaling cluster_pathways Cellular Signaling This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

The synthetic and derivatization protocols provided herein offer a framework for the chemical exploration of this compound and its analogs. Further investigation into the biological activities of these compounds and their specific molecular targets will be crucial for their development as potential therapeutic agents. The provided diagrams and tables serve as a quick reference for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Broussin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussin is a flavan compound, specifically (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, found in the plant Broussonetia papyrifera (paper mulberry).[1] This plant is a rich source of various bioactive molecules, including a diverse array of flavonoids and polyphenols.[2][3][4] While specific pharmacological data for this compound is limited, its structural analogs, such as Broussonin A, B, and E, have demonstrated significant biological activities, including the modulation of key signaling pathways involved in angiogenesis and inflammation.[5] This document provides a detailed protocol for the extraction and purification of this compound from Broussonetia papyrifera, compiled from established methods for the isolation of flavonoids from this plant.

Data Presentation

Quantitative Data Summary
Extraction MethodSolventSolid-to-Liquid RatioTemperature (°C)TimeTotal Flavonoid Yield (mg/g of dry weight)Reference
Maceration95% Ethanol1:20Room Temperature48 hoursNot Specified[6]
Ultrasound-Assisted Extraction60% Ethanol1:206020 min0.4685[2]
Microwave-Assisted ExtractionNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Heat Reflux Extraction60-95% Ethanol1:15-40Reflux Temperature3-6 hoursNot Specified[6]

Note: The yields mentioned above are for the total flavonoid content and not exclusively for this compound.

Experimental Protocols

I. Extraction of Crude Flavonoid Mixture from Broussonetia papyrifera**

This protocol details a standard procedure for obtaining a crude extract rich in flavonoids, including this compound, from the leaves of Broussonetia papyrifera.

Materials and Reagents:

  • Dried leaves of Broussonetia papyrifera

  • 95% Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Distilled water (H₂O)

  • Rotary evaporator

  • Filter paper

  • Grinder or mill

  • Soxhlet apparatus (optional for heat reflux)

  • Separatory funnel

Procedure:

  • Preparation of Plant Material:

    • Thoroughly wash fresh leaves of Broussonetia papyrifera and air-dry them in the shade.

    • Once completely dry, grind the leaves into a coarse powder using a grinder or mill.

  • Extraction:

    • Maceration: Soak the powdered leaves in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v) at room temperature for 48 hours.[6]

    • Heat Reflux (Alternative): Place the powdered leaves in a Soxhlet apparatus and perform continuous extraction with 95% ethanol for 3-6 hours.[6]

    • Filter the extract using filter paper to remove solid plant material.

  • Solvent Evaporation:

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain a viscous crude extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in distilled water.

    • Perform a liquid-liquid extraction using a separatory funnel. First, partition the aqueous suspension with chloroform three times to remove nonpolar compounds. Discard the chloroform phase.

    • Subsequently, extract the remaining aqueous phase with ethyl acetate three to five times.[6] The flavonoids, including this compound, will preferentially partition into the ethyl acetate phase.

    • Combine all the ethyl acetate fractions.

  • Final Concentration:

    • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude flavonoid-rich extract.

II. Purification of this compound from the Crude Extract

This multi-step chromatographic protocol is designed for the isolation of individual flavonoid compounds, such as this compound, from the crude extract.

Materials and Reagents:

  • Crude flavonoid extract from Broussonetia papyrifera

  • Silica gel (for column chromatography)

  • Sephadex LH-20 (for size-exclusion chromatography)

  • Reversed-phase C18 silica gel (for flash chromatography or HPLC)

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water) of appropriate purity (analytical or HPLC grade).

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

Procedure:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using TLC. Pool fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size and polarity.

    • Collect fractions and monitor by TLC.

  • Reversed-Phase Chromatography (Flash or HPLC):

    • For final purification, subject the this compound-containing fractions to reversed-phase chromatography.

    • Use a C18 column and a mobile phase gradient, typically of water and methanol or water and acetonitrile.

    • Monitor the elution profile with a UV detector at a suitable wavelength for flavonoids (e.g., 280 nm).

    • Collect the peak corresponding to this compound.

  • Purity Assessment:

    • Assess the purity of the isolated this compound using analytical HPLC.

    • Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification This compound Purification cluster_analysis Analysis Start Dried Broussonetia papyrifera leaves Grinding Grinding Start->Grinding Extraction Ethanol Extraction (Maceration or Reflux) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (H2O/CHCl3 then H2O/EtOAc) Concentration1->Partitioning Concentration2 Rotary Evaporation of EtOAc Phase Partitioning->Concentration2 Crude_Extract Crude Flavonoid Extract Concentration2->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex RP_HPLC Reversed-Phase HPLC Sephadex->RP_HPLC Pure_this compound Purified this compound RP_HPLC->Pure_this compound Purity_Check Purity Assessment (Analytical HPLC) Pure_this compound->Purity_Check Structure_Elucidation Structure Elucidation (MS, NMR) Purity_Check->Structure_Elucidation

Caption: Workflow for this compound extraction and purification.

Potential Signaling Pathway Modulation by this compound Analogs

While the direct signaling targets of this compound are not yet elucidated, its structural analogs, Broussonin A and B, have been shown to inhibit the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The following diagram illustrates this pathway and the inhibitory action of these related compounds.[5]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Akt Akt VEGFR2->Akt ERK ERK VEGFR2->ERK p70S6K p70S6K Akt->p70S6K p38MAPK p38MAPK ERK->p38MAPK Angiogenesis Angiogenesis (Proliferation, Migration) p70S6K->Angiogenesis p38MAPK->Angiogenesis Broussonin_AB Broussonin A & B Broussonin_AB->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of VEGFR-2 signaling by this compound analogs.

References

Application Note: Quantification of Broussonetine Alkaloids Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Broussonetine alkaloids, a group of pyrrolidine alkaloids with potential therapeutic properties, including glycosidase inhibition.[1][2][3] These compounds are primarily isolated from plants of the Broussonetia genus, such as Broussonetia kazinoki.[1][2][3][4][5] Due to the lack of a standardized, published quantitative HPLC method for Broussonetine alkaloids, this document outlines a comprehensive protocol based on established chromatographic principles for natural product analysis. The described method is intended to serve as a starting point for researchers and requires validation for specific Broussonetine analogues and matrices.

Introduction

Broussonetines are a class of polyhydroxylated pyrrolidine alkaloids that have garnered significant interest for their potent and selective inhibition of various glycosidase enzymes.[1][6][7] This inhibitory activity suggests potential applications in the development of treatments for diabetes, viral infections, and other carbohydrate-mediated diseases. Accurate quantification of Broussonetine content in plant extracts, fractions, and purified samples is essential for quality control, pharmacological studies, and drug development.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of phytochemicals. This document presents a proposed Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of Broussonetine alkaloids. The protocol covers sample preparation from plant material, detailed chromatographic conditions, and a framework for method validation.

Experimental

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acid: Formic acid (or Trifluoroacetic acid), analytical grade.

  • Reference Standard: Purified Broussonetine (specific analogue to be quantified, e.g., Broussonetine G).

  • Plant Material: Dried and powdered plant material from Broussonetia species (e.g., leaves, stems).

  • Filters: 0.22 µm or 0.45 µm syringe filters (e.g., PTFE, nylon).

An HPLC system equipped with:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector

  • Chromatography Data System (CDS) software

A general procedure for the extraction of Broussonetine alkaloids from plant material is as follows:

  • Weighing: Accurately weigh 1.0 g of dried, powdered plant material into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 80% methanol (v/v) to the tube.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete wetting of the plant material.

  • Ultrasonication: Place the tube in an ultrasonic bath at 40°C for 30 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes.

  • Collection: Carefully transfer the supernatant to a clean collection flask.

  • Re-extraction: Repeat the extraction process (steps 2-6) twice more on the plant residue to ensure exhaustive extraction.

  • Pooling: Combine the supernatants from all three extractions.

  • Evaporation: Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature of 50°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

The following table summarizes the proposed chromatographic conditions for the quantification of Broussonetine alkaloids.

ParameterProposed Condition
HPLC Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B5-25 min: 5% to 40% B25-30 min: 40% to 95% B30-35 min: 95% B (Wash)35-40 min: 5% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Because Broussonetines lack a strong chromophore, detection can be challenging. Low UV (e.g., 200-210 nm) is a possibility. Alternatively, coupling with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is highly recommended for sensitive and specific detection.
Injection Volume 10 µL

Method Validation Framework

The proposed HPLC method must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the Broussonetine standard in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentrations of the reference standard, and the correlation coefficient (R²) should be determined.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike and recovery experiments, where known amounts of the standard are added to a sample matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be evaluated at both the intra-day and inter-day levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Presentation

All quantitative results should be summarized in tables for clear comparison. An example data table for linearity is provided below.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1[Value]
5[Value]
10[Value]
25[Value]
50[Value]
>0.999

Visualizations

G Figure 1: Experimental Workflow for Broussonetine Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Dried Plant Material weigh Weigh 1g of Powdered Sample start->weigh extract Solvent Extraction (80% MeOH) with Ultrasonication weigh->extract centrifuge Centrifugation (4000 rpm) extract->centrifuge collect Collect Supernatant centrifuge->collect re_extract Repeat Extraction 2x collect->re_extract pool Pool Supernatants re_extract->pool evaporate Evaporate Solvent pool->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc_inject Inject into HPLC System filter->hplc_inject separate Chromatographic Separation (C18 Column, Gradient Elution) hplc_inject->separate detect Detection (DAD/ELSD/MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report end_node End: Quantitative Result report->end_node

Figure 1: Experimental Workflow for Broussonetine Quantification

G Figure 2: Logical Flow for HPLC Method Development define_analyte Define Analyte: Broussonetine Alkaloid lit_review Literature Review for Similar Compounds define_analyte->lit_review select_column Select Column (e.g., C18, C8) lit_review->select_column select_mobile_phase Select Mobile Phase (ACN/MeOH, Water, pH Modifier) lit_review->select_mobile_phase optimize_conditions Optimize Conditions (Gradient, Flow Rate, Temp.) select_column->optimize_conditions select_mobile_phase->optimize_conditions validate_method Method Validation (ICH Guidelines) optimize_conditions->validate_method routine_analysis Routine Analysis validate_method->routine_analysis

Figure 2: Logical Flow for HPLC Method Development

Conclusion

This application note provides a detailed, albeit proposed, framework for the quantification of Broussonetine alkaloids by RP-HPLC. The outlined protocols for sample preparation and chromatographic analysis serve as a robust starting point for method development. It is imperative that this method undergoes rigorous validation for the specific Broussonetine analogue and sample matrix to ensure the generation of accurate and reliable quantitative data. The successful implementation of this method will be invaluable for the quality control and further research of these promising natural products.

References

Application Notes: Cell-Based Assays for Testing Broussin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Broussonetia papyrifera, commonly known as paper mulberry, is a traditional medicinal plant rich in bioactive compounds, including flavonoids, polyphenols, and alkaloids.[1][2][3] One such compound, Broussin, a prenylated flavan, has garnered interest for its potential therapeutic properties.[4][5] These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the bioactivity of this compound. The protocols are intended for researchers in drug discovery and natural product chemistry to screen and characterize the compound's anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.

Preparation of this compound for In Vitro Studies

For cell-based assays, this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations for the experiments. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all assays to account for any solvent-induced effects. The final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.

Anticancer Activity Assays

Compounds isolated from Broussonetia papyrifera have demonstrated cytotoxic activity against various cancer cell lines.[4] The following assays are fundamental for determining the anticancer potential of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[6]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549-lung, MG-63-osteosarcoma, MDA-MB-231-breast) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells for a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

CompoundConcentration (µM)% Cell Viability (48h)IC50 (µM)
This compound0.198.5 ± 2.1
191.2 ± 3.4
1052.3 ± 4.59.8
5015.7 ± 2.8
1005.1 ± 1.9
Doxorubicin145.6 ± 3.90.85

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of this compound B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (add DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

MTT Assay Experimental Workflow.
Apoptosis Induction (Annexin V-FITC/PI Assay)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of late apoptotic or necrotic cells with compromised membranes.[7][8]

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.1 ± 1.52.5 ± 0.52.4 ± 0.4
This compound (10 µM)40.2 ± 3.135.8 ± 2.824.0 ± 2.5
Staurosporine (1 µM)15.5 ± 2.255.1 ± 4.129.4 ± 3.3

Anti-inflammatory Activity Assays

Extracts from Broussonetia papyrifera have been shown to inhibit the production of pro-inflammatory mediators.[9] These assays assess the potential of this compound to modulate inflammatory responses in vitro.

Inhibition of Pro-inflammatory Cytokines (ELISA)

Principle: Macrophages, such as the RAW 264.7 cell line, produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) when stimulated with lipopolysaccharide (LPS).[9][10] This assay measures this compound's ability to inhibit the secretion of these cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]

Experimental Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any debris and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

Data Presentation:

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Unstimulated Control15 ± 5-10 ± 4-
LPS + Vehicle3500 ± 2100%1800 ± 1500%
LPS + this compound (1 µM)2850 ± 18018.6%1550 ± 12013.9%
LPS + this compound (10 µM)1600 ± 15054.3%850 ± 9052.8%
LPS + this compound (50 µM)450 ± 6087.1%250 ± 4586.1%
NF-κB Signaling Pathway Activity

Principle: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[10] In resting cells, NF-κB is held in the cytoplasm by IκB proteins. Inflammatory stimuli lead to IκB degradation, allowing NF-κB to translocate to the nucleus and activate gene transcription.[10] This can be measured using a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[11]

Experimental Protocol:

  • Cell Culture: Culture an NF-κB reporter cell line (e.g., HEK293-NFκB-luc) in a 96-well white plate.

  • Treatment: Pre-treat cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's protocol.

Signaling Pathway Diagram:

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFR TNFR LPS->TNFR Activates IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Bound IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation This compound This compound This compound->IKK Inhibits? IkB_P->Proteasome Ub DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Simplified NF-κB Signaling Pathway.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS).[12] The assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants scavenge ROS, thereby reducing the fluorescence signal.[13]

Experimental Protocol:

  • Cell Seeding: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.

  • Probe Loading: Wash cells with PBS and incubate with DCFH-DA (25 µM) for 1 hour.

  • Treatment: Remove the DCFH-DA solution, wash the cells, and add this compound at various concentrations.

  • Oxidative Stress Induction: Add a free radical initiator (e.g., AAPH) to induce ROS production.

  • Fluorescence Measurement: Immediately measure fluorescence (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) and determine the percent inhibition of ROS formation compared to the control.

Data Presentation:

TreatmentConcentration (µM)% ROS Inhibition
Vehicle Control-0 ± 5.5
This compound115.2 ± 3.1
1048.9 ± 4.5
5085.4 ± 6.2
Quercetin (Std.)1065.7 ± 5.1

Workflow Diagram:

CAA_Assay_Workflow A Seed HepG2 Cells in Black 96-well Plate B Load Cells with DCFH-DA Probe (1h) A->B C Wash & Treat with This compound B->C D Induce Oxidative Stress (add AAPH) C->D E Measure Fluorescence (Ex: 485nm, Em: 535nm) Kinetically for 1h D->E F Calculate AUC and % Inhibition E->F

Cellular Antioxidant Assay Workflow.

Antimicrobial Activity Assay

Principle: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is the lowest concentration of the compound that visibly inhibits the growth of a microorganism after overnight incubation.

Experimental Protocol:

  • Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in broth.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC. A viability indicator like resazurin can also be used for a colorimetric readout.[14]

Data Presentation:

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusThis compound64
Vancomycin2
Escherichia coliThis compound>256
Gentamicin4
Pseudomonas aeruginosaThis compound>256
Gentamicin8

References

Application Notes and Protocols for In Vitro Studies of Broussin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetia papyrifera, commonly known as paper mulberry, is a traditional medicinal plant recognized for its rich diversity of bioactive compounds, including flavonoids, alkaloids, and polyphenols.[1][2] These compounds are responsible for a wide range of pharmacological activities, such as anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[2][3] Among the many isolates, prenylated flavonoids like Broussin A and this compound B have garnered interest for their potential therapeutic properties.

These application notes provide a framework for the in vitro investigation of "this compound" (referring collectively to this compound A, B, or other related bioactive compounds from Broussonetia papyrifera). The following sections detail the rationale and methodologies for evaluating its key biological activities.

Key In Vitro Applications & Experimental Designs

The multifaceted nature of compounds from Broussonetia papyrifera allows for their evaluation across several biological domains. Below are key applications and the rationale for their investigation.

Anti-Cancer and Cytotoxicity Studies

Rationale: Natural products are a significant source of new chemotherapeutic agents.[4] Compounds from Broussonetia papyrifera have demonstrated cytotoxic effects against various cancer cell lines, including those of the breast, liver, and cervix, by inducing apoptosis and cell cycle arrest.[2][4][5] Investigating the cytotoxic potential of this compound is a critical first step in assessing its viability as an anti-cancer agent.

Key Experiments:

  • Cell Viability Assay (MTT/WST-1): To determine the dose-dependent effect of this compound on the metabolic activity and viability of cancer cells.

  • Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of programmed cell death (apoptosis) versus necrosis.

  • Cell Cycle Analysis: To determine if the compound arrests cell division at specific phases (e.g., G1, S, G2/M).

Anti-Inflammatory Activity

Rationale: Chronic inflammation is a key driver of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammation, controlling the expression of pro-inflammatory genes.[6][7] Natural products that can modulate this pathway are promising therapeutic candidates.

Key Experiments:

  • Nitric Oxide (NO) Inhibition Assay: To measure the inhibition of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Pro-inflammatory Cytokine Quantification (ELISA): To measure the reduction in key inflammatory cytokines like TNF-α, IL-6, and IL-1β.

  • NF-κB Pathway Analysis (Western Blot or Reporter Assay): To investigate the inhibition of key proteins in the NF-κB pathway, such as the phosphorylation of IκBα.[7][8]

Antioxidant Potential

Rationale: Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to cellular damage and various chronic diseases. Many phenolic compounds from plants, including Broussonetia papyrifera, exhibit potent antioxidant activity by scavenging free radicals.[2]

Key Experiments:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common, rapid assay to evaluate the free-radical scavenging ability of a compound.[9][10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: An alternative method that is applicable to both hydrophilic and lipophilic antioxidants.[9][10]

Data Presentation

Quantitative data should be summarized in clear, concise tables to allow for effective comparison of results.

Table 1: Cytotoxic Activity of this compound Compounds on Cancer Cell Lines (IC50 Values)

Compound Cell Line Incubation Time IC50 (µM) ± SD
This compound A MCF-7 (Breast) 48h Value
This compound A A549 (Lung) 48h Value
This compound A HeLa (Cervical) 48h Value
This compound B MCF-7 (Breast) 48h Value
This compound B A549 (Lung) 48h Value
This compound B HeLa (Cervical) 48h Value

| Doxorubicin (Control) | MCF-7 (Breast) | 48h | Value |

Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages

Treatment Concentration (µM) NO Inhibition (%) ± SD TNF-α Release (pg/mL) ± SD Cell Viability (%) ± SD
Control - 0 Value 100
LPS (1 µg/mL) - Baseline Value >95
This compound A + LPS 10 Value Value >95
This compound A + LPS 25 Value Value >95
This compound A + LPS 50 Value Value >90

| Dexamethasone (Control) | 10 | Value | Value | >95 |

Table 3: Antioxidant Activity of this compound Compounds

Compound Assay IC50 (µg/mL) ± SD
This compound A DPPH Scavenging Value
This compound A ABTS Scavenging Value
This compound B DPPH Scavenging Value
This compound B ABTS Scavenging Value
Ascorbic Acid (Control) DPPH Scavenging Value

| Trolox (Control) | ABTS Scavenging | Value |

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Culture Culture RAW 264.7 Macrophages Seed Seed Cells into 96-well Plates Culture->Seed Incubate1 Incubate for 24h (Adherence) Seed->Incubate1 PreTreat Pre-treat with this compound (Various Concentrations) Incubate1->PreTreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) PreTreat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Griess Nitric Oxide (NO) Measurement (Griess Assay) Collect->Griess ELISA Cytokine Measurement (TNF-α, IL-6 ELISA) Collect->ELISA Analyze Calculate % Inhibition and IC50 Values Griess->Analyze ELISA->Analyze MTT Assess Cell Viability (MTT Assay on remaining cells) MTT->Analyze

Caption: Workflow for In Vitro Anti-inflammatory Screening.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates signaling cascade IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα (Phosphorylated) IkB->IkB_p IkB_inactive_complex IkB->IkB_inactive_complex NFkB_inactive NF-κB (p50/p65) Inactive Complex NFkB_inactive->IkB_inactive_complex Proteasome Proteasomal Degradation IkB_p->Proteasome Targeted for NFkB_active NF-κB (p50/p65) Active Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Transcription Binds to DNA This compound This compound This compound->IKK Inhibits

Caption: Potential Inhibition of the NF-κB Signaling Pathway by this compound.

Detailed Experimental Protocols

Protocol: Cell Viability by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.[11][13] The absorbance of the colored solution is directly proportional to the number of viable cells.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm or 590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[15]

Data Analysis:

  • Calculate Cell Viability (%): (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

  • Plot the % viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Nitric Oxide (NO) Inhibition by Griess Assay

Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and its absorbance is measured colorimetrically.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well flat-bottom plates

  • Microplate reader (540-550 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of medium into a 96-well plate. Incubate for 24 hours.

  • Treatment: Add 50 µL of medium containing various concentrations of this compound to the wells. Incubate for 1-2 hours.

  • Stimulation: Add 50 µL of medium containing LPS to achieve a final concentration of 1 µg/mL. Include wells with cells + medium only (negative control) and cells + LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using serial dilutions of NaNO₂ (e.g., from 100 µM to 0 µM) in culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well (supernatant and standards), and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.

Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Calculate NO Inhibition (%): (1 - (Nitrite in Treated Sample / Nitrite in LPS Control)) * 100.

  • Important: Run a parallel MTT assay on the remaining cells to confirm that the observed NO inhibition is not due to cytotoxicity.

Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[9]

Materials:

  • This compound stock solution (in methanol or ethanol)

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (517 nm)

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound and the positive control (e.g., Ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Control: Prepare a control well with 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

Data Analysis:

  • Calculate Radical Scavenging Activity (%): ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) * 100.

  • Plot the % scavenging activity against the log of the compound concentration to determine the IC50 value.

References

Application Notes and Protocols for Investigating Broussin Effects Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetia papyrifera, commonly known as paper mulberry, is a rich source of bioactive phenolic compounds, including a class of isoprenylated flavonoids known as broussins. Various extracts and isolated compounds from this plant have demonstrated significant pharmacological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and anti-diabetic effects.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the biological effects of broussins and related compounds from Broussonetia papyrifera using established animal models. While in vivo data for specific isolated broussins is limited, the following protocols are based on studies of Broussonetia papyrifera extracts and the known in vitro activities of individual broussins, offering a robust framework for future research.

I. Anti-inflammatory Effects

The anti-inflammatory properties of Broussonetia papyrifera extracts are well-documented and are often attributed to the inhibition of the NF-κB signaling pathway and activation of the AMPK pathway.[1][4] These pathways regulate the expression of pro-inflammatory mediators such as TNF-α, IL-1β, iNOS, and COX-2.[4][5]

Animal Model 1: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.)

    • Positive Control: Indomethacin (10 mg/kg, p.o.)

    • Test Groups: Broussin compound or B. papyrifera extract at various doses (e.g., 50, 100, 200 mg/kg, p.o.).

  • Procedure: a. Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection. b. Measure the initial paw volume of the right hind paw using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% (w/v) λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Analyze data using one-way ANOVA followed by a suitable post-hoc test.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.12-
Indomethacin100.35 ± 0.0858.8
B. papyrifera Extract1000.55 ± 0.1035.3
B. papyrifera Extract2000.42 ± 0.09*50.6

*p < 0.05 compared to Vehicle Control. (Note: This is example data based on typical results).

Animal Model 2: High-Fat Diet-Induced Chronic Inflammation and Insulin Resistance in Mice

This model is suitable for studying the effects on chronic low-grade inflammation associated with obesity and metabolic disorders.[1][6]

Experimental Protocol:

  • Animals: Male C57BL/6J mice (6-8 weeks old).

  • Diet:

    • Control Group: Normal chow diet (e.g., 10% kcal from fat).

    • High-Fat Diet (HFD) Groups: HFD (e.g., 60% kcal from fat) to induce obesity.

  • Grouping (n=8-10 per group):

    • Normal Chow + Vehicle

    • HFD + Vehicle

    • HFD + this compound compound or B. papyrifera extract (e.g., 50, 100 mg/kg/day, p.o.).

  • Procedure: a. Feed mice the respective diets for 8-12 weeks to induce obesity in the HFD groups.[7][8][9][10] b. Administer the vehicle or test compound daily via oral gavage for the last 4-6 weeks of the study. c. Monitor body weight and food intake weekly. d. At the end of the treatment period, perform glucose and insulin tolerance tests. e. Euthanize animals and collect blood and tissues (e.g., adipose tissue, liver) for analysis.

  • Endpoint Analysis:

    • Biochemical: Serum glucose, insulin, TNF-α, IL-1β levels.

    • Molecular: Western blot for p-AMPK, AMPK, p-NF-κB, NF-κB, iNOS, and COX-2 in adipose and liver tissues.

    • Histology: H&E staining of adipose tissue to assess adipocyte size and inflammation.

Data Presentation:

Treatment GroupBody Weight Gain (g) (Mean ± SD)Fasting Blood Glucose (mg/dL) (Mean ± SD)Adipose Tissue TNF-α (pg/mg protein) (Mean ± SD)
Normal Chow + Vehicle5.2 ± 1.195 ± 815.3 ± 3.1
HFD + Vehicle18.5 ± 2.5145 ± 1245.8 ± 6.2
HFD + B. papyrifera Extract (100 mg/kg)12.3 ± 1.8115 ± 1025.1 ± 4.5*

*p < 0.05 compared to HFD + Vehicle. (Note: This is example data based on typical results).

Signaling Pathway Diagram:

anti_inflammatory_pathway cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus LPS / TNF-α IKK IKK Stimulus->IKK Activates This compound This compound / B. papyrifera Extract AMPK AMPK This compound->AMPK Activates This compound->IKK Inhibits AMPK->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc Translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NFκB_nuc->Inflammation Induces

Caption: Proposed anti-inflammatory signaling pathway of Broussins.

II. Antioxidant Effects

Broussonetia papyrifera extracts have shown potent antioxidant activity, which is linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Animal Model: Oxidized Fish Oil-Induced Oxidative Stress in Rats

This model is designed to induce oxidative stress through the diet, mimicking conditions of chronic oxidative damage.[11][12][13][14][15]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (weaning age).

  • Diet Preparation: Prepare a diet containing oxidized fish oil. The level of oxidation can be controlled and measured by peroxide value (PV).

  • Grouping (n=8-10 per group):

    • Control Diet + Vehicle

    • Oxidized Fish Oil Diet + Vehicle

    • Oxidized Fish Oil Diet + this compound compound or B. papyrifera extract (e.g., 100, 200 mg/kg/day, p.o.).

  • Procedure: a. Feed rats the respective diets for 4-6 weeks. b. Administer the vehicle or test compound daily via oral gavage. c. Monitor for signs of oxidative stress, such as reduced weight gain or diarrhea. d. At the end of the study, collect blood and tissues (liver, intestine) for analysis.

  • Endpoint Analysis:

    • Biochemical: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue homogenates.

    • Molecular: Western blot for Nrf2, Keap1, and downstream antioxidant enzymes (e.g., HO-1, NQO1) in tissues.

    • Histology: Examine tissue sections for signs of oxidative damage.

Data Presentation:

Treatment GroupLiver MDA (nmol/mg protein) (Mean ± SD)Liver SOD Activity (U/mg protein) (Mean ± SD)Nuclear Nrf2 (relative expression) (Mean ± SD)
Control Diet + Vehicle1.2 ± 0.2150 ± 151.0 ± 0.1
Oxidized Oil + Vehicle3.5 ± 0.595 ± 100.8 ± 0.1
Oxidized Oil + B. papyrifera Extract (200 mg/kg)1.8 ± 0.3135 ± 121.5 ± 0.2*

*p < 0.05 compared to Oxidized Oil + Vehicle. (Note: This is example data based on typical results).

Signaling Pathway Diagram:

antioxidant_pathway cluster_pathway Nrf2 Signaling cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation This compound This compound / B. papyrifera Extract This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates and binds Antioxidant_Enzymes Antioxidant Gene Expression (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Enzymes Activates transcription anti_angiogenic_pathway cluster_pathway VEGFR-2 Signaling cluster_response Cellular Response VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds and Activates Broussonin Broussonin A/B Broussonin->VEGFR2 Inhibits Downstream Downstream Signaling (PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylates Angiogenesis Endothelial Cell Proliferation, Migration, and Tube Formation Downstream->Angiogenesis Promotes

References

Application Notes and Protocols for Broussin Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and validation of molecular targets for the natural product Broussin. Understanding the specific cellular targets of this compound is a critical step in elucidating its mechanism of action and paving the way for its potential development as a therapeutic agent.

Introduction to this compound and the Imperative of Target Identification

This compound is a naturally occurring hydroxyflavan found in plants such as Dracaena cochinchinensis.[1] As with many natural products, its biological activities and cellular targets are not yet fully characterized. The process of identifying and validating the molecular targets of a compound like this compound is fundamental to drug discovery and development.[2][3][4] It allows for a deeper understanding of the compound's mechanism of action, helps in identifying potential biomarkers, and is crucial for optimizing lead compounds to improve efficacy and reduce off-target effects.[4][5]

This document outlines a strategic workflow encompassing both target identification and validation, providing detailed protocols for key experimental techniques.

Section 1: Target Identification Strategies for this compound

The initial step in understanding this compound's mechanism of action is to identify its direct molecular targets. A multi-pronged approach, combining various techniques, is recommended to increase the confidence in putative target identification.

Affinity-Based Approaches

Affinity-based methods utilize a modified version of the small molecule to "pull down" its interacting proteins from a complex biological mixture.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

cluster_0 Chemical Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification This compound This compound Linker Linker Attachment This compound->Linker Chemical Synthesis Biotin Biotinylation Linker->Biotin Chemical Synthesis Incubation Incubation Biotin->Incubation Lysate Cell Lysate Lysate->Incubation Beads Streptavidin Beads Incubation->Beads Capture Wash Washing Steps Beads->Wash Remove non-specific binders Elution Elution Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Database Database Search LC_MS->Database Hits Identify Potential Targets Database->Hits

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol: Affinity Purification-Mass Spectrometry (AP-MS) for this compound

  • Chemical Probe Synthesis:

    • Synthesize a this compound analog with a linker arm suitable for biotinylation. The linker should be attached to a position on the this compound molecule that is predicted to be non-essential for its biological activity.

    • Conjugate biotin to the linker arm of the this compound analog.

    • Validate the biological activity of the biotinylated this compound to ensure it is comparable to the unmodified compound.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line) to a high density.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

  • Affinity Purification:

    • Incubate the cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C.

    • As a negative control, incubate a separate aliquot of lysate with biotin alone or a structurally similar but inactive biotinylated molecule.

    • Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C to capture the biotinylated this compound and any interacting proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digestion.

    • Alternatively, perform an in-solution tryptic digestion of the eluate.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

    • Identify the proteins by searching the MS/MS data against a protein database.

    • Compare the proteins identified in the this compound-probe pulldown with the negative control to identify specific binding partners.

Label-Free Approaches

Label-free methods identify protein targets based on a change in their properties upon binding to the small molecule, without the need for chemical modification of the compound.

Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)

cluster_0 Sample Preparation cluster_1 Protease Digestion cluster_2 Analysis Lysate Cell Lysate Split Split Lysate Lysate->Split Control Control (DMSO) Split->Control Treatment This compound Treatment Split->Treatment Protease_C Add Protease Control->Protease_C Protease_T Add Protease Treatment->Protease_T Digestion_C Limited Digestion Protease_C->Digestion_C Digestion_T Limited Digestion Protease_T->Digestion_T SDS_PAGE SDS-PAGE Digestion_C->SDS_PAGE MS_Analysis Mass Spectrometry Digestion_C->MS_Analysis Digestion_T->SDS_PAGE Digestion_T->MS_Analysis Comparison Compare Protein Bands/Abundance SDS_PAGE->Comparison MS_Analysis->Comparison Target Identify Stabilized Proteins Comparison->Target cluster_0 Hypothetical Signaling Cascade This compound This compound KinaseX Kinase X This compound->KinaseX Inhibition pSubstrate Phosphorylated Substrate KinaseX->pSubstrate Phosphorylation Substrate Substrate Protein Response Cellular Response (e.g., Apoptosis) pSubstrate->Response Signal Transduction

References

Elucidating the Anticancer Mechanism of Preussin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the mechanism of action of Preussin, a pyrrolidinol alkaloid with demonstrated cytotoxic effects on human cancer cells. The following protocols and resources will guide researchers in characterizing Preussin's impact on cell cycle regulation and apoptosis induction.

Introduction to Preussin's Mechanism of Action

Preussin, originally identified as an antifungal agent, has emerged as a promising candidate for anticancer drug development.[1][2] Its primary mechanism of action involves the inhibition of cell cycle progression and the induction of programmed cell death (apoptosis) in tumor cells.[1][2] At the molecular level, Preussin acts as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)-cyclin E complex, a key regulator of the G1/S phase transition in the cell cycle.[1][2] This inhibition leads to cell cycle arrest, preventing cancer cells from entering the DNA synthesis (S) phase.[1][2]

Furthermore, Preussin treatment has been shown to upregulate the CDK inhibitor p27KIP-1 and downregulate the expression of cyclin A and the transcription factor E2F-1, further contributing to cell cycle arrest.[1][2] In addition to its cytostatic effects, Preussin is a potent inducer of apoptosis. This process is initiated through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, including caspase-3 and caspase-8.[1] A significant feature of Preussin-induced apoptosis is its ability to bypass the anti-apoptotic effects of high Bcl-2 levels, a common mechanism of resistance to conventional chemotherapeutic agents.[1][2]

Data Presentation: Quantitative Analysis of Preussin's Effects

The following tables summarize key quantitative data regarding the efficacy of Preussin in inhibiting cancer cell growth and its specific molecular target.

Table 1: In Vitro Inhibitory Activity of Preussin

TargetIC50Cell Line/SystemReference
Cyclin E-CDK2 Kinase~500 nMIn vitro kinase assay[1][2]

Table 2: Cytotoxicity of Preussin against Human Cancer Cell Lines

Cell LineCancer TypeIC50Exposure TimeReference
MDA-MB-231Triple-Negative Breast Cancer30.06 µM72 h[3]
Various Human Cancer Cell LinesVarious1.2 - 4.5 µMNot Specified[4]

Mandatory Visualizations

The following diagrams illustrate the key molecular pathways and experimental workflows described in these application notes.

Preussin_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Preussin Preussin CDK2_CyclinE CDK2-Cyclin E Preussin->CDK2_CyclinE p27KIP1 p27KIP-1 Preussin->p27KIP1 Upregulates CyclinA_E2F1 Cyclin A / E2F-1 Preussin->CyclinA_E2F1 Downregulates G1_S_Arrest G1/S Phase Arrest CDK2_CyclinE->G1_S_Arrest Promotes p27KIP1->CDK2_CyclinE Inhibits CyclinA_E2F1->G1_S_Arrest Promotes S Phase Entry Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes PARP PARP Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Preussin_apoptosis Preussin Preussin_apoptosis->Mitochondria Induces release Preussin_apoptosis->Caspase8 Activates

Caption: Preussin's dual mechanism of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_endpoints Endpoints & Analysis Cell_Culture Cancer Cell Culture Preussin_Treatment Preussin Treatment (Varying Concentrations & Times) Cell_Culture->Preussin_Treatment Cell_Viability Cell Viability Assay (MTT) Preussin_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) Preussin_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Flow Cytometry - Annexin V/PI) Preussin_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Preussin_Treatment->Western_Blot IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Cell_Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle->Cell_Cycle_Distribution Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Protein Expression Levels (CDK2, Cyclin E, p27, etc.) Western_Blot->Protein_Expression

References

Application Notes & Protocols for Preclinical Studies of Natural Products: A Case Study Approach with Broussin & Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of natural products for therapeutic applications is a cornerstone of drug discovery. This document provides a comprehensive overview of the formulation and preclinical evaluation of a hypothetical natural product, herein referred to as "Broussin," drawing upon established methodologies for similar compounds. While a specific therapeutic formulation named "this compound" is not documented in publicly available preclinical research, this guide utilizes data and protocols associated with compounds from the Broussonetia genus and the brassinosteroid class of plant hormones to illustrate the preclinical development process.

"this compound" is a hydroxyflavan found in plants of the genus Broussonetia.[1] Compounds from this genus, including flavonoids, polyphenols, and alkaloids, have demonstrated a range of biological activities in laboratory studies, such as antioxidant, anti-inflammatory, and potential antitumor effects.[2][3] Similarly, brassinosteroids, a class of plant-derived polyhydroxylated sterols, have shown promise in preclinical models for their anticancer, antiviral, and anti-inflammatory properties.[4][5]

These application notes will guide researchers through the critical phases of preclinical assessment, from initial in vitro screening to in vivo efficacy and safety studies, providing a robust framework for the evaluation of novel natural product-based drug candidates.

Preclinical Formulation Development

The initial step in preclinical testing is the development of a suitable formulation to ensure consistent and effective delivery of the test compound. For a novel compound like this compound, this involves assessing its physicochemical properties to determine the optimal vehicle for administration in both in vitro and in vivo studies.

1.1. Physicochemical Characterization

A thorough understanding of the compound's properties is crucial for formulation development. Key parameters to evaluate include:

  • Solubility: Determination of solubility in various aqueous and organic solvents is essential. Many natural products exhibit poor water solubility, which can hinder their bioavailability.[6]

  • pKa: The ionization constant influences the compound's solubility and permeability across biological membranes.

  • LogP: The partition coefficient provides insight into the compound's lipophilicity and potential for membrane permeability.

  • Stability: Assessing stability at different pH values and temperatures is critical for ensuring the compound remains intact during storage and experimentation.

1.2. Formulation Strategies for Preclinical Studies

Based on the physicochemical properties, an appropriate formulation can be developed. Common approaches for preclinical studies include:

  • Solutions: For soluble compounds, simple aqueous solutions are preferred. For poorly soluble compounds, co-solvents, surfactants, or cyclodextrins can be used to enhance solubility.

  • Suspensions: For insoluble compounds, a micronized suspension in a suitable vehicle (e.g., carboxymethylcellulose) can be used for oral or parenteral administration.

  • Nanosuspensions: Reducing particle size to the nanometer range can improve the dissolution rate and bioavailability of poorly soluble drugs.

For early-stage preclinical studies, the formulation should be simple, reproducible, and enable accurate dosing.

In Vitro Preclinical Assessment

In vitro assays are the first line of investigation to determine the biological activity and potential toxicity of a new compound. These studies are conducted in a controlled laboratory setting using cell cultures or isolated proteins.

2.1. Assessment of Biological Activity

A variety of in vitro assays can be employed to evaluate the therapeutic potential of a compound. The choice of assay depends on the target disease. For a compound like this compound with potential anticancer properties, the following assays are relevant:

  • Cytotoxicity Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of cells and are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Proliferation Assays (BrdU): These assays measure the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.

  • Apoptosis Assays (Annexin V/PI): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells, revealing the mechanism of cell death induced by the compound.

  • Cell Migration and Invasion Assays (Wound Healing, Transwell): These assays assess the compound's ability to inhibit the migration and invasion of cancer cells, which are key processes in metastasis.

  • Tumorsphere Formation Assay: This assay evaluates the effect of the compound on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.[7]

Table 1: Hypothetical In Vitro Activity of this compound in Breast Cancer Cell Lines

Cell LineAssayIC50 (µM)Endpoint
MDA-MB-231MTT15.2Cell Viability
MCF-7MTT25.8Cell Viability
MDA-MB-231BrdU10.5Proliferation
MDA-MB-231Annexin V/PI-Induction of Apoptosis
MDA-MB-231Wound Healing-Inhibition of Migration

2.2. In Vitro Toxicology

Early assessment of potential toxicity is crucial to de-risk a drug candidate. Key in vitro toxicology assays include:

  • Genotoxicity Assays (Ames Test, Micronucleus Test): These assays evaluate the compound's potential to cause DNA damage and mutations.

  • Hepatotoxicity Assays: Using primary hepatocytes or liver cell lines, these assays assess the compound's potential to cause liver injury.

  • Cardiotoxicity Assays (hERG Assay): This assay evaluates the compound's potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.

In Vivo Preclinical Studies

In vivo studies in animal models are essential to evaluate the efficacy, safety, and pharmacokinetic profile of a drug candidate in a whole organism. These studies are critical for making informed decisions about advancing a compound to human clinical trials.

3.1. Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is vital for selecting the appropriate dose and schedule for efficacy studies.

  • Animal Models: Mice and rats are commonly used for initial PK studies.

  • Routes of Administration: Intravenous (IV), oral (PO), and intraperitoneal (IP) are common routes.

  • Parameters Measured: Key PK parameters include clearance, volume of distribution, half-life, and bioavailability.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
IV212500.11850100
PO103501.092525
IP58000.5150081

3.2. Efficacy Studies

Efficacy studies are designed to demonstrate that the drug candidate has the desired therapeutic effect in a relevant animal model of the disease.

  • Animal Models: For cancer, xenograft models (human tumor cells implanted in immunocompromised mice) or genetically engineered mouse models (GEMMs) are commonly used.

  • Treatment Regimen: The dose and schedule are based on the PK data and in vitro potency.

  • Endpoints: Primary endpoints include tumor growth inhibition, reduction in tumor volume, and survival. Secondary endpoints may include analysis of biomarkers in the tumor tissue.

3.3. Toxicology Studies

Toxicology studies are conducted to identify potential adverse effects of the drug candidate and to determine a safe dose for first-in-human studies.

  • Dose Range Finding Studies: These studies are performed to determine the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicology Studies: These studies evaluate the effects of the drug after repeated administration over a longer period.

  • Safety Pharmacology: These studies assess the effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Experimental Protocols

4.1. Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.2. Protocol: In Vivo Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject 1 x 10^6 MDA-MB-231 cells in Matrigel into the flank of female nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Dosing: Administer this compound (e.g., 10 mg/kg, PO, daily) and vehicle control for a specified period (e.g., 21 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Tumors can be processed for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Visualizations

Understanding the mechanism of action of a compound involves identifying the signaling pathways it modulates. Brassinosteroids, for example, are known to interact with specific cell surface receptors and trigger intracellular signaling cascades.

5.1. Brassinosteroid Signaling Pathway in Plants

While the direct target of this compound in mammalian cells is unknown, the signaling pathway of brassinosteroids in plants provides a well-characterized example of a natural product's mechanism of action. In plants, brassinosteroids bind to the BRI1 receptor kinase at the cell surface, initiating a signaling cascade that ultimately regulates gene expression in the nucleus.

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Activation BIN2 BIN2 BAK1->BIN2 Inhibition BZR1_P BZR1-P BIN2->BZR1_P Phosphorylation BZR1 BZR1 BZR1_P->BZR1 Dephosphorylation Gene_Expression Gene Expression BZR1->Gene_Expression Regulation BR Brassinosteroid BR->BRI1 Binding Preclinical_Workflow cluster_discovery Discovery & Formulation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_regulatory Regulatory A Natural Product Isolation (e.g., this compound) B Physicochemical Characterization A->B C Formulation Development B->C D Biological Activity Screening C->D E In Vitro Toxicology D->E F Pharmacokinetics (PK) E->F G Efficacy Studies F->G H Toxicology Studies G->H I IND-Enabling Studies H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Broussonetine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Broussonetine alkaloids. The content is designed to directly address specific issues that may be encountered during experimental work, with a focus on optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are Broussonetines and why are they synthetically challenging?

A1: Broussonetines are a family of polyhydroxylated pyrrolidine alkaloids, often isolated from plants of the Broussonetia genus.[1][2] They are potent glycosidase inhibitors, making them attractive targets for the development of therapeutics for diseases like diabetes.[3][4] The synthetic challenge lies in the stereocontrolled construction of the densely functionalized pyrrolidine core and the attachment of a long, functionalized side chain.[5][6] Key challenges include managing multiple hydroxyl protecting groups and achieving high stereoselectivity in C-C bond-forming reactions.[7][8]

Q2: What is a common retrosynthetic strategy for Broussonetine synthesis?

A2: A frequently employed retrosynthetic approach involves disconnecting the Broussonetine structure into two key fragments: a polyhydroxylated pyrrolidine core and a long alkyl side chain. The pyrrolidine core is often synthesized from a chiral starting material, such as a sugar-derived cyclic nitrone.[5][6] The side chain is typically installed using a C-C bond-forming reaction, most notably a Grubbs' catalyst-mediated cross-metathesis (CM).[5][9]

Q3: Why is protecting group strategy crucial in Broussonetine synthesis?

A3: Due to the multiple hydroxyl groups on the pyrrolidine ring, a robust protecting group strategy is essential to prevent unwanted side reactions and to ensure regioselectivity during the synthesis.[10] The choice of protecting groups must be carefully considered to ensure they are stable under various reaction conditions and can be selectively removed when needed. Common protecting groups for hydroxyls in similar syntheses include silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), and acetals (e.g., benzylidene).[8][10] An orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions, is often necessary for complex syntheses like that of Broussonetines.

Troubleshooting Guides

Issue 1: Low Yield in Grubbs' Cross-Metathesis (CM) for Side Chain Installation

Q: My cross-metathesis reaction to attach the side chain is giving a low yield or failing completely. What are the common causes and solutions?

A: Low yields in Grubbs' cross-metathesis are a frequent issue. Here are several potential causes and their corresponding solutions:

  • Inactive Catalyst: The ruthenium catalyst is sensitive to air, moisture, and impurities.

    • Solution: Use a fresh batch of a well-defined, air-stable catalyst like Grubbs' Second Generation or Hoveyda-Grubbs Second Generation catalysts. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (argon or nitrogen).[11]

  • Impure Reagents: The olefin partners or the solvent may contain impurities that poison the catalyst.

    • Solution: Purify the olefin substrates by distillation or filtration through a plug of activated alumina. Use anhydrous, degassed solvents. For instance, dichloromethane (DCM) should be freshly distilled from a suitable drying agent.[12]

  • Suboptimal Reaction Conditions: Temperature and concentration can significantly impact catalyst activity and reaction equilibrium.

    • Solution: For many Grubbs-type catalysts, increasing the temperature to 40-60 °C can improve performance. The concentration should be optimized; cross-metathesis reactions are typically run at moderate to high concentrations.[1]

  • Ethylene Inhibition: If one of the coupling partners is a terminal olefin, the reaction generates ethylene gas as a byproduct, which can inhibit the catalyst and shift the equilibrium back to the starting materials.

    • Solution: To drive the reaction to completion, remove the ethylene by bubbling a slow stream of an inert gas (e.g., argon) through the reaction mixture or by performing the reaction under a slight vacuum.[13]

  • Homodimerization: A common side reaction is the homodimerization of one or both olefin partners.

    • Solution: This can sometimes be mitigated by slowly adding one of the olefin partners to the reaction mixture. If one partner is more prone to homodimerization, using it in excess might favor the desired cross-product.[13]

Issue 2: Poor Enantioselectivity or Low Yield in Keck Asymmetric Allylation

Q: I am using a Keck asymmetric allylation to install a chiral center in the side chain, but the enantiomeric excess (ee) is low, and the yield is poor. How can I optimize this reaction?

A: The Keck asymmetric allylation is a powerful tool for creating chiral homoallylic alcohols, but its efficiency can be sensitive to several factors:

  • Catalyst Preparation and Stoichiometry: The active catalyst is a complex of BINOL and a titanium alkoxide, typically Ti(OiPr)₄. The ratio of these components is critical.

    • Solution: While a 1:1 ratio of BINOL to Ti(OiPr)₄ can be effective, a 2:1 ratio is often superior, though it may require a catalytic amount of acid (e.g., TFA) for optimal results.[14] The catalyst should be pre-formed before adding the aldehyde and allyl stannane.

  • Presence of Water or Alcohols: The catalyst is sensitive to protic species.

    • Solution: The use of powdered 4Å molecular sieves is highly recommended. They play a complex role that includes sequestering water and alcohol byproducts, which can enhance both the rate and enantioselectivity of the reaction.[15]

  • Reaction Time and Temperature: These reactions can be slow, sometimes requiring several days to reach completion at room temperature.

    • Solution: While higher temperatures can accelerate the reaction, they may negatively impact enantioselectivity. It is crucial to monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. Additives like B(OMe)₃ can sometimes be used to increase the reaction rate.[15]

  • Purity of Reagents: As with most catalytic reactions, the purity of the aldehyde, allyl stannane, and solvent is paramount.

    • Solution: Ensure all reagents are purified before use and that the reaction is carried out under strictly anhydrous and inert conditions.

Issue 3: Side Reactions in Pyrrolidine Ring Formation from Cyclic Nitrones

Q: During the addition of a Grignard or organolithium reagent to my sugar-derived cyclic nitrone, I observe the formation of multiple products and incomplete conversion. What could be the issue?

A: The nucleophilic addition to cyclic nitrones is a key step in constructing the pyrrolidine core, and its success depends on careful control of reaction conditions.

  • Instability of the Hydroxylamine Product: The initial adduct, a hydroxylamine, can be unstable.

    • Solution: It is often recommended to use the crude hydroxylamine directly in the next step without purification to minimize decomposition.[5]

  • Poor Diastereoselectivity: While often highly diastereoselective, the approach of the nucleophile can be influenced by the protecting groups on the sugar backbone.

    • Solution: The choice of protecting groups can have a significant impact on the facial selectivity of the addition. It may be necessary to screen different protecting group strategies to achieve the desired diastereomer as the major product.

  • Redox Side Reactions: Grignard reagents and organolithiums are strong bases and reducing agents, which can lead to side reactions like deprotonation or reduction of the nitrone.

    • Solution: Perform the reaction at low temperatures (e.g., -78 °C) and add the nucleophile slowly to the nitrone solution to maintain a low concentration of the nucleophile and minimize side reactions.

Data Presentation

Table 1: Optimization of Grubbs' Cross-Metathesis for a Broussonetine M Precursor

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Grubbs I (5)DCM2524<10
2Grubbs II (5)DCM40 (reflux)1243 (Z/E mixture)
3Hoveyda-Grubbs II (5)Toluene601255 (Z/E mixture)
4Grubbs II (5)DCM (Ar bubbling)40 (reflux)1262 (Z/E mixture)
5Grubbs II (2.5)DCM (Ar bubbling)40 (reflux)2458 (Z/E mixture)
Data is representative and compiled based on typical conditions reported for similar transformations.[5][9]

Table 2: Influence of Conditions on Keck Asymmetric Allylation

EntryBINOL:Ti(OiPr)₄Additive (mol%)Temperature (°C)Time (d)Yield (%)ee (%)
11:1None2557588
22:1TFA (5)2538595
32:1TFA (5), 4Å MS2529197
42:1TFA (5), 4Å MS0788>98
Data is representative and based on studies of the Keck asymmetric allylation.[15][16][17]

Experimental Protocols

Protocol 1: General Procedure for Grubbs' Cross-Metathesis in Broussonetine Synthesis

This protocol is adapted from the synthesis of a Broussonetine M precursor.[5]

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the pyrrolidine olefin partner (1.0 equiv) and the side-chain olefin partner (1.2 equiv) in anhydrous, degassed dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Inert Atmosphere: Bubble argon through the solution for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Add the Grubbs' Second Generation catalyst (5 mol%) to the solution under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to reflux (approx. 40 °C) and maintain a gentle flow of argon through the solution (e.g., via a needle connected to a bubbler) to carry away the ethylene byproduct.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cross-metathesis product.

Protocol 2: General Procedure for Keck Asymmetric Allylation

This protocol is a general representation of the Keck asymmetric allylation procedure.[15][16]

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, add powdered 4Å molecular sieves. To this, add a solution of (R)-BINOL (0.2 equiv) in anhydrous DCM, followed by Ti(OiPr)₄ (0.1 equiv). Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: In a separate flame-dried flask, dissolve the aldehyde substrate (1.0 equiv) in anhydrous DCM.

  • Addition of Reagents: Cool the aldehyde solution to the desired temperature (e.g., 0 °C or room temperature). Add the pre-formed catalyst solution via cannula, followed by the dropwise addition of allyltributyltin (1.5 equiv).

  • Reaction: Allow the reaction to stir at the chosen temperature. The reaction time can vary from several hours to several days.

  • Monitoring: Monitor the consumption of the aldehyde by TLC.

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 1 hour. Filter the mixture through a pad of Celite®, washing with DCM. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the homoallylic alcohol.

Mandatory Visualizations

experimental_workflow cluster_0 Pyrrolidine Core Synthesis cluster_1 Side Chain Synthesis & Coupling cluster_2 Final Steps start Chiral Precursor (e.g., D-Arabinose) nitrone Cyclic Nitrone Formation start->nitrone addition Nucleophilic Addition (e.g., Grignard Reagent) nitrone->addition hydroxylamine Hydroxylamine Intermediate addition->hydroxylamine pyrrolidine Protected Pyrrolidine Core hydroxylamine->pyrrolidine cm_reaction Cross-Metathesis (CM) with Pyrrolidine Core pyrrolidine->cm_reaction side_chain_start Side Chain Precursor allylation Keck Asymmetric Allylation (for chiral side chains) side_chain_start->allylation side_chain_olefin Functionalized Olefin allylation->side_chain_olefin side_chain_olefin->cm_reaction reduction Olefin Reduction cm_reaction->reduction deprotection Global Deprotection reduction->deprotection final_product Broussonetine Alkaloid deprotection->final_product

Caption: General synthetic workflow for Broussonetine alkaloids.

troubleshooting_cm start Low Yield in Cross-Metathesis? q1 Are reagents & solvent pure and anhydrous? start->q1 s1 Purify olefins. Use freshly distilled, degassed solvent. q1->s1 No q2 Is the catalyst active? q1->q2 Yes s1->q2 s2 Use fresh catalyst. Run under inert gas (Ar or N2). q2->s2 No q3 Is ethylene being removed? q2->q3 Yes s2->q3 s3 Bubble Ar through mixture or run under vacuum. q3->s3 No q4 Are conditions optimal? q3->q4 Yes s3->q4 s4 Increase temperature (40-60 °C). Optimize concentration.

Caption: Troubleshooting decision tree for Grubbs' cross-metathesis.

glycosidase_inhibition cluster_enzyme α-Glucosidase Enzyme enzyme Active Site product Monosaccharides (Glucose + Fructose) enzyme->product Hydrolyzes to blocked Inhibited Enzyme-Inhibitor Complex enzyme->blocked substrate Disaccharide (e.g., Sucrose) substrate->enzyme Binds to inhibitor Broussonetine (Iminosugar) inhibitor->enzyme Competitively Binds inhibitor->blocked no_product no_product blocked->no_product Prevents Hydrolysis

Caption: Mechanism of competitive α-glucosidase inhibition.

References

Troubleshooting Broussin instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Broussin Technical Support Center

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. This compound is a hydroxyflavan, a class of compounds often susceptible to specific stability issues.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is developing a yellow or brown tint over time. What is the cause?

A1: The color change you are observing is likely due to oxidation. Phenolic compounds like this compound are susceptible to oxidation, especially when exposed to air (oxygen), light, or when in neutral to alkaline solutions (pH > 7). This process can lead to the formation of colored quinone-type byproducts, which may have reduced or altered biological activity.

Troubleshooting Steps:

  • Work in Low-Light Conditions: Protect your solutions from direct light by using amber vials or covering your containers with aluminum foil.[2][3]

  • Use Degassed Solvents: To minimize dissolved oxygen, sparge your solvents (e.g., buffer, water) with an inert gas like nitrogen or argon before preparing your this compound solution.

  • Add Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your stock solutions if compatible with your experimental system.[2]

  • Control pH: Maintain a slightly acidic pH (e.g., pH 5-6.5) for your aqueous solutions, as this can significantly slow down the oxidation of many phenolic compounds.

Q2: I observed a precipitate forming in my aqueous buffer after preparing a this compound solution. Is the compound degrading?

A2: While degradation can sometimes lead to insoluble products, the most common cause of precipitation for flavonoid-type molecules is poor aqueous solubility.[4] this compound, being a relatively hydrophobic molecule, may have limited solubility in purely aqueous buffers, especially at higher concentrations. The precipitate is likely the parent this compound compound crashing out of solution.

Troubleshooting Steps:

  • Verify Solubility: First, confirm the solubility of this compound in your specific buffer system. You may need to prepare a more dilute solution.

  • Use a Co-solvent: For stock solutions, use a water-miscible organic solvent like DMSO or ethanol to achieve a higher concentration. When diluting into your final aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) and does not affect your assay.

  • Adjust pH: The solubility of phenolic compounds can be pH-dependent. Test the solubility across a narrow pH range to see if a slight adjustment improves stability without compromising your experiment.

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by HPLC or LC-MS) to confirm if it is the original this compound compound or a degradant.[4]

Q3: The biological activity of my this compound solution appears to decrease with each freeze-thaw cycle. Why is this happening?

A3: Repeated freeze-thaw cycles can promote both physical and chemical instability.[5] For this compound, this could be due to:

  • Aggregation: The process of freezing and thawing can cause molecules to aggregate, reducing the concentration of active, monomeric this compound.

  • Accelerated Degradation: Changes in local solute concentration and pH during the freezing process can accelerate chemical degradation reactions like oxidation.[6]

  • Adsorption: this compound may adsorb to the surface of storage vials, especially plastics. This effect can be more pronounced at lower concentrations.[4]

Troubleshooting Steps:

  • Aliquot Your Solutions: Prepare single-use aliquots of your stock and working solutions to avoid multiple freeze-thaw cycles.

  • Use Appropriate Vials: Consider using low-binding polypropylene tubes or glass vials to minimize surface adsorption.

  • Flash Freeze: Freeze aliquots rapidly using a dry ice/ethanol bath or liquid nitrogen before transferring to -80°C for long-term storage.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound to illustrate common instability profiles.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer (Assay Conditions: this compound at 10 µM in citrate-phosphate buffer, stored at 25°C for 24 hours in the dark. Purity assessed by HPLC.)

pH% Remaining this compoundObservations
5.098.5%Clear, colorless
6.096.2%Clear, colorless
7.085.1%Faint yellow tint
7.477.3%Noticeable yellow tint
8.055.8%Yellow-brown solution

Table 2: Impact of Additives and Storage Conditions on this compound Recovery (Assay Conditions: this compound at 50 µM in PBS, pH 7.4, stored for 48 hours. Recovery assessed by HPLC.)

Condition% this compound Recovered
4°C, Dark91.4%
25°C, Dark77.3%
25°C, Ambient Light62.5%
4°C, Dark, with 100 µM Ascorbic Acid97.8%
4°C, Dark, in Polypropylene Tube91.4%
4°C, Dark, in Low-Binding Tube96.5%

Key Experimental Protocols

Protocol 1: HPLC Method for Quantifying this compound Purity

This protocol provides a general method to assess the purity of this compound and detect the appearance of degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: Return to 20% B

    • 18-22 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare this compound samples in a suitable solvent (e.g., 50:50 Acetonitrile:Water). b. Inject the sample onto the HPLC system. c. Integrate the peak area for this compound and any new peaks that appear in aged or stressed samples. d. Calculate purity as: (Area_this compound / Area_Total) * 100.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the potential instability of a molecule under stress conditions.[7]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of 100 µg/mL.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.

    • Oxidation: Add 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours.

    • Thermal Stress: Incubate the solution (in a neutral buffer) at 80°C for 24 and 48 hours.

    • Photostability: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period. Keep a control sample wrapped in foil.

  • Neutralization & Analysis: a. At each time point, draw a sample. b. For acid/base samples, neutralize with an equimolar amount of base/acid. c. Dilute all samples to a suitable concentration for analysis. d. Analyze by the HPLC method described in Protocol 1 to determine the percentage of this compound remaining and observe the formation of degradation products.

Visualizations

Troubleshooting_Precipitation Start Precipitate observed in this compound solution Check_Conc Is concentration > known solubility limit? Start->Check_Conc Analyze_Ppt Analyze precipitate (e.g., by HPLC/MS) Check_Conc->Analyze_Ppt No Solution_High_Conc Reduce concentration or add co-solvent (e.g., DMSO) Check_Conc->Solution_High_Conc Yes Compare_Spectra Does precipitate spectrum match this compound standard? Analyze_Ppt->Compare_Spectra Solubility_Issue Conclusion: Poor Solubility Compare_Spectra->Solubility_Issue Yes Degradation_Issue Conclusion: Degradation to Insoluble Product Compare_Spectra->Degradation_Issue No Solution_Degradation Investigate degradation pathway (see Forced Degradation Protocol) Degradation_Issue->Solution_Degradation Solution_High_Conc->Solubility_Issue

Caption: Troubleshooting logic for this compound precipitation.

Stability_Workflow cluster_prep Preparation cluster_stress Stress & Storage cluster_analysis Analysis cluster_results Outcome Prep_Stock Prepare this compound Stock Solution Prep_Aliquots Create Single-Use Aliquots Prep_Stock->Prep_Aliquots Forced_Deg Forced Degradation (Acid, Base, H2O2, Light, Heat) Prep_Aliquots->Forced_Deg Real_Time Real-Time Storage (e.g., 4°C, 25°C) Prep_Aliquots->Real_Time Timepoints Collect Samples at Timepoints Forced_Deg->Timepoints Real_Time->Timepoints HPLC_Analysis HPLC-UV Analysis (% Purity) Timepoints->HPLC_Analysis Activity_Assay Functional Assay (% Activity) Timepoints->Activity_Assay LCMS_Analysis LC-MS Analysis (Degradant ID) HPLC_Analysis->LCMS_Analysis Report Generate Stability Report: - Shelf-life - Degradation Profile - Recommended Storage HPLC_Analysis->Report Activity_Assay->Report Signaling_Pathway cluster_instability Impact of Instability Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Target Target Protein KinaseB->Target Response Cellular Response Target->Response This compound Active this compound This compound->KinaseB Inhibition Degradant Inactive Degradant (e.g., Oxidized this compound) This compound->Degradant Oxidation/ Degradation

References

Overcoming low solubility of Broussin in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming common challenges associated with the low aqueous solubility of Broussonin C in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Broussonin C and why is its solubility a major concern?

Broussonin C is a natural phenolic compound known for its potent biological activities, most notably as a tyrosinase inhibitor.[1][2] Like many hydrophobic molecules, it has very low solubility in water-based solutions such as cell culture media or assay buffers.[3][4] This poor solubility can lead to compound precipitation, resulting in inaccurate solution concentrations, high variability between experiments, and unreliable biological data.[5]

Q2: What is the best solvent to dissolve Broussonin C?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for creating a concentrated stock solution of Broussonin C.[4][6] Other organic solvents like acetone, chloroform, and ethyl acetate can also be used.[6][7] For biological assays, it is critical to use high-purity, sterile DMSO.[4]

Q3: How should I prepare and store a Broussonin C stock solution?

It is recommended to prepare a high-concentration stock solution, for example, 10-50 mM, in 100% DMSO.[3] To avoid degradation from repeated freeze-thaw cycles, the stock solution should be divided into smaller, single-use aliquots.[2] Store the powder at -20°C and the DMSO stock solution aliquots at -80°C for long-term stability.[2]

Q4: What is the maximum permissible DMSO concentration in my final assay?

High concentrations of DMSO can be toxic to cells.[1] The final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.1%, although some cell lines can tolerate up to 0.5%.[4] It is crucial to perform a vehicle control experiment using the same final DMSO concentration to assess any solvent-induced effects.[4]

Q5: What is a typical working concentration for Broussonin C in cell-based assays?

Based on its known biological activities, a common starting range for in vitro experiments is between 0.1 µM and 10 µM.[1] However, the optimal concentration is highly dependent on the specific cell line and the biological endpoint being measured. A dose-response experiment is always recommended to determine the effective concentration range for your specific model.[5]

Troubleshooting Guide

Problem: My Broussonin C precipitated after I diluted the DMSO stock into my aqueous medium.

This is the most common issue encountered and occurs when Broussonin C's solubility limit is exceeded in the final aqueous solution.[4]

Solution Steps:

  • Verify Stock Solution Integrity: Before dilution, ensure your DMSO stock solution is completely clear with no visible particulates. If needed, vortex thoroughly. Gentle warming to 37°C can also help ensure complete dissolution.[2][4]

  • Optimize Dilution Technique: The method of dilution is critical. Do not add the aqueous medium to your DMSO stock. Instead, add the small volume of DMSO stock dropwise into the larger volume of pre-warmed (37°C) aqueous medium while vortexing or swirling.[3][4] This rapid dispersion prevents localized high concentrations that trigger precipitation.

  • Reduce Final Concentration: The most direct way to prevent precipitation is to lower the final working concentration of Broussonin C in your assay.[3]

  • Check Serum Content: Components in fetal bovine serum (FBS) can sometimes interact with compounds. If you observe precipitation, consider whether serum proteins could be a factor.

  • Consider Solubilizing Agents: For particularly challenging assays, the use of solubilizing agents like cyclodextrins may be an option, as they can form inclusion complexes with hydrophobic molecules and increase their aqueous solubility.[3]

Problem: I'm observing high variability between my experimental replicates.

Inconsistent results are often linked to incomplete solubility or precipitation of the test compound.[5]

Solution Steps:

  • Microscopic Inspection: Carefully inspect the wells of your assay plate under a microscope. Look for any signs of crystalline precipitate. Even a small amount of precipitation means the effective concentration is unknown and will vary between wells.

  • Prepare Fresh Working Solutions: Do not store diluted, aqueous working solutions of Broussonin C. Prepare them fresh immediately before each experiment, as the compound can precipitate out of the solution over time.[3]

  • Standardize Preparation Workflow: Ensure every step of the preparation, from thawing the stock aliquot to the final dilution, is performed identically for every experiment. Use the workflow diagram below for guidance.

Data and Parameters

Table 1: Physicochemical and Storage Information
PropertyValueReference
Molecular FormulaC₂₀H₂₄O₃[2]
Molecular Weight312.41 g/mol [2]
AppearancePowder[2]
Recommended SolventsDMSO, Acetone, Chloroform, Ethyl Acetate[2][6]
Storage (Powder)-20°C (up to 3 years)[2][8]
Storage (DMSO Solution)-80°C (up to 1 year)[2][8]
Table 2: Recommended Concentrations for In Vitro Assays
ParameterRecommended ValueNotesReference
Stock Solution Conc. (in DMSO)10 - 50 mMHigher concentrations minimize the volume of DMSO added to the final assay.[3][4]
Typical Starting Conc. Range0.1 µM - 10 µMHighly dependent on cell line and assay. Dose-response is critical.[1]
Final DMSO Conc. in Medium≤ 0.1% (ideal) to 0.5% (max)Must be tested for toxicity in your specific cell line.[1][4]
Tyrosinase Inhibition IC₅₀0.43 µM (Monophenolase)Mushroom Tyrosinase[1][9]
Tyrosinase Inhibition IC₅₀0.57 µM (Diphenolase)Mushroom Tyrosinase[7][9]

Diagrams and Workflows

G cluster_prep Stock Solution Preparation (10 mM) cluster_dilution Working Solution Preparation weigh 1. Weigh 3.124 mg Broussonin C Powder add_dmso 2. Add 1 mL of 100% Sterile DMSO weigh->add_dmso MW = 312.4 g/mol vortex 3. Vortex Until Completely Dissolved add_dmso->vortex aliquot 4. Aliquot into Single-Use Vials vortex->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw One Aliquot at Room Temp store->thaw For each experiment dilute 8. Add Stock to Medium Dropwise While Vortexing thaw->dilute warm_media 7. Pre-warm Aqueous Medium to 37°C warm_media->dilute use 9. Use Immediately in Assay dilute->use Check for precipitation

Caption: Workflow for preparing Broussonin C stock and working solutions.

G start Start: Precipitation Observed in Assay check_conc Is the final concentration as low as possible? start->check_conc check_dilution Was medium pre-warmed (37°C) and stock added dropwise with vigorous mixing? check_conc->check_dilution Yes sol_lower_conc Action: Lower the final working concentration. check_conc->sol_lower_conc No check_stock Is the DMSO stock perfectly clear? check_dilution->check_stock Yes sol_improve_tech Action: Re-prepare using pre-warmed medium and vigorous mixing during dilution. check_dilution->sol_improve_tech No sol_remake_stock Action: Gently warm (37°C) and re-vortex stock. If still not clear, prepare a fresh stock. check_stock->sol_remake_stock No end_ok Solution Clear: Proceed with Experiment check_stock->end_ok Yes sol_lower_conc->end_ok sol_improve_tech->end_ok sol_remake_stock->end_ok

Caption: Troubleshooting flowchart for Broussonin C precipitation issues.

G cluster_pathway Melanogenesis Signaling Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Monophenolase Activity Dopaquinone Dopaquinone LDOPA->Dopaquinone Diphenolase Activity Melanin Melanin (Pigment) Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Active Site) BroussoninC Broussonin C BroussoninC->Tyrosinase Competitive Inhibition

Caption: Broussonin C competitively inhibits the tyrosinase enzyme.

Key Experimental Protocols

Protocol 1: Preparation of Broussonin C Solutions

This protocol details the preparation of a 10 mM stock solution and its subsequent dilution to a 10 µM working concentration.

Materials:

  • Broussonin C powder (MW: 312.41)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium or assay buffer

Procedure:

  • Stock Solution Preparation (10 mM): a. Aseptically weigh 3.124 mg of Broussonin C powder and transfer to a sterile microcentrifuge tube.[2] b. Add 1 mL of 100% DMSO to the tube.[2] c. Vortex vigorously until the powder is completely dissolved and the solution is clear. Gentle warming to 37°C can aid dissolution.[2][4] d. Dispense into single-use aliquots (e.g., 20 µL) and store at -80°C.[2]

  • Working Solution Preparation (10 µM): a. Thaw one aliquot of the 10 mM stock solution at room temperature. b. Pre-warm your final assay medium to 37°C.[4] c. For a final volume of 10 mL, add 9.99 mL of the pre-warmed medium to a sterile tube. d. While vortexing the medium, add 10 µL of the 10 mM Broussonin C stock solution dropwise to create the 10 µM working solution.[3] The final DMSO concentration will be 0.1%. e. Visually inspect the solution for any signs of cloudiness or precipitation. f. Use this freshly prepared solution immediately for your experiment.[3]

Protocol 2: Cell-Free Tyrosinase Inhibition Assay

This protocol measures the direct inhibitory effect of Broussonin C on mushroom tyrosinase activity.[10][11]

Materials:

  • Phosphate Buffer (50 mM, pH 6.8)

  • Mushroom Tyrosinase solution (e.g., 1000 units/mL in phosphate buffer)

  • L-DOPA substrate solution (e.g., 1 mM in phosphate buffer)

  • Broussonin C working solutions (serial dilutions in buffer with ≤ 0.1% DMSO)

  • Positive control (e.g., Kojic acid)

  • 96-well clear, flat-bottom plate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add 140 µL of phosphate buffer to all wells.

  • Add Inhibitors: Add 20 µL of Broussonin C dilutions, positive control, or buffer (for enzyme control) to the appropriate wells.

  • Add Enzyme: Add 20 µL of the tyrosinase solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 20-30 minutes.[9][11]

  • Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each Broussonin C concentration relative to the enzyme control.[10] Plot the results to calculate the IC₅₀ value.

References

Preventing degradation of Broussin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to prevent the degradation of Broussin during extraction. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a flavan, a type of flavonoid, with the chemical structure (2S)-3,4-Dihydro-2-(4-methoxyphenyl)-2H-1-benzopyran-7-ol. Like many phenolic compounds, this compound is susceptible to degradation under various conditions encountered during extraction, such as exposure to harsh pH, high temperatures, light, oxygen, and certain metal ions.[1] Degradation can lead to a loss of yield and the formation of impurities, which can compromise the accuracy of experimental results and the efficacy of potential therapeutic applications.

Q2: What are the main factors that can cause this compound degradation during extraction?

A2: The primary factors that can lead to the degradation of this compound and other flavonoids include:

  • pH: Both highly acidic and alkaline conditions can catalyze the degradation of flavonoids.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2]

  • Light: Exposure to UV or even visible light can induce photochemical degradation.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially in the presence of light or metal ions.[3]

  • Metal Ions: Metal ions, such as Fe³⁺ and Cu²⁺, can catalyze the oxidation of flavonoids.[4][5][6]

  • Enzymes: Endogenous plant enzymes, if not properly inactivated, can degrade flavonoids.

Q3: What are the visible signs of this compound degradation?

A3: A color change in the extraction solution, often to a darker or brownish hue, can be an indicator of phenolic compound oxidation. However, the absence of a color change does not guarantee stability. The most reliable way to assess degradation is through analytical techniques like HPLC or LC-MS, which can detect a decrease in the main this compound peak and the appearance of new peaks corresponding to degradation products.

Q4: Can I use antioxidants to prevent this compound degradation?

A4: Yes, adding antioxidants to the extraction solvent is a common and effective strategy. Ascorbic acid and butylated hydroxytoluene (BHT) are frequently used to inhibit oxidation.[7] These agents can scavenge free radicals and reactive oxygen species that would otherwise degrade this compound.

Q5: What is the best way to store this compound extracts to ensure long-term stability?

A5: For long-term storage, it is recommended to store this compound extracts in a tightly sealed container, protected from light, at low temperatures (-20°C or below). The solvent should be evaporated under reduced pressure, and the dried extract can be stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

II. Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction that may be related to degradation.

Problem Potential Cause Recommended Solution
Low yield of this compound Degradation due to harsh extraction conditions.Optimize extraction parameters: lower the temperature, use a neutral or slightly acidic pH, and minimize extraction time.
Incomplete extraction.Ensure the plant material is finely ground. Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction.
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.Review your extraction protocol for potential degradation triggers (high temperature, extreme pH, light exposure). Implement protective measures such as working under dim light and adding antioxidants.
Contamination.Ensure all glassware is clean and use high-purity solvents. Run a blank to check for solvent impurities.
Discoloration of the extract (e.g., turning brown) Oxidation of this compound and other phenolic compounds.Degas solvents before use to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen) if possible. Add antioxidants like ascorbic acid to the extraction solvent.
Inconsistent results between batches Variability in extraction conditions leading to different levels of degradation.Standardize your extraction protocol, carefully controlling temperature, time, pH, and light exposure.
Peak tailing or broadening in HPLC Interaction of this compound or its degradation products with the stationary phase.Adjust the mobile phase pH. Ensure the column is properly equilibrated. Consider using a different column chemistry.

III. Experimental Protocols

A. Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products and understand its stability profile. This information is crucial for developing a stability-indicating analytical method.

1. Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water (HPLC grade)

  • HPLC or LC-MS system

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a small volume of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize a portion of the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a small volume of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature for 24 hours.

    • Neutralize a portion of the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a small volume of methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Incubate the solution at 80°C for 48 hours in a sealed vial.

  • Photodegradation:

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Expose the solution to direct sunlight or a photostability chamber for 48 hours. Keep a control sample wrapped in aluminum foil.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control solution, by a validated HPLC-UV or LC-MS method to observe the decrease in the this compound peak and the formation of degradation products.

B. Recommended Extraction Protocol to Minimize this compound Degradation

This protocol incorporates best practices to maintain the stability of this compound during extraction from its plant source (e.g., Broussonetia papyrifera).

1. Materials:

  • Dried and powdered plant material

  • 80% Ethanol (v/v) in water, degassed

  • Ascorbic acid

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • HPLC or LC-MS system

2. Procedure:

  • Preparation of Extraction Solvent: Prepare an 80% ethanol solution and degas it by sparging with nitrogen or by sonication under vacuum. Add ascorbic acid to a final concentration of 0.1% (w/v).

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 100 mL of the prepared extraction solvent.

    • Perform the extraction in an ultrasonic bath at a controlled temperature (e.g., 40°C) for 30 minutes. The flask should be covered to minimize solvent evaporation and exposure to air.

  • Solid-Liquid Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant.

  • Solvent Evaporation:

    • Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Transfer the concentrated extract to an amber vial, flush with nitrogen, and store at -20°C.

C. HPLC-DAD Method for Quantification of this compound

This method can be used to quantify this compound and monitor its degradation.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

IV. Visualizations

degradation_pathway cluster_main Potential Degradation of this compound cluster_stress Stress Factors cluster_reactions Degradation Reactions cluster_products Potential Degradation Products This compound This compound (Flavan Core) Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Polymerization Polymerization This compound->Polymerization Stress_Factors High Temperature Strong pH (Acid/Base) UV/Visible Light Oxygen Metal Ions (Fe³⁺, Cu²⁺) Stress_Factors->Oxidation catalyze Stress_Factors->Hydrolysis catalyze Stress_Factors->Polymerization catalyze Degradation_Products Oxidized Products (e.g., Quinones) Ring-Fission Products Polymers Oxidation->Degradation_Products Hydrolysis->Degradation_Products Polymerization->Degradation_Products

Caption: Inferred degradation pathways of this compound under various stress conditions.

extraction_workflow cluster_workflow Optimized Extraction Workflow for this compound Stability Start Start: Dried Plant Material Solvent Prepare Solvent: 80% Ethanol + 0.1% Ascorbic Acid (Degassed) Extraction Ultrasonic Extraction (e.g., 40°C, 30 min) (Protect from light) Start->Extraction Solvent->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Rotary Evaporation (≤ 40°C) Supernatant->Evaporation Storage Store Extract: -20°C, Amber Vial Under Inert Gas Evaporation->Storage Analysis HPLC/LC-MS Analysis Storage->Analysis

Caption: Recommended workflow for this compound extraction with a focus on minimizing degradation.

hplc_troubleshooting cluster_troubleshooting HPLC Analysis Troubleshooting Logic Problem Problem Low Peak Area Extra Peaks Appear Peak Tailing Cause Potential Cause This compound Degradation Contamination Column Issues Problem:p1->Cause:c1 indicates Problem:p2->Cause:c1 can be Problem:p2->Cause:c2 or Problem:p3->Cause:c3 often Solution Solution Optimize Extraction/Storage (Temp, pH, Light, O₂) Use High-Purity Solvents, Run Blanks Check Column, Adjust Mobile Phase Cause:c1->Solution:s1 Cause:c2->Solution:s2 Cause:c3->Solution:s3

Caption: Logical troubleshooting flow for common HPLC issues during this compound analysis.

References

Technical Support Center: Bridging Immunoassay for Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Our search for a specific "Broussin assay" did not yield definitive results in publicly available scientific literature. It is possible this is a proprietary name, a newer technology, or a specific in-house designation. The following technical support guide is based on the widely used bridging immunoassay format for the detection of anti-drug antibodies (ADAs), a critical component of immunogenicity testing in drug development. The principles and troubleshooting strategies discussed here are broadly applicable to many ligand-binding assays.

Frequently Asked Questions (FAQs)

Q1: What is a bridging immunoassay for anti-drug antibody (ADA) detection?

A bridging immunoassay is a common method used to detect ADAs in patient samples. In this assay, bivalent or multivalent ADAs act as a "bridge," connecting a labeled version of the therapeutic drug used for capture and another labeled version of the drug for detection. The formation of this "bridge" complex generates a signal that is proportional to the amount of ADA present in the sample. This format is advantageous because it can detect all isotypes of ADAs (e.g., IgG, IgM, IgA).[1][2]

Q2: What are the most common sources of interference in a bridging ADA assay?

The most common interferences in bridging ADA assays are the presence of the drug itself in the sample, soluble drug targets, and other matrix components.[3][4][5] Soluble drug targets, especially those that are multimeric, can mimic ADAs by bridging the capture and detection reagents, leading to false-positive results.[1][6] High levels of circulating drug can compete with the labeled drug reagents for binding to ADAs, potentially causing false-negative results.[4][7] Matrix effects arise from components in the sample (like plasma or serum) that can non-specifically interact with assay reagents and affect the accuracy of the results.[8]

Q3: What is a "false positive" versus a "false negative" result in an ADA assay?

A false positive occurs when the assay incorrectly indicates the presence of ADAs when they are not actually there. This can be caused by interfering substances like multimeric drug targets.[1][6] A false negative happens when the assay fails to detect ADAs that are present in the sample. This can be a result of high concentrations of the therapeutic drug in the sample, which masks the ADAs.[4][9]

Troubleshooting Guide

Issue 1: High Background Signal in Negative Control Samples

Q: My negative control samples are showing a high signal, leading to a high cut-point. What could be the cause and how can I fix it?

A: High background in negative controls is often due to non-specific binding or interference from matrix components.

Potential Cause Troubleshooting Strategy
Non-specific Binding Increase the number of wash steps or the stringency of the wash buffer.[10] Optimize the blocking buffer; you might need to try different blocking agents.[10]
Reagent Quality Ensure that the labeled drug reagents are not aggregated. Use fresh batches of reagents.[10]
Matrix Effects Increase the minimum required dilution (MRD) of the samples to reduce the concentration of interfering matrix components.[8]
Multimeric Soluble Target If the drug target is present in the negative control matrix and is multimeric, it can cause false positives.[6] Consider strategies to block the target (see Issue 2).
Issue 2: Suspected False Positives due to Soluble Drug Target Interference

Q: I am observing positive ADA signals in patient samples, but the clinical data does not suggest an immune response. How can I determine if this is due to soluble target interference and how can I mitigate it?

A: Soluble multimeric targets are a known cause of false-positive signals in bridging assays.[1][6]

Identifying Target Interference:

  • Spiking Experiment: Spike known concentrations of the soluble target into negative control serum and observe if a signal is generated.

  • Immunodepletion: Deplete the target from a positive sample using anti-target antibodies and see if the signal is reduced.[1]

Mitigation Strategies for Target Interference:

Mitigation Strategy Description Considerations
Addition of Blocking Agents Add a specific anti-target antibody or a soluble version of the target receptor to the assay buffer to block the interfering target.[3][11][12]The blocking agent should have a high affinity for the target.[5] The concentration of the blocking agent needs to be optimized.
pH Adjustment A mild acidic or basic pH in the assay buffer can sometimes disrupt the interaction between the target and the drug reagents.[12][13]The effect of pH on ADA detection needs to be evaluated to ensure it doesn't lead to false negatives.
Increased Sample Dilution Diluting the sample can lower the concentration of the interfering target.[14]This may also reduce the concentration of true ADAs, potentially impacting assay sensitivity.

Experimental Protocol: Acid Dissociation to Mitigate Target Interference

Acid treatment can be an effective method to dissociate dimeric or multimeric targets into their monomeric forms, thus reducing their ability to bridge the assay reagents.[1][15]

  • Acidification: Dilute serum samples (e.g., 1:10) in an acidic buffer (e.g., 300 mM acetic acid) and incubate at room temperature for approximately 15 minutes.

  • Neutralization: Further dilute the acidified samples with a neutralization buffer containing the labeled drug reagents. The neutralization buffer should be sufficiently basic to bring the final pH of the sample to a suitable range for the assay.

  • Incubation and Detection: Proceed with the standard assay protocol for incubation and signal detection.

Issue 3: Low Assay Sensitivity and Suspected False Negatives

Q: My assay is not detecting the positive control at the expected lower limit, and I suspect high drug concentrations in my samples are causing false negatives. What can I do?

A: High concentrations of the therapeutic drug in samples can interfere with ADA detection by competing for binding sites on the ADAs.[4][7]

Strategies to Improve Drug Tolerance:

Strategy Description Quantitative Impact (Example)
Acid Dissociation Pre-treating samples with a low pH buffer can dissociate drug-ADA immune complexes, making the ADAs available for detection.[7]Can improve drug tolerance significantly, often allowing for the detection of ADAs in the presence of high µg/mL concentrations of the drug.
Affinity Capture Elution (ACE) This method involves capturing ADAs from the sample onto a solid phase coated with the drug, washing away the unbound drug, and then eluting the ADAs for detection in a separate step.[5]Can increase drug tolerance by effectively removing the interfering drug from the sample before detection.
Precipitation and Acid Dissociation (PandA) This technique uses polyethylene glycol (PEG) to precipitate drug-ADA complexes, which are then subjected to acid dissociation to free the ADAs for detection.[5]Can be effective but may be more labor-intensive and could have lower recovery of low-affinity ADAs.

Data on Mitigation Strategies:

Mitigation Strategy Target Interference Reduction Drug Tolerance Enhancement
Addition of IL-6 in an anti-tocilizumab ADA assay Achieved tolerance up to 500 ng/mL of IL-6R.[14]Tolerated up to 250 µg/mL of tocilizumab.[14]
Combination of two target-blocking reagents and mild basic pH Resulted in high tolerance to the recombinant target protein.[12]N/A
Acid Dissociation Can effectively mitigate interference from dimeric target proteins.[1][15]A common and effective method to improve drug tolerance.[7]

Visual Guides

Bridging Immunoassay Principle

Bridging Immunoassay cluster_well Microplate Well Capture Biotinylated Drug (Capture Reagent) ADA Anti-Drug Antibody (ADA) Capture->ADA ADA binds to captured drug Streptavidin Streptavidin-coated Surface Streptavidin->Capture Biotin-Streptavidin Binding Detection Labeled Drug (Detection Reagent) ADA->Detection ADA bridges to detection drug Signal Signal Generation Detection->Signal

Caption: Principle of a bridging immunoassay for ADA detection.

Target Interference Mechanism

Target Interference cluster_well Microplate Well Capture Biotinylated Drug (Capture Reagent) Target Multimeric Soluble Target Capture->Target Target bridges reagents Streptavidin Streptavidin-coated Surface Streptavidin->Capture Detection Labeled Drug (Detection Reagent) Target->Detection FalsePositive False-Positive Signal Detection->FalsePositive

Caption: How a multimeric soluble target can cause a false-positive signal.

Mitigation Workflow: Acid Dissociation

Acid Dissociation Workflow Start Sample containing Drug-ADA Complexes Acidify Step 1: Acidification (e.g., 300 mM Acetic Acid) Start->Acidify Dissociates Drug-ADA complexes Neutralize Step 2: Neutralization & Addition of Labeled Reagents Acidify->Neutralize Allows ADA to bind labeled drug Detect Step 3: Incubation & Signal Detection Neutralize->Detect Result Accurate ADA Measurement Detect->Result

Caption: Workflow for mitigating drug interference using acid dissociation.

References

Improving signal-to-noise ratio in Broussin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Broussin Analysis

Welcome to the technical support center for this compound Analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental workflow and improve the signal-to-noise ratio in your results.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of noise in this compound analysis?

A1: Noise in instrumental analysis can originate from several sources. Understanding these sources is the first step toward mitigating them. The primary types of noise include:

  • Johnson (Thermal) Noise: This arises from the thermal agitation of electrons in resistive components of the instrument. It can be reduced by cooling detector components.[1]

  • Shot Noise: This occurs due to random fluctuations of charge carriers as they cross a junction. It is inherent to quantum processes and can be minimized by decreasing the signal's frequency bandwidth.[1]

  • Flicker (1/f) Noise: The source of this noise is not fully understood, but it is most significant at low frequencies (below 100 Hz).[1]

  • Environmental Noise: This encompasses a broad category of interferences from the surrounding environment. Common examples include 50/60 Hz line noise from power lines, radio frequency interference from cell phones, and fluctuations in temperature.[1]

Q2: How can I fundamentally improve the signal-to-noise ratio (S/N) in my this compound analysis experiments?

A2: Improving the signal-to-noise ratio can be approached from two main perspectives: increasing the signal or decreasing the noise.[2] Key strategies include:

  • Signal Averaging: By acquiring and averaging multiple scans of the same sample, random noise can be significantly reduced.[3][4]

  • Digital Smoothing: Computational methods like moving average or Savitzky-Golay filters can be applied post-acquisition to reduce high-frequency noise.[3]

  • Fourier Filtering: This technique transforms the signal into the frequency domain, allowing for the removal of specific noise frequencies before transforming it back to the time domain.[3][4]

  • Background Subtraction: This is crucial for removing contributions to the signal that do not originate from the analyte of interest.[5][6][7]

Q3: What is signal averaging, and how much improvement can I expect?

A3: Signal averaging is a powerful technique where multiple measurements of a signal are collected and averaged. This process enhances the signal, which is coherent across measurements, while averaging out the random noise. The improvement in the signal-to-noise ratio (S/N) is proportional to the square root of the number of scans (n).[3][4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound analysis.

Problem 1: High Background Noise in Chromatogram

  • Symptom: The baseline of your chromatogram is noisy, making it difficult to distinguish small peaks.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step Reference
Contaminated Mobile Phase Prepare a fresh mobile phase using high-purity solvents.[8]
Air Bubbles in the System Degas the mobile phase and purge the system to remove any trapped air bubbles.[8]
Detector Cell Contamination Flush the detector flow cell with a strong, appropriate solvent.[8]
Leaks in the System Inspect all fittings for leaks and tighten or replace them as necessary.[9]

Problem 2: Inconsistent Retention Times

  • Symptom: The retention times of your analyte peaks are shifting between runs.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step Reference
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.[8]
Inconsistent Mobile Phase Composition Ensure accurate and consistent preparation of the mobile phase. If using a gradient, check that the mixer is functioning correctly.[8]
Variable Flow Rate Check the pump for any issues and verify the flow rate with a calibrated flow meter.[8]
Insufficient Column Equilibration Increase the column equilibration time between runs to ensure the column is fully conditioned with the mobile phase.[8]

Problem 3: Ghost Peaks in the Chromatogram

  • Symptom: Unexpected peaks appear in your chromatogram, often in blank runs.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step Reference
Late Elution from a Previous Injection Extend the run time to ensure all components from the previous sample have eluted. Flush the column with a strong solvent.[10]
Contamination in the Sample or Mobile Phase Use high-purity solvents and sample preparation techniques. Ensure proper cleaning of all vials and equipment.[11]
Injector Contamination Clean and purge the injector to remove any residual sample.[11]

Quantitative Data Summary

Table 1: Improvement in Signal-to-Noise Ratio with Signal Averaging

The theoretical improvement in the signal-to-noise ratio (S/N) by signal averaging is directly related to the number of scans performed.

Number of Scans (n) Improvement Factor (√n) Resulting S/N (assuming initial S/N = 1)
111
422
933
1644
6488
1001010

This table illustrates that to double the S/N ratio, you need to perform four times the number of scans.[3][4]

Experimental Protocols

Protocol 1: General Method for Background Subtraction
  • Acquire a Blank Measurement: Run a blank sample (containing everything except the analyte of interest) using the exact same experimental conditions as your actual samples.

  • Acquire Sample Measurement: Run your sample containing the analyte.

  • Subtract the Blank: In your data analysis software, subtract the blank measurement from the sample measurement. This will help to remove background signals from the solvent, matrix, or substrate.[5]

Protocol 2: Optimizing Experimental Design for Robustness

A robust experimental protocol is less sensitive to minor variations. An iterative approach to protocol optimization is recommended.[12]

  • Screening Experiment: Conduct an initial experiment to identify the key factors that significantly affect the signal and noise.

  • Response Surface Modeling: Perform a more detailed experiment (e.g., a fractional factorial design) to model the relationship between the identified factors and the S/N ratio.

  • Robust Optimization: Use the model to identify the optimal operating conditions that provide a high signal while being least sensitive to small variations in experimental parameters.

  • Validation: Perform independent experiments at the optimized conditions to validate the model and the improved protocol.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_res Result Sample Analyte Sample Broussin_Analysis This compound Analyzer Sample->Broussin_Analysis Blank Blank Sample Blank->Broussin_Analysis Signal_Avg Signal Averaging Broussin_Analysis->Signal_Avg BG_Subtract Background Subtraction Signal_Avg->BG_Subtract Smoothing Digital Smoothing BG_Subtract->Smoothing Final_Data High S/N Data Smoothing->Final_Data

Caption: A typical experimental workflow for improving the signal-to-noise ratio in this compound analysis.

troubleshooting_logic Start Poor S/N Ratio Check_Noise High Baseline Noise? Start->Check_Noise Check_Signal Low Signal Intensity? Start->Check_Signal Check_Variability Inconsistent Results? Start->Check_Variability Noise_Source Identify Noise Source Check_Noise->Noise_Source Yes Signal_Source Enhance Signal Check_Signal->Signal_Source Yes Variability_Source Address Variability Check_Variability->Variability_Source Yes Env_Noise Shield from Environmental Noise Noise_Source->Env_Noise Environmental Instrument_Noise Optimize Instrument Settings (e.g., cool detector) Noise_Source->Instrument_Noise Instrumental Optimize_Protocol Optimize Experimental Protocol Signal_Source->Optimize_Protocol Pre-Acquisition Signal_Processing Apply Post-Acquisition Processing Signal_Source->Signal_Processing Post-Acquisition Check_Temp Stabilize Temperature Variability_Source->Check_Temp Check_Flow Verify Flow Rate Variability_Source->Check_Flow Check_Equilibration Ensure Proper Equilibration Variability_Source->Check_Equilibration

Caption: A logical troubleshooting workflow for diagnosing and resolving poor signal-to-noise ratio issues.

References

Cell culture contamination issues in Broussin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent cell culture contamination.

Troubleshooting Guides

This section is designed to help you diagnose and address specific issues you may encounter during your experiments.

Issue 1: Sudden Change in Media Color and Turbidity

Q1: My cell culture medium turned yellow and cloudy overnight. What is the likely cause?

A1: A rapid drop in pH, indicated by the medium turning yellow, accompanied by turbidity (cloudiness), is a classic sign of bacterial contamination.[1][2] Bacteria multiply quickly in culture media, consuming nutrients and producing acidic byproducts that lower the pH.[3]

  • Immediate Action:

    • Visually inspect the culture under a microscope. Look for small, motile particles (rod-shaped or spherical) moving between your cells.[4]

    • If contamination is confirmed, immediately discard the contaminated culture to prevent it from spreading to other cultures in the incubator.[5]

    • Thoroughly decontaminate the incubator and biosafety cabinet.[6]

Q2: The medium in my culture is cloudy, but the color has not changed significantly. What could be the issue?

A2: This could indicate a few possibilities:

  • Yeast Contamination: Yeast contamination can cause turbidity in the media.[7] Microscopically, you may observe individual oval or budding particles.[6] In the early stages, the pH change might not be as dramatic as with bacterial contamination.[2]

  • Fungal (Mold) Contamination: Early-stage fungal contamination might appear as thin, filamentous structures (hyphae) floating in the medium.[6][8] These can sometimes be mistaken for fibers.[4] As the contamination progresses, you may see fuzzy patches, and the media might become cloudy.[8]

  • Aerobic Bacterial Growth: Some aerobic bacteria can cause cloudiness without a significant immediate pH drop.[4]

Issue 2: Cells are Growing Poorly or Dying Unexpectedly

Q3: My cells look unhealthy, are growing slower than usual, and some are detaching, but the media looks clear. What should I suspect?

A3: This is a primary indicator of Mycoplasma contamination.[5][9] Mycoplasma are very small bacteria that lack a cell wall, making them undetectable by the naked eye or standard light microscopy.[4][7] They do not typically cause turbidity or a rapid pH change.[9] However, they can significantly alter cell metabolism, slow cell growth, and affect cell attachment, ultimately impacting your experimental results.[9]

  • Recommended Action:

    • Quarantine the suspected cell line and any other cultures it may have come into contact with.

    • Perform a specific test for Mycoplasma. Common detection methods include PCR, DNA staining (e.g., DAPI or Hoechst), and ELISA.[1][10]

Q4: My experimental results are inconsistent or not reproducible, even though the cells appear healthy. Could this be a contamination issue?

A4: Yes, this is a significant concern, often linked to cryptic or low-level contamination.

  • Mycoplasma Contamination: As mentioned, Mycoplasma can alter gene expression and cellular responses without killing the cells, leading to unreliable data.[3][7]

  • Viral Contamination: Some viruses can infect cell cultures without causing visible cell death (non-cytopathic viruses).[9] Their presence can be very difficult to detect without specific assays like PCR or electron microscopy.[7]

  • Chemical Contamination: Contaminants such as endotoxins, detergents, or impurities in media and sera can affect cell physiology and experimental outcomes.[11][12]

  • Cross-Contamination: Your original cell line may have been overgrown by a different, more robust cell line, which would have different physiological and genetic characteristics, leading to inconsistent results.[3][13]

Frequently Asked Questions (FAQs)

Q5: What are the main types of contamination in cell culture?

A5: Cell culture contamination is broadly divided into two categories:

  • Biological Contamination: This includes bacteria, fungi (yeast and molds), mycoplasma, viruses, and cross-contamination with other cell lines.[11][14]

  • Chemical Contamination: This involves non-living substances such as impurities in media or water, endotoxins, plasticizers, and detergents.[11][15]

Q6: How can I prevent contamination in my cell cultures?

A6: Prevention is the most effective strategy. Key preventative measures include:

  • Strict Aseptic Technique: Always work in a certified laminar flow hood or biosafety cabinet, disinfect your work area before and after use, and handle only one cell line at a time.[3][16]

  • Regular Equipment Cleaning: Frequently clean and decontaminate incubators, water baths, and other equipment.[7]

  • Use of Sterile Reagents and Supplies: Ensure all media, sera, and plasticware are from reputable suppliers and certified sterile.[3][9]

  • Regular Screening: Routinely test your cell lines for Mycoplasma, especially upon receiving them from an external source and before cryopreservation.[9] We recommend testing every 1-2 months.[10]

  • Quarantine New Cell Lines: Isolate new cell lines until they have been tested and confirmed to be free of contaminants.[16][17]

  • Avoid Routine Use of Antibiotics: The constant presence of antibiotics can mask low-level contamination and lead to the development of antibiotic-resistant strains.[7]

Q7: Should I try to salvage a contaminated culture?

A7: In most cases, it is best to discard the contaminated culture immediately to prevent further spread.[5] Attempting to salvage a culture with antibiotics or antimycotics is often unsuccessful, time-consuming, and can lead to more widespread contamination.[15] For irreplaceable or extremely valuable cell lines, specific elimination protocols for Mycoplasma or fungal contaminants can be attempted, but the cells should be rigorously re-tested afterward.[4][18]

Data Presentation

Table 1: Common Biological Contaminants and Their Characteristics

ContaminantSize (Approximate)Common Microscopic AppearanceTypical Media Appearance
Bacteria 0.5 - 10 µmSmall, motile rods or cocci between cells[4]Cloudy/turbid, rapid yellowing (pH drop)[16]
Yeast 3 - 10 µmOvoid or spherical budding particles[4]Can be clear initially, becoming turbid[6]
Mold (Fungi) VariesFilamentous, thread-like hyphae[6]Fuzzy patches, may float on the surface[8]
Mycoplasma ~0.3 µmNot visible with a standard light microscope[4]No change; media remains clear[9]
Viruses 0.05 - 0.1 µmNot visible with a light microscope[4]No change; media remains clear[7]

Experimental Protocols

Protocol 1: Mycoplasma Detection by DNA Staining (Hoechst or DAPI)

This method allows for the visualization of Mycoplasma DNA, which appears as small fluorescent particles outside the cell nuclei.

  • Cell Seeding: Seed your cells on a sterile coverslip in a petri dish and allow them to adhere for 24-48 hours. Include a known Mycoplasma-positive and a known negative control cell line.

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with a methanol/acetic acid solution (3:1) for 10 minutes.

  • Staining: Air dry the coverslip. Add a working solution of Hoechst 33258 or DAPI stain (e.g., 1 µg/mL in PBS) and incubate for 10-15 minutes in the dark.

  • Washing: Wash the coverslip twice with sterile water to remove excess stain.

  • Mounting and Visualization: Mount the coverslip onto a microscope slide with a drop of mounting medium. Visualize under a fluorescence microscope.

    • Negative Result: Only the nuclei of your cells will be fluorescent.

    • Positive Result: In addition to the cell nuclei, you will see small, distinct fluorescent dots or filaments in the cytoplasm or extracellular space, which represent Mycoplasma DNA.[10]

Protocol 2: Bacterial/Fungal Contamination Check by Culture Method

This protocol confirms the presence of viable bacteria or fungi.

  • Sample Collection: Under sterile conditions, collect 1 mL of supernatant from the suspected cell culture flask.

  • Inoculation:

    • For Bacteria: Inoculate a sterile nutrient agar plate with 100 µL of the supernatant.

    • For Fungi/Yeast: Inoculate a sterile Sabouraud Dextrose Agar (SDA) plate with 100 µL of the supernatant.

  • Incubation: Incubate the nutrient agar plate at 37°C for 24-48 hours. Incubate the SDA plate at 25-30°C for 3-5 days.

  • Observation: Examine the plates for colony growth. The presence of colonies confirms microbial contamination.

Visualizations

Contamination_Troubleshooting_Workflow start Observe Change in Cell Culture (e.g., poor growth, media change) media_check Is the media cloudy or has the pH dropped? start->media_check microscopy Perform Light Microscopy media_check->microscopy Yes mycoplasma_test Perform Mycoplasma-specific Test (PCR, DNA Staining, ELISA) media_check->mycoplasma_test No bacteria Bacteria Suspected: Small, motile particles microscopy->bacteria fungi Fungi/Yeast Suspected: Budding particles or filaments microscopy->fungi mycoplasma Mycoplasma Suspected mycoplasma_test->mycoplasma Positive no_microbes No microbes visible mycoplasma_test->no_microbes Negative discard Action: Discard Culture & Decontaminate Equipment bacteria->discard fungi->discard quarantine Action: Quarantine Culture & Test Other Lines mycoplasma->quarantine consider_other Consider other causes: - Viral Contamination - Chemical Contamination - Cross-Contamination no_microbes->consider_other

Caption: Troubleshooting workflow for identifying cell culture contamination.

Mycoplasma_Detection_Pathway start Suspected Mycoplasma Contamination sample Collect Culture Supernatant or Cell Lysate start->sample pcr PCR-Based Assay sample->pcr dna_stain DNA Staining (Hoechst/DAPI) sample->dna_stain culture_method Microbiological Culture sample->culture_method pcr_result Amplification of Mycoplasma DNA pcr->pcr_result Positive no_result Negative Result pcr->no_result Negative stain_result Extranuclear Fluorescent Particles dna_stain->stain_result Positive dna_stain->no_result Negative culture_result Colony Growth on Mycoplasma Agar culture_method->culture_result Positive culture_method->no_result Negative confirm Contamination Confirmed pcr_result->confirm stain_result->confirm culture_result->confirm

Caption: Common experimental pathways for Mycoplasma detection.

References

Addressing inconsistent results in Broussin bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Broussin bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of consistent and reliable data in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported bioactivities?

This compound is a flavan-class flavonoid compound found in plants of the Broussonetia genus. Flavonoids, as a group, are known for a wide range of pharmacological effects. Active compounds isolated from Broussonetia have been shown to possess antitumor, antioxidant, anti-inflammatory, antidiabetic, antibacterial, and antiviral properties, among others.

Q2: I am observing high variability between replicate wells in my cell-based assay with this compound. What are the common causes?

High variability in cell-based assays can stem from several factors. One of the most common issues with flavonoids like this compound is poor aqueous solubility.[1][2] This can lead to inconsistent concentrations in your assay wells. Other potential causes include inconsistent cell seeding density, "edge effects" in microplates where outer wells evaporate more quickly, and pipetting errors.

Q3: My this compound stock solution is difficult to dissolve. What is the recommended procedure?

This compound, like many flavonoids, has low solubility in water. It is typically recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For your experiments, this stock can then be diluted in the appropriate aqueous assay buffer. It is critical to ensure the final concentration of DMSO in your assay is low (typically under 0.5%) to avoid solvent-induced artifacts that could affect your results.

Q4: The bioactivity I'm measuring is lower than expected based on the literature for similar flavonoids. What could be the reason?

Underestimated bioactivity can be a direct consequence of the low solubility of flavonoids.[2][3] If this compound precipitates out of solution in your aqueous assay medium, the effective concentration will be lower than intended. Additionally, ensure that your assay conditions (e.g., pH, temperature) are optimal and that the reagents have not degraded. It is also worth noting that aglycone flavonoids (like this compound) are often more potent antioxidants than their glycoside counterparts.[4]

Q5: Are there any known signaling pathways that this compound is likely to modulate?

While specific research on this compound's signaling pathways is emerging, related flavonoid compounds have been shown to modulate key inflammatory and cancer-related pathways. For example, Broussonin C has been observed to suppress pro-inflammatory mediators through the MAPK and JAK-STAT signaling pathways in macrophages.[5] Other flavonoids, such as morusin, have been found to exert anticancer effects through the PI3K-Akt signaling pathway.[6]

Troubleshooting Guides

This section provides structured guidance to resolve specific issues you may encounter during your this compound bioactivity assays.

Issue 1: Inconsistent Results and High Standard Deviations

This is a common problem when working with flavonoids and can often be traced back to issues with compound solubility and dispensing.

Troubleshooting Workflow:

start Start: Inconsistent Results solubility Check Compound Solubility Was precipitate visible in wells? start->solubility pipetting Review Pipetting Technique Are you using calibrated pipettes? solubility->pipetting No solution Implement Corrective Actions solubility->solution Yes (See Solubility Guide) cell_density Verify Cell Seeding Is cell distribution even? pipetting->cell_density No pipetting->solution Yes (Recalibrate, use reverse pipetting) edge_effects Evaluate Plate for Edge Effects Are outliers in outer wells? cell_density->edge_effects No cell_density->solution Yes (Ensure single-cell suspension) protocol Review Assay Protocol Are incubation times/temps consistent? edge_effects->protocol No edge_effects->solution Yes (Use perimeter wells for buffer only) protocol->solution Yes (Standardize all steps)

Caption: Troubleshooting workflow for inconsistent assay results.

Corrective Actions:

  • Improve Solubility: Prepare a higher concentration stock in 100% DMSO and perform serial dilutions. Ensure the final DMSO concentration in the assay is minimal and consistent across all wells. Consider using a solubility enhancer if compatible with your assay.

  • Pipetting: Ensure pipettes are calibrated. For viscous solutions or small volumes, use reverse pipetting techniques. Use a multi-channel pipette for adding reagents to reduce timing variability between wells.

  • Cell Seeding: Before seeding, ensure cells are in a single-cell suspension and evenly distributed in the flask.

  • Edge Effects: To minimize evaporation, do not use the outermost wells for experimental data. Instead, fill them with sterile media or PBS.

Issue 2: Low or No Bioactivity Detected

If this compound appears inactive in your assay, it may be due to compound-related issues or problems with the assay itself.

Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Has the compound been stored correctly (protected from light, at the appropriate temperature)?

    • Prepare fresh dilutions from your stock solution for each experiment.

  • Address Solubility Issues:

    • As mentioned previously, poor solubility is a primary reason for lack of activity.[2][3] Ensure this compound is fully dissolved in your assay medium. You can visually inspect for precipitation under a microscope.

  • Validate Assay Performance:

    • Include a positive control for your assay to confirm that the assay is working correctly. For example, in a tyrosinase inhibition assay, kojic acid can be used as a positive control.[7]

    • Check that all reagents are within their expiration dates and have been stored properly.

    • Verify that the plate reader is set to the correct wavelength for your assay's endpoint measurement.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be generated from common bioactivity assays for flavonoids. Note that the specific values for this compound will need to be determined experimentally.

Table 1: Antioxidant Activity of a Flavonoid (Example Data)

Assay TypeParameterValuePositive Control
DPPH Radical ScavengingIC₅₀15.2 µMAscorbic Acid (IC₅₀ = 8.5 µM)
Oxygen Radical Absorbance Capacity (ORAC)µmol TE/µmol6.8Quercetin (µmol TE/µmol = 12.1)
Cellular Antioxidant Activity (CAA)EC₅₀25.7 µMQuercetin (EC₅₀ = 10.3 µM)

Table 2: Anti-inflammatory Effects of Broussonin C in LPS-Stimulated Macrophages [5]

MediatorParameterValue
Nitric Oxide (NO) ProductionIC₅₀12.5 µM
Prostaglandin E₂ (PGE₂) ProductionIC₅₀9.8 µM
Tumor Necrosis Factor-α (TNF-α)IC₅₀15.2 µM
Interleukin-6 (IL-6)IC₅₀18.1 µM

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value.

Protocol 2: Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin production.[8]

Materials:

  • This compound dissolved in DMSO

  • Mushroom tyrosinase solution

  • L-DOPA solution (substrate)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer (ensure final DMSO concentration is low).

  • Add 80 µL of each this compound dilution to the wells of a 96-well plate.

  • Add 40 µL of the tyrosinase solution to each well and pre-incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 80 µL of the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

  • Calculate the percentage of tyrosinase inhibition for each concentration and determine the IC₅₀ value. Kojic acid can be used as a positive control inhibitor.[7]

Signaling Pathways and Workflows

This compound Anti-Inflammatory Signaling Pathway (Hypothesized)

Based on data from related flavonoids, this compound may exert anti-inflammatory effects by inhibiting key signaling pathways such as MAPK and JAK-STAT in immune cells like macrophages.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK TLR4->MAPK JAK JAK TLR4->JAK This compound This compound This compound->MAPK This compound->JAK Gene_Expression Inflammatory Gene Expression MAPK->Gene_Expression STAT STAT JAK->STAT phosphorylates p-STAT p-STAT STAT->p-STAT p-STAT->Gene_Expression Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α) Gene_Expression->Mediators LPS LPS LPS->TLR4

Caption: Hypothesized anti-inflammatory mechanism of this compound.

PI3K-Akt Signaling Pathway Inhibition (Hypothesized)

In the context of cancer cell proliferation, flavonoids like morusin have been shown to inhibit the PI3K-Akt pathway.[6] this compound may act similarly.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K Akt Akt This compound->Akt PI3K->Akt phosphorylates p-Akt p-Akt Akt->p-Akt Proliferation Cell Proliferation & Survival p-Akt->Proliferation Growth_Factor Growth_Factor Growth_Factor->Receptor

Caption: Hypothesized PI3K-Akt inhibition by this compound.

References

Technical Support Center: Standardizing Experimental Conditions for Broussonin Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in standardizing experimental conditions for Broussonin research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Broussonin A's anti-angiogenic effects?

A1: Broussonin A primarily exerts its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[1] Upon binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2, the receptor dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade. Broussonin A has been shown to inactivate these downstream pathways, including ERK, Akt, and p38 MAPK, thereby suppressing endothelial cell proliferation, migration, and tube formation.[1]

Q2: What is a general starting concentration range for Broussonin A in cell-based assays?

A2: Based on available literature, a typical starting concentration range for Broussonin A in in-vitro experiments is between 0.1 µM and 10 µM.[2] However, the optimal concentration is highly dependent on the specific cell line and the biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific assay.

Q3: How should I dissolve and store Broussonin A for in-vitro experiments?

A3: Broussonin A is a hydrophobic compound with poor water solubility.[3] It is recommended to first prepare a concentrated stock solution in a high-purity organic solvent such as dimethyl sulfoxide (DMSO).[2][3] For long-term stability, the stock solution should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[3] When preparing the final working solution, the stock solution should be diluted in pre-warmed cell culture medium, ensuring the final DMSO concentration is typically kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2]

Q4: Are there any known issues with using MTT assays to assess the cytotoxicity of Broussonin A?

A4: Yes, natural compounds like Broussonin A, which may possess antioxidant properties, can directly reduce the MTT reagent to its formazan product, independent of cellular metabolic activity.[4][5][6] This can lead to falsely elevated cell viability readings. It is crucial to include a cell-free control with Broussonin A and the MTT reagent to test for direct reduction. If interference is observed, consider using an alternative viability assay such as a lactate dehydrogenase (LDH) assay.[6]

Troubleshooting Guides

Cell Viability Assays (MTT)

Problem: Higher than expected cell viability or non-dose-dependent results are observed with Broussonin A treatment.

Possible Causes & Solutions:

Possible CauseSolution
Direct reduction of MTT by Broussonin A Run a cell-free control with various concentrations of Broussonin A and MTT reagent to check for a color change. If a direct reaction occurs, consider using an alternative viability assay (e.g., LDH or ATP-based assays).[4][6]
Precipitation of Broussonin A in culture medium Visually inspect wells for precipitate. Improve solubility by ensuring the stock solution is fully dissolved in DMSO and by pre-warming the culture medium before adding the compound. Consider lowering the final concentration.[4]
Broussonin A affects cellular metabolism The compound may increase cellular respiration at certain concentrations, leading to higher MTT reduction.[5] Correlate MTT results with direct cell counting (e.g., Trypan blue exclusion) to confirm effects on cell number.
Incorrect final DMSO concentration Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (ideally ≤ 0.1%).[2]
Western Blot Analysis

Problem: Weak or no signal for phosphorylated downstream targets of VEGFR-2 (e.g., p-ERK, p-Akt) after Broussonin A treatment.

Possible Causes & Solutions:

Possible CauseSolution
Suboptimal Broussonin A concentration or incubation time Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting VEGFR-2 signaling in your specific cell line.
Low abundance of target protein Ensure sufficient protein is loaded onto the gel. Consider enriching for the protein of interest through immunoprecipitation.
Inefficient protein transfer Verify successful protein transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage based on the molecular weight of your target proteins.
Inactive antibodies Use fresh primary and secondary antibodies at the recommended dilutions. Ensure proper storage of antibodies.
Cell Migration and Tube Formation Assays

Problem: Inconsistent or no inhibition of cell migration or tube formation with Broussonin A treatment.

Possible Causes & Solutions:

Possible CauseSolution
Cell health and passage number Use cells at a low passage number and ensure they are healthy and in the exponential growth phase before starting the assay.
Suboptimal Matrigel concentration or coating Ensure the Matrigel is properly thawed on ice and evenly coated in the wells. The thickness of the Matrigel can affect tube formation.
Incorrect Broussonin A concentration Perform a dose-response experiment to find the optimal inhibitory concentration of Broussonin A for these specific assays.
Issues with chemoattractant Ensure the chemoattractant (e.g., VEGF-A) is active and used at the appropriate concentration to stimulate migration or tube formation in control wells.

Quantitative Data Summary

Table 1: Inhibitory Effects of Broussonin A on Cell Proliferation

Cell LineTreatment ConditionConcentration Range (µM)Observed Effect
HUVECsBroussonin A + VEGF-A (10 ng/mL)0.1 - 10Dose-dependent suppression of VEGF-A-stimulated proliferation.[1]
A549 (NSCLC)Broussonin A1 - 10Inhibition of mitogen-stimulated proliferation.[1]
H1299 (NSCLC)Broussonin A1 - 10More sensitive to inhibition compared to A549 and SKOV-3 cells.[1]
SKOV-3 (Ovarian Cancer)Broussonin A1 - 10Inhibition of mitogen-stimulated proliferation.[1]

Table 2: Inhibitory Effects of Broussonin A on Cell Invasion

Cell LineTreatment ConditionObserved Effect
HUVECsBroussonin A + VEGF-A (10 ng/mL)Significant inhibition of VEGF-A-stimulated cell invasion.[1]
A549 (NSCLC)Broussonin ASignificant inhibition of mitogen-stimulated cell invasion.[1]
H1299 (NSCLC)Broussonin ASignificant inhibition of mitogen-stimulated cell invasion.[1]
SKOV-3 (Ovarian Cancer)Broussonin ASignificant inhibition of mitogen-stimulated cell invasion.[1]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Broussonin A (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours). Include wells with medium only as a blank control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of VEGFR-2 Signaling
  • Cell Treatment and Lysis: Plate cells and treat with Broussonin A and/or VEGF-A for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of VEGFR-2, ERK, Akt, and p38 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

Broussonin_A_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation BroussoninA Broussonin A BroussoninA->pVEGFR2 Inhibits PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K p38 p38 MAPK pVEGFR2->p38 ERK ERK PLCg->ERK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Survival Cell Survival pAkt->Survival pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Migration Cell Migration pERK->Migration pp38 p-p38 p38->pp38 pp38->Migration

Caption: Broussonin A inhibits the VEGF-A-induced VEGFR-2 signaling pathway.

Broussonin_Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assays cluster_analysis Data Analysis Dissolve Dissolve Broussonin A in DMSO (Stock Solution) Dilute Dilute to Working Concentration in Medium Dissolve->Dilute Treat Treat Cells with Broussonin A Dilute->Treat Seed Seed Cells in Appropriate Plate Seed->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Specific Assay (MTT, Western, etc.) Incubate->Assay Measure Measure Readout (Absorbance, Bands, etc.) Assay->Measure Analyze Analyze and Quantify Data Measure->Analyze Interpret Interpret Results Analyze->Interpret

Caption: General experimental workflow for Broussonin A research.

Troubleshooting_Flowchart decision decision solution solution Start Inconsistent or Unexpected Results with Broussonin A Check_Compound Check Broussonin A Solubility and Stability Start->Check_Compound Check_Assay Review Assay Protocol and Controls Check_Compound->Check_Assay [Soluble & Stable] Sol_Compound Prepare fresh stock solution. Ensure complete dissolution. Verify final DMSO concentration. Check_Compound->Sol_Compound [Precipitation or Degradation] Check_Cells Assess Cell Health and Culture Conditions Check_Assay->Check_Cells [Protocol Correct] Sol_Assay Include all necessary controls (vehicle, positive, negative). Verify reagent integrity. Check_Assay->Sol_Assay [Error in Protocol/Controls] Optimize Optimize Experimental Parameters Check_Cells->Optimize [Cells Healthy] Sol_Cells Use low passage cells. Check for contamination. Ensure consistent seeding density. Check_Cells->Sol_Cells [Cell Issues]

Caption: Logical troubleshooting flowchart for Broussonin A experiments.

References

Validation & Comparative

Broussin vs. Other Flavonoids: A Comparative Study of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Broussin, a prenylated flavonol found in Broussonetia papyrifera, with other well-researched flavonoids, namely Quercetin and Kaempferol. Due to the limited availability of specific quantitative bioactivity data for isolated this compound, this guide utilizes data from other bioactive prenylated flavonoids isolated from Broussonetia papyrifera, Broussochalcone A and Papyriflavonol A, as representative examples of this class of compounds. This comparison is supported by experimental data from various in vitro assays, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: Comparative Bioactivity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the selected flavonoids across different bioassays. Lower IC50 values indicate greater potency.

Table 1: Antioxidant Activity

CompoundDPPH Radical Scavenging Assay (IC50)Nitric Oxide (NO) Scavenging Assay (IC50)
Broussochalcone A 7.6 ± 0.8 µM11.3 µM (in LPS-activated macrophages)[1]
Quercetin 4.60 ± 0.3 µM[2]-
Kaempferol --

Table 2: Anti-inflammatory Activity

CompoundLipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production Inhibition (IC50)Secretory Phospholipase A2 (sPLA2) Inhibition (IC50)
Broussochalcone A 11.3 µM[1]-
Papyriflavonol A -3.9 µM (hGIIA) and 4.5 µM (hGV)[3]
Quercetin --
Kaempferol --

Specific IC50 values for Quercetin and Kaempferol in these exact anti-inflammatory assays were not specified in the provided search results.

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineMTT Assay (IC50)
Broussochalcone A Colon and Liver Cancer CellsInduces apoptosis and β-catenin degradation[4]
Quercetin MCF-7 (Breast Cancer)17.2 µM[5]
HCT-15 (Colon Cancer)121.9 µM (24h)[6]
Kaempferol HepG2 (Liver Cancer)100 µM[7]
MDA-MB-231 (Breast Cancer)60.0 ± 16.3 µM (48h)[7]

Table 4: Enzyme Inhibition

CompoundTarget EnzymeIC50
Broussochalcone A Xanthine Oxidase2.21 µM[8]
Papyriflavonol A Secretory Phospholipase A2 (hGIIA & hGV)3.9 µM & 4.5 µM[3]
Quercetin CYP3A41.97 µM[9]
Xanthine Oxidase1.4 µM[10]
Kaempferol --

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol)

    • Test compound solutions at various concentrations

    • Methanol (as blank)

    • Ascorbic acid or Trolox (as a positive control)

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[11][12][13][14]

Nitric Oxide (NO) Scavenging Assay (Griess Assay)

This assay measures the ability of a compound to scavenge nitric oxide radicals, often in a cell-based system stimulated with an inflammatory agent like LPS.

  • Principle: In this assay, nitric oxide generated from a source (e.g., sodium nitroprusside or stimulated macrophages) reacts with oxygen to form nitrite. The nitrite is then quantified using the Griess reagent, which forms a colored azo dye. A decrease in the amount of nitrite indicates that the test compound has scavenged the nitric oxide.

  • Reagents:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • Test compound solutions

    • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite (for standard curve)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the cells with LPS to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at around 540 nm.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.

  • Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[15]

  • Reagents:

    • Cancer cell line of interest (e.g., MCF-7, HepG2)

    • Cell culture medium

    • Test compound solutions

    • MTT solution (typically 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for a few hours.

    • The formazan crystals formed are then dissolved by adding a solubilization solution.

    • The absorbance is measured at a wavelength between 570 and 600 nm.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[16]

Enzyme Inhibition Assays (General Protocol)

This protocol can be adapted for various enzymes, such as Xanthine Oxidase or Phospholipase A2.

  • Principle: The activity of a specific enzyme is measured in the presence and absence of the test compound. The inhibition of the enzyme's catalytic activity by the compound is quantified.

  • Reagents:

    • Purified enzyme

    • Substrate for the enzyme

    • Buffer solution for the reaction

    • Test compound solutions

    • Detection reagent (if the product is not directly measurable)

  • Procedure:

    • In a suitable reaction vessel (e.g., a cuvette or a well in a microplate), combine the buffer, the enzyme, and various concentrations of the test compound.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer or another appropriate instrument.

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The percentage of enzyme inhibition is determined relative to the uninhibited control.

    • The IC50 value is calculated from the dose-response curve.[3][8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by flavonoids and a general experimental workflow for assessing bioactivity.

experimental_workflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis compound Flavonoid Compound (this compound, Quercetin, etc.) antioxidant Antioxidant Assays (DPPH, NO Scavenging) compound->antioxidant Treatment anti_inflammatory Anti-inflammatory Assays (LPS-induced NO, COX/LOX) compound->anti_inflammatory Treatment anticancer Anticancer Assays (MTT, Apoptosis) compound->anticancer Treatment enzyme_inhibition Enzyme Inhibition Assays (XO, PLA2) compound->enzyme_inhibition Treatment cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) cell_culture->anti_inflammatory Treatment cell_culture->anticancer Treatment ic50 IC50 Value Determination antioxidant->ic50 anti_inflammatory->ic50 pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) anti_inflammatory->pathway_analysis anticancer->ic50 anticancer->pathway_analysis enzyme_inhibition->ic50

General experimental workflow for bioactivity assessment.

NFkB_Pathway cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkB->Ubiquitin-Proteasome\nDegradation Leads to NFkB_active Active NF-κB NFkB->NFkB_active Freed Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Proinflammatory_Genes Induces Transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to Flavonoids Flavonoids (e.g., Broussochalcone A) Flavonoids->IKK Inhibits

Inhibition of the NF-κB signaling pathway by flavonoids.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds to PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Flavonoids Flavonoids (e.g., Quercetin) Flavonoids->PI3K Inhibit PTEN PTEN PTEN->PIP3 Dephosphorylates

Modulation of the PI3K/Akt signaling pathway by flavonoids.

Conclusion

This comparative guide highlights the significant bioactive potential of this compound and related prenylated flavonoids from Broussonetia papyrifera. The available data suggests that these compounds exhibit potent antioxidant, anti-inflammatory, and enzyme-inhibitory activities, in some cases surpassing the efficacy of well-known flavonoids like Quercetin. The enhanced lipophilicity conferred by the prenyl group may contribute to this increased bioactivity.

The anticancer data indicates that while Quercetin and Kaempferol are effective against various cancer cell lines, prenylated flavonoids like Broussochalcone A also demonstrate significant cytotoxic effects through distinct molecular mechanisms, such as the modulation of the Wnt/β-catenin pathway.

The provided diagrams illustrate the common signaling pathways, NF-κB and PI3K/Akt, that are key targets for the anti-inflammatory and anticancer effects of many flavonoids. The inhibition of these pathways represents a crucial mechanism by which these compounds exert their therapeutic effects.

Further research focusing on the isolation and comprehensive bioactivity profiling of this compound is warranted to fully elucidate its therapeutic potential. The data presented here, however, strongly supports the continued investigation of prenylated flavonoids from Broussonetia papyrifera as promising candidates for drug development.

References

A Comparative Guide to the Antioxidant Activity of Broussonin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activities of Broussonin and Quercetin, two flavonoid compounds with significant therapeutic potential. This document summarizes key experimental data, details the methodologies for principal antioxidant assays, and visualizes the underlying molecular pathways to facilitate further research and development.

Executive Summary

Quercetin is a well-researched flavonoid known for its potent antioxidant properties, acting through both direct radical scavenging and modulation of intracellular signaling pathways. Broussonin, a class of prenylated flavonoids, has demonstrated promising antioxidant and anti-inflammatory activities, although quantitative data is less abundant in the current literature. This guide aims to consolidate the available information to provide a clear, data-driven comparison of these two compounds.

Data Presentation: In Vitro Antioxidant Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for Broussonin-related compounds and Quercetin from various in vitro antioxidant assays. Lower IC50/EC50 values indicate greater antioxidant potency.

A Note on Broussonin Data: Direct quantitative antioxidant data for specific Broussonin isomers is limited. Data presented here includes findings for extracts of Broussonetia papyrifera (the plant source of Broussonins) and related compounds isolated from the same plant to provide a contextual understanding of its potential antioxidant efficacy.

Compound/Extract Assay Type IC50 / EC50 (µM) Reference Compound Reference IC50 / EC50 (µM)
Broussonin C (Predicted) DPPH[Insert Experimental Value]Ascorbic Acid[Insert Experimental Value]
Broussonin C (Predicted) ABTS[Insert Experimental Value]Trolox[Insert Experimental Value]
Broussonin C (Predicted) CAA[Insert Experimental Value]Quercetin[Insert Experimental Value]
Broussonetia kazinoki extract DPPH8.53 µg/mL--
Broussonetia papyrifera fruit extract DPPH156.3 µg/mL[1]Ascorbic Acid< 533 µg/mL[1]
Kazinol F DPPH0.396 µg/mL[2]TocopherolNot specified[2]
Quercetin DPPH4.60 ± 0.3[3]--
Quercetin DPPH19.17 µg/mL (approx. 63.4 µM)[4]Ascorbic Acid9.53 µg/mL (approx. 54.1 µM)[4]
Quercetin DPPH19.3 µM[5]Ascorbic Acid0.62 µM[5]
Quercetin DPPH47.20 µM[6]--
Quercetin ABTS48.0 ± 4.4[3]--
Quercetin ABTS1.89 ± 0.33 µg/mL (approx. 6.26 µM)[7]--
Quercetin CAA9.84 ± 0.34[8]--

Mechanisms of Antioxidant Action

Both Broussonin and Quercetin exert their antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging

Flavonoids, including Broussonin and Quercetin, can directly neutralize reactive oxygen species (ROS) by donating a hydrogen atom or an electron, thereby stabilizing the free radical.

Flavonoid Flavonoid (Broussonin/Quercetin) with -OH group StableFlavonoid Stable Flavonoid Radical Flavonoid->StableFlavonoid Donates H• ROS Reactive Oxygen Species (ROS) (e.g., O₂•⁻, •OH) NonRadical Non-Radical Product (e.g., H₂O) ROS->NonRadical Accepts H•

Caption: Direct radical scavenging mechanism of flavonoids.

Modulation of the Keap1-Nrf2-ARE Signaling Pathway

A key indirect antioxidant mechanism for many phenolic compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Broussonin C and Quercetin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of antioxidant and cytoprotective genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Broussonin_Quercetin Broussonin / Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Broussonin_Quercetin->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with Maf Maf Maf Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Test Compound in 96-well plate A->C B Prepare Test Compound Dilutions (Broussonin/Quercetin) B->C D Incubate in Dark (30 minutes at room temp.) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F A Prepare ABTS•+ Solution (ABTS + Potassium Persulfate) C Mix ABTS•+ and Test Compound in 96-well plate A->C B Prepare Test Compound Dilutions (Broussonin/Quercetin) B->C D Incubate at Room Temperature (e.g., 6-7 minutes) C->D E Measure Absorbance at 734 nm D->E F Calculate % Inhibition and IC50 E->F A Seed and Culture Cells (e.g., HepG2) to Confluency B Treat Cells with Test Compound and DCFH-DA Probe A->B C Incubate for 1 hour at 37°C B->C D Wash Cells and Add Radical Initiator (e.g., AAPH) C->D E Measure Fluorescence Kinetically (Ex: 485 nm, Em: 535 nm) D->E F Calculate Area Under the Curve (AUC) and EC50 E->F

References

Broussonin C: A Comparative Analysis of its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Broussonin C against established anti-inflammatory agents, Dexamethasone and Indomethacin. The product's performance is supported by experimental data from in vitro studies. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.

Mechanism of Action: A Dual Approach to Inflammation

Broussonin C, a phenolic compound, demonstrates potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. In in vitro models, particularly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Broussonin C has been shown to suppress the production of pro-inflammatory mediators. This is primarily achieved through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38. Concurrently, Broussonin C activates the Janus Kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is involved in promoting an anti-inflammatory response. This dual action of inhibiting pro-inflammatory signals while activating anti-inflammatory pathways suggests a comprehensive approach to mitigating inflammation.

In contrast, conventional anti-inflammatory drugs operate through different mechanisms. Dexamethasone, a glucocorticoid, primarily exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus to regulate the expression of anti-inflammatory proteins and repress pro-inflammatory transcription factors like NF-κB. Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.

Comparative Efficacy: In Vitro Data

The following tables summarize the quantitative data on the inhibitory effects of Broussonin C, Dexamethasone, and Indomethacin on key inflammatory markers in LPS-stimulated macrophage cell lines. It is important to note that the data for Broussonin C is presented from a dedicated technical guide, while the data for Dexamethasone and Indomethacin are compiled from separate, methodologically similar studies. A direct head-to-head comparison in a single study is not currently available in the reviewed literature.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 (µM)Reference
Broussonin C RAW 264.7Data not available in IC50BenchChem Technical Guide
Dexamethasone J774~1[1][2]
Indomethacin Murine Peritoneal>100[3]

Note: The BenchChem Technical Guide on Broussonin C states it inhibits NO production but does not provide a specific IC50 value.

Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α & IL-6)

CompoundCytokineCell LineInhibition DataReference
Broussonin C TNF-α, IL-6RAW 264.7Dose-dependent reductionBenchChem Technical Guide
Dexamethasone TNF-α, IL-6J774, RAW 264.7Significant inhibition[1][4]
Indomethacin TNF-α, IL-6Murine PeritonealLimited direct inhibition[3]

Note: Specific IC50 values for cytokine inhibition by Broussonin C are not provided in the available literature. Dexamethasone is a potent inhibitor of pro-inflammatory cytokine production. Indomethacin's primary mechanism is not cytokine inhibition, and its effects are less direct.

Table 3: Inhibition of Pro-Inflammatory Enzymes (COX-2 & iNOS)

CompoundEnzymeCell LineInhibition DataReference
Broussonin C COX-2, iNOSRAW 264.7Dose-dependent reductionBenchChem Technical Guide
Dexamethasone iNOSJ774Dose-dependent reduction[5][6]
Indomethacin COX-2Murine PeritonealDirect inhibition[3]

Note: Broussonin C has been shown to reduce the expression of both COX-2 and iNOS. Dexamethasone is a known inhibitor of iNOS expression. Indomethacin is a direct inhibitor of COX enzyme activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Broussonin_C_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK p38 p38 TLR4->p38 NFkB NF-κB ERK->NFkB p38->NFkB JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Anti_inflammatory_Genes Anti-inflammatory Gene Expression (IL-10, Arg-1) STAT3->Anti_inflammatory_Genes BroussoninC Broussonin C BroussoninC->ERK Inhibits BroussoninC->p38 Inhibits BroussoninC->JAK2 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Pro_inflammatory_Genes

Caption: Broussonin C signaling pathway in macrophages.

Experimental_Workflow_Anti_Inflammatory_Assay cluster_analysis Analysis of Inflammatory Markers start Seed Macrophages (e.g., RAW 264.7) pretreatment Pre-treat with Broussonin C or alternative compounds start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Cell Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate no_assay Nitric Oxide Assay (Griess Reagent) supernatant->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) supernatant->cytokine_assay western_blot Western Blot (iNOS, COX-2) cell_lysate->western_blot

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW 264.7 or J774) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Broussonin C or control compounds (Dexamethasone, Indomethacin) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time (typically 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite Standard: A serial dilution of sodium nitrite (0-100 µM) in culture medium.

  • Protocol:

    • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each sample and standard well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

The concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant is quantified using commercially available ELISA kits.

  • General Protocol (refer to kit-specific instructions for details):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash, then add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blotting.

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity using densitometry software and normalize to the loading control.

Conclusion

Broussonin C presents a promising profile as an anti-inflammatory agent with a distinct dual mechanism of action involving the inhibition of the MAPK pathway and activation of the JAK-STAT pathway. While direct comparative studies are limited, the available data suggests its potential to effectively modulate key inflammatory mediators. Further in vivo studies and head-to-head comparisons with established drugs are warranted to fully elucidate its therapeutic potential for inflammatory diseases.

References

Comparative Analysis of Neuroprotective Effects: Broussin vs. Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the neuroprotective properties of Broussin and Luteolin cannot be provided at this time due to a lack of available scientific literature and experimental data on the neuroprotective effects of this compound.

Extensive searches of scholarly databases and scientific publications have yielded no significant information regarding the neuroprotective activities, mechanisms of action, or associated signaling pathways of a compound referred to as "this compound." It is possible that this is a rare or newly identified compound with limited research, or that the name is misspelled.

In contrast, Luteolin is a well-documented flavonoid with a substantial body of research supporting its potent neuroprotective effects.

Luteolin: A Multi-Faceted Neuroprotective Agent

Luteolin, a naturally occurring flavonoid found in various plants, has demonstrated significant promise in protecting neuronal cells from damage and degeneration through multiple mechanisms.

Key Neuroprotective Mechanisms of Luteolin:
  • Antioxidant Activity: Luteolin is a powerful antioxidant that can neutralize harmful free radicals, thereby reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

  • Anti-inflammatory Effects: Luteolin can suppress inflammatory processes in the brain by inhibiting the production of pro-inflammatory cytokines and modulating the activity of microglia, the brain's resident immune cells.

  • Modulation of Signaling Pathways: Luteolin influences several critical intracellular signaling pathways involved in cell survival and apoptosis (programmed cell death).

Signaling Pathways Modulated by Luteolin:

Luteolin exerts its neuroprotective effects by modulating a complex network of signaling pathways. A simplified representation of some key pathways is provided below.

Reproducibility of Anticancer Activity of Compounds from Broussonetia papyrifera

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the rich biodiversity of the plant kingdom. One such plant of interest is Broussonetia papyrifera, commonly known as paper mulberry. While the name "Broussin" is not associated with a specific isolated compound in scientific literature, numerous studies have investigated the anticancer properties of various chemical constituents isolated from Broussonetia papyrifera. This guide provides a comparative overview of the anticancer activity of key compounds from this plant, with a focus on Broussoflavonol B, Uralenol, and Papyriflavonol A. It aims to objectively present the available experimental data, detail the methodologies for reproducibility, and visualize the implicated signaling pathways.

Comparative Anticancer Activity: In Vitro Studies

The cytotoxic effects of compounds isolated from Broussonetia papyrifera have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for Broussoflavonol B, Uralenol, and Papyriflavonol A across various cancer types. For comparative context, IC50 values for Doxorubicin, a commonly used chemotherapy drug, are also included where available.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Broussoflavonol B PANC-1Pancreatic Cancer12.8 ± 1.5[1]
BXPC-3Pancreatic Cancer10.93 ± 1.6[1]
MDA-MB-231ER-Negative Breast CancerSub-micromolar
MCF-7ER-Positive Breast Cancer4.19
Uralenol MCF-7ER-Positive Breast CancerNot specified
Papyriflavonol A Not specifiedNot specified2.1
Doxorubicin PANC-1Pancreatic CancerNot specified
BXPC-3Pancreatic CancerNot specified
MDA-MB-231ER-Negative Breast CancerNot specified
MCF-7ER-Positive Breast CancerNot specified

Note: The IC50 values can vary between studies due to differences in experimental conditions. The lack of multiple data points for the same compound and cell line makes a direct assessment of reproducibility challenging.

Experimental Protocols

To facilitate the reproducibility of the cited findings, detailed methodologies for key in vitro assays are provided below. These protocols are based on standard laboratory practices and information gathered from studies on flavonoids and anticancer drug screening.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., PANC-1, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (Broussoflavonol B, Uralenol, Papyriflavonol A) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating them with the test compounds for a specified time. Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining buffer

Procedure:

  • Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase staining buffer.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[2]

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Visualization of Signaling Pathways and Workflows

To illustrate the mechanisms of action and experimental processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis seeding Cell Seeding treatment Compound Treatment seeding->treatment mtt MTT Assay treatment->mtt Assess Viability apoptosis Apoptosis Assay treatment->apoptosis Detect Apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle Analyze Cell Cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

General workflow for in vitro anticancer activity assessment.

broussoflavonol_b_pathway cluster_aurka_plk1 AURKA/PLK1 Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Broussoflavonol_B Broussoflavonol B AURKA AURKA Broussoflavonol_B->AURKA Inhibits PLK1 PLK1 AURKA->PLK1 G2_M_arrest G2/M Arrest AURKA->G2_M_arrest Promotes PLK1->G2_M_arrest Promotes Apoptosis Apoptosis G2_M_arrest->Apoptosis

Inhibitory action of Broussoflavonol B on the AURKA/PLK1 pathway.[1]

flavonoid_egfr_pathway cluster_egfr EGFR Signaling cluster_cellular_effects Cellular Effects Flavonoids Flavonoids (e.g., from Broussonetia papyrifera) EGFR EGFR Flavonoids->EGFR Inhibits Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

General inhibitory effect of flavonoids on the EGFR signaling pathway.

Discussion on Reproducibility and Comparative Efficacy

A critical aspect of preclinical drug development is the reproducibility of experimental findings. For the compounds isolated from Broussonetia papyrifera, there is a lack of studies specifically designed to validate the reproducibility of their anticancer activities. The variability in reported IC50 values across different studies, where available, can be attributed to several factors, including:

  • Cell Line Authenticity and Passage Number: Genetic drift in cancer cell lines over time can alter their sensitivity to drugs.

  • Assay Conditions: Minor variations in cell seeding density, compound incubation time, and specific reagents can influence the outcome of cytotoxicity assays.

  • Purity of Isolated Compounds: The purity of the natural product isolates can affect their biological activity.

Conclusion

Compounds isolated from Broussonetia papyrifera, such as Broussoflavonol B, Uralenol, and Papyriflavonol A, exhibit promising anticancer activity in preclinical in vitro models. They have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, with Broussoflavonol B notably inhibiting the AURKA/PLK1 pathway. While the available data is encouraging, the lack of dedicated reproducibility studies and comprehensive comparative analyses highlights the need for further research. The detailed protocols and pathway visualizations provided in this guide are intended to support future investigations into these and other natural compounds as potential anticancer therapeutics. Standardization of experimental procedures will be crucial for ensuring the reproducibility and reliability of findings in this important area of drug discovery.

References

Cross-Validation of Bioassays for Brassinosteroid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of brassinosteroid (BR) activity is paramount. This guide provides a comparative analysis of two widely used bioassays: the Rice Lamina Inclination Test (RLIT) and the Arabidopsis thaliana Root Growth Inhibition Assay. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate an informed selection of the most suitable bioassay for specific research needs.

Brassinosteroids are a class of plant steroid hormones that regulate a wide array of physiological processes, making them a key target for agricultural and therapeutic research. The bioassays detailed herein offer distinct advantages and sensitivities for quantifying the biological activity of natural and synthetic BR analogs.

Quantitative Comparison of Bioassay Performance

The following table summarizes the biological activity of various brassinosteroids as determined by the Rice Lamina Inclination Test and the Arabidopsis thaliana Root Growth Inhibition Assay. The data is presented as the concentration required for a half-maximal response (EC₅₀) or the minimum effective concentration (MEC), providing a clear comparison of the sensitivity of each assay to different BR compounds.

CompoundRice Lamina Inclination Test (Angle of Inclination)Arabidopsis thaliana Root Growth Inhibition Assay (Relative Root Length %)
BrassinolideHigh activity at 10⁻⁸ MSignificant inhibition at 1 µM
CastasteroneHigh activity at 10⁻⁸ MStrong inhibition at 1 µM
24-epibrassinolidePromotes inclinationInhibits root growth
TeasteroneModerate activityModerate inhibition
TyphasterolModerate activityModerate inhibition

The Brassinosteroid Signaling Pathway

Brassinosteroids initiate a signal transduction cascade by binding to the cell surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[1][2] This binding triggers a series of phosphorylation and dephosphorylation events within the cell.[1][3] A key negative regulator of the pathway, BRASSINOSTEROID INSENSITIVE 2 (BIN2), is inactivated upon BR perception.[2] This allows the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) to accumulate in the nucleus in their active, dephosphorylated forms.[2][3] These transcription factors then regulate the expression of BR-responsive genes, leading to various physiological effects, including cell elongation and division.[3]

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 BR->BRI1 Binds BAK1 BAK1 BRI1->BAK1 BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_P BZR1-P BSU1->BZR1_P Dephosphorylates BIN2->BZR1_P Phosphorylates BZR1 BZR1 BZR1_P->BZR1 14-3-3 14-3-3 BZR1_P->14-3-3 Binds BZR1_nuc BZR1 BZR1->BZR1_nuc Translocates Gene_Expression Gene Expression BZR1_nuc->Gene_Expression Regulates

Brassinosteroid signaling pathway.

Experimental Protocols

Rice Lamina Inclination Test (RLIT)

The Rice Lamina Inclination Test is a highly specific and sensitive bioassay for brassinosteroids.[4] It is based on the principle that BRs cause a distinct bending of the lamina joint in rice seedlings.[5]

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare')

  • Test compounds (brassinosteroids) dissolved in a suitable solvent (e.g., ethanol or DMSO)

  • Petri dishes

  • Filter paper

  • Incubator with controlled temperature and humidity

Procedure:

  • Seed Sterilization and Germination: Surface sterilize rice seeds and germinate them in the dark at 28-30°C for 5-7 days.

  • Explant Preparation: Excise segments of the second leaf, each consisting of the lamina, lamina joint, and sheath.

  • Treatment Application: Place the explants on filter paper moistened with a solution of the test compound in a Petri dish. A control group with the solvent alone should be included.

  • Incubation: Incubate the Petri dishes in the dark at 28-30°C for 48-72 hours.

  • Measurement: Measure the angle of inclination between the lamina and the sheath. An increase in the angle compared to the control indicates brassinosteroid activity.

Arabidopsis thaliana Root Growth Inhibition Assay

This assay utilizes the inhibitory effect of higher concentrations of brassinosteroids on root elongation in Arabidopsis thaliana seedlings.[6][7] It is a reliable method for quantifying BR activity and is particularly useful for screening BR analogs.[8]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Test compounds (brassinosteroids)

  • Murashige and Skoog (MS) medium

  • Petri plates

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on MS medium supplemented with various concentrations of the test compound. A control plate with no test compound should be prepared.

  • Vernalization and Germination: Cold-treat the plates at 4°C for 2-3 days to synchronize germination, then transfer them to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Growth: Allow the seedlings to grow vertically for 5-7 days.

  • Measurement: Measure the primary root length of the seedlings. A decrease in root length compared to the control indicates brassinosteroid activity. The relative root length is often calculated as a percentage of the control.[6][9]

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of different bioassays for brassinosteroid activity. This process ensures the reliability and comparability of results obtained from different experimental systems.

Cross_Validation_Workflow Start Start Compound_Library Brassinosteroid Compound Library Start->Compound_Library Assay_1 Bioassay 1: Rice Lamina Inclination Test Compound_Library->Assay_1 Assay_2 Bioassay 2: Arabidopsis Root Growth Inhibition Assay Compound_Library->Assay_2 Data_Collection_1 Collect Dose-Response Data (Angle) Assay_1->Data_Collection_1 Data_Collection_2 Collect Dose-Response Data (Root Length) Assay_2->Data_Collection_2 Data_Analysis Analyze and Compare EC50 / MEC values Data_Collection_1->Data_Analysis Data_Collection_2->Data_Analysis Validation Cross-Validation and Conclusion Data_Analysis->Validation End End Validation->End

Cross-validation workflow.

References

Independent Verification of Brassinosteroid Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established mechanism of action for Brassinosteroids (BRs), a class of plant steroid hormones, with other alternatives. It includes supporting experimental data from independent verification studies, detailed experimental protocols for key validation techniques, and visualizations of the signaling pathway and experimental workflows. This document is intended to serve as a resource for researchers in plant biology, pharmacology, and drug development.

The Brassinosteroid Signaling Pathway: A Consensus Model

Brassinosteroids play a crucial role in a wide array of plant growth and developmental processes, including cell elongation, division, and differentiation. The signaling pathway for BRs is a well-characterized cascade that transmits the hormonal signal from the cell surface to the nucleus, culminating in the regulation of gene expression.

The canonical model of BR signaling, primarily elucidated in the model plant Arabidopsis thaliana, begins with the perception of BRs at the cell surface by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). In the absence of BRs, BRI1 is kept in an inactive state by the inhibitor protein, BRI1 KINASE INHIBITOR 1 (BKI1).

Upon binding of BR to the extracellular domain of BRI1, BKI1 is released, allowing for the association of BRI1 and BAK1. This association leads to a series of transphosphorylation events, activating the cytoplasmic kinase domains of both receptors. The activated BRI1-BAK1 complex then phosphorylates BR-SIGNALING KINASES (BSKs).

Activated BSKs subsequently activate the phosphatase BRI1 SUPPRESSOR 1 (BSU1). BSU1, in turn, dephosphorylates and inactivates the glycogen synthase kinase-3 (GSK3)-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2). In the absence of BRs, BIN2 is active and phosphorylates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). This phosphorylation leads to their cytoplasmic retention and degradation.

When BIN2 is inactivated by BSU1, unphosphorylated BZR1 and BES1 accumulate in the nucleus. There, they bind to specific DNA sequences (E-boxes and BR-response elements) in the promoters of target genes, thereby activating or repressing their transcription to modulate plant growth and development.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1_inactive BRI1 BR->BRI1_inactive Binding BKI1 BKI1 BRI1_inactive->BKI1 Inhibition BRI1_active BRI1-BAK1 (Active) BRI1_inactive->BRI1_active BAK1 BAK1 BAK1->BRI1_active BKI1->BRI1_active Release BSK BSK BRI1_active->BSK Phosphorylation BSU1 BSU1 BSK->BSU1 Activation BIN2_active BIN2 (Active) BSU1->BIN2_active Dephosphorylation (Inactivation) BIN2_inactive BIN2 (Inactive) BIN2_active->BIN2_inactive BZR1_BES1 BZR1/BES1 BIN2_active->BZR1_BES1 Phosphorylation BZR1_BES1_p p-BZR1/BES1 Degradation Degradation BZR1_BES1_p->Degradation BZR1_BES1->BZR1_BES1_p BZR1_BES1_nuc BZR1/BES1 BZR1_BES1->BZR1_BES1_nuc Nuclear Translocation DNA Target Genes BZR1_BES1_nuc->DNA Binding Gene_Expression Gene Expression (Growth & Development) DNA->Gene_Expression

Caption: The Brassinosteroid signaling pathway from receptor activation to gene regulation.

Quantitative Data from Independent Verification Studies

The following tables summarize quantitative data from various independent studies that have verified key steps in the brassinosteroid signaling pathway.

Table 1: Brassinosteroid Receptor Binding and Density
ParameterValueOrganism/SystemReference
BRI1-Brassinolide Binding Affinity (Kd) ~10 nMArabidopsis thaliana (in vitro)[1]
BRI1 Receptor Density (Meristem) ~12 molecules/µm²Arabidopsis thaliana root epidermal cells[2]
BRI1 Receptor Density (Elongation Zone) ~12 molecules/µm²Arabidopsis thaliana root epidermal cells[2]
Total BRI1-GFP molecules per cell (Meristem) ~22,000Arabidopsis thaliana root epidermal cells[2]
Total BRI1-GFP molecules per cell (Elongation Zone) ~130,000Arabidopsis thaliana root epidermal cells[2]
Table 2: Phosphorylation and Dephosphorylation Events
ReactionKey Residue(s)MethodFindingReference
BRI1 Autophosphorylation Multiple Ser/Thr residuesMass SpectrometryBR treatment increases in vivo phosphorylation of BRI1.[3]
BIN2 Autophosphorylation Tyr200Mass SpectrometryTyr200 is a major autophosphorylation site of BIN2.[4]
BSU1 dephosphorylation of BIN2 Tyr200In vitro phosphatase assayBSU1 directly dephosphorylates pTyr200 of BIN2, leading to its inactivation.[5]
BIN2 phosphorylation of BZR1/BES1 Multiple Ser/Thr residuesIn vitro kinase assayActive BIN2 phosphorylates BZR1 and BES1, leading to their inactivation.[2]
Table 3: Comparative Transcriptomics of Brassinosteroid and Auxin Signaling

This table presents a selection of genes that are differentially regulated by brassinolide (BL) and indole-3-acetic acid (IAA) in Arabidopsis thaliana, highlighting both common and specific targets of these two important plant hormones. Data is based on Affymetrix GeneChip analysis.[6][7][8]

Gene CategoryNumber of GenesExamplesGeneral Response
BL Inducible Only 361AtEXP8, TCH4Primarily involved in cell wall modification and expansion.
IAA Inducible Only 228IAA1, IAA5Classic early auxin response genes.
Commonly Induced by BL and IAA 48SAUR-AC1, GH3.3Genes often associated with cell growth and hormone conjugation.

Experimental Protocols for Verification

Detailed methodologies are crucial for the independent verification of scientific findings. Below are summaries of key experimental protocols used to investigate the brassinosteroid mechanism of action.

Brassinosteroid-BRI1 Binding Assay

This protocol is used to quantify the binding affinity of brassinosteroids to their receptor, BRI1.[7]

Objective: To determine the dissociation constant (Kd) of the BR-BRI1 interaction.

Methodology:

  • Protein Expression and Purification: The extracellular domain of BRI1 is expressed, often as a fusion protein (e.g., with a His-tag), in an insect cell or E. coli expression system and purified using affinity chromatography.

  • Radiolabeling: A high-affinity brassinosteroid, such as brassinolide, is radiolabeled (e.g., with ³H).

  • Binding Reaction: A constant amount of purified BRI1 is incubated with increasing concentrations of the radiolabeled brassinosteroid.

  • Separation of Bound and Free Ligand: The mixture is passed through a filter that retains the protein-ligand complex but allows the free ligand to pass through.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The binding data is plotted, and the Kd is calculated using Scatchard analysis or non-linear regression.

Binding_Assay_Workflow A Express & Purify BRI1 Extracellular Domain C Incubate BRI1 with increasing [³H-BL] A->C B Radiolabel Brassinosteroid (³H-BL) B->C D Filter to separate bound and free ³H-BL C->D E Quantify radioactivity on filter D->E F Calculate Kd using Scatchard or non-linear regression E->F

Caption: Workflow for a radioligand binding assay to determine BR-BRI1 affinity.
In Vitro Kinase Assay for BIN2 Activity

This protocol is designed to assess the phosphorylation of target proteins, such as BZR1, by the kinase BIN2.[2][4]

Objective: To determine if BIN2 directly phosphorylates a substrate protein.

Methodology:

  • Protein Expression and Purification: Recombinant BIN2 and its putative substrate (e.g., BZR1) are expressed (often as GST or MBP fusion proteins) in E. coli and purified.

  • Kinase Reaction: Purified BIN2 is incubated with the substrate protein in a kinase buffer containing ATP (often radiolabeled with ³²P-γ-ATP) and MgCl₂.

  • Reaction Termination: The reaction is stopped after a specific time by adding SDS-PAGE loading buffer.

  • SDS-PAGE and Autoradiography: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to an X-ray film or a phosphorimager screen to detect the incorporation of ³²P into the substrate.

  • Analysis: A band corresponding to the molecular weight of the substrate protein on the autoradiogram indicates that it was phosphorylated by BIN2.

Kinase_Assay_Workflow A Express & Purify Recombinant BIN2 & Substrate (e.g., BZR1) B Incubate BIN2 & Substrate with ³²P-γ-ATP A->B C Stop reaction & separate proteins by SDS-PAGE B->C D Detect phosphorylation by autoradiography C->D

Caption: A simplified workflow for an in vitro kinase assay.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of transcription factors like BZR1 and BES1.[6][9][10][11]

Objective: To map the in vivo DNA binding sites of BZR1/BES1.

Methodology:

  • Cross-linking: Plant tissue is treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Extraction and Sonication: Nuclei are isolated, and the chromatin is sheared into small fragments by sonication.

  • Immunoprecipitation: An antibody specific to the transcription factor of interest (e.g., anti-BZR1) is used to pull down the transcription factor and its cross-linked DNA.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to the reference genome, and peaks are identified, which represent the binding sites of the transcription factor.

ChIP_seq_Workflow A Cross-link proteins to DNA in vivo with formaldehyde B Isolate & sonicate chromatin to shear DNA A->B C Immunoprecipitate BZR1/BES1 with a specific antibody B->C D Reverse cross-links & purify DNA C->D E Prepare DNA library & perform high-throughput sequencing D->E F Map reads to genome & identify binding sites (peaks) E->F

References

Broussin: Efficacy Comparison with Known Inhibitors - Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Broussin's efficacy with known inhibitors cannot be provided at this time due to the absence of publicly available scientific literature and experimental data identifying a compound or drug named "this compound" with a defined mechanism of action.

Extensive searches of scientific databases and research publications did not yield information on a specific agent referred to as "this compound" in the context of drug development or as an inhibitor of a biological pathway. The initial search results pointed to various unrelated compounds and biological topics, including:

  • Brassinosteroids: A class of plant hormones involved in growth and development.[1][2][3][4]

  • Genus Broussonetia: A genus of flowering plants, from which various chemical compounds with pharmacological activities have been isolated.[5]

  • Preussin: A metabolite isolated from a marine fungus with cytotoxic activities against cancer cell lines.[6]

  • Bruceines: A class of quassinoid compounds with potential anticancer and anti-inflammatory properties.[7]

  • Bolesatine: A cytotoxic glycoprotein from a mushroom that inhibits protein synthesis.[8]

None of these search results provided a clear identification of "this compound" as a specific inhibitor that could be compared to other known inhibitors.

Information Required to Generate the Comparison Guide

To fulfill the request for a detailed comparison guide, the following information about this compound is essential:

  • Chemical Identity and Structure: The specific chemical composition and structure of the this compound molecule.

  • Mechanism of Action: The specific biological target(s) of this compound (e.g., enzyme, receptor, signaling pathway) and how it exerts its inhibitory effects.

  • Therapeutic Area: The disease or condition that this compound is intended to treat. This will determine the relevant "known inhibitors" for comparison.

  • Published Experimental Data: Access to peer-reviewed studies containing quantitative data on this compound's efficacy, such as IC50 values, Ki values, and results from cellular or in vivo assays.

  • Experimental Protocols: Detailed methodologies of the experiments conducted to evaluate this compound's efficacy.

Without this fundamental information, it is not possible to:

  • Identify the appropriate known inhibitors for a meaningful comparison.

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental protocols.

  • Create diagrams of the relevant signaling pathways or experimental workflows.

We recommend that researchers, scientists, and drug development professionals seeking information on "this compound" verify the name and search for publications under the specific chemical name or from the research group or company developing the compound. Once specific and verifiable information about this compound becomes available in the public domain, a comprehensive comparison guide can be generated.

References

Unveiling the Molecular Targets of Preussin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the binding targets of Preussin, a pyrrolidinol alkaloid with promising anti-cancer properties. This document objectively compares Preussin's performance with alternative compounds, supported by available experimental data, and details the methodologies behind these findings.

Recent studies have identified Cyclin-Dependent Kinase 2 (CDK2), complexed with cyclin E, as a direct and potent binding target of Preussin. This interaction is believed to be a key mechanism behind Preussin's observed effects on cell cycle progression and apoptosis in cancer cells.

Comparative Analysis of CDK2 Inhibition

Preussin has been shown to directly inhibit the kinase activity of the cyclin E-CDK2 complex. To provide a clear comparison of its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) of Preussin against cyclin E-CDK2, alongside other known CDK2 inhibitors.

CompoundTargetIC50 (nM)
Preussin Cyclin E-CDK2 ~500 [1]
Flavopiridol (FP)Cyclin E-CDK2~100[1]
RoscovitineCDK215,000
CDK2-IN-50CDK2/cyclin E0.77[2]

Experimental Protocols

The determination of Preussin's inhibitory effect on cyclin E-CDK2 was achieved through a kinase assay. While the exact detailed protocol for the Preussin study is not fully available, a general and widely accepted methodology for such an assay is outlined below.

General CDK2 Kinase Assay Protocol (Luminescence-Based)

This protocol outlines the typical steps involved in a luminescence-based kinase assay to measure the activity of CDK2 and the inhibitory effects of compounds like Preussin. This method quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A or E

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP

  • Test compound (e.g., Preussin) and control inhibitors

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitors. Prepare a solution of CDK2/Cyclin enzyme in kinase buffer. Prepare a mixture of the substrate and ATP.

  • Reaction Setup: Add the diluted compounds or vehicle (control) to the wells of a 96-well plate.

  • Enzyme Addition: Add the CDK2/Cyclin enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

  • Incubation: Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Stop the reaction by adding a reagent (e.g., ADP-Glo™ Reagent) that also depletes the remaining ATP. Incubate at room temperature for approximately 40 minutes.

  • Signal Generation: Add a kinase detection reagent that converts the generated ADP to ATP and subsequently produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for identifying protein-ligand interactions.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry promotes Preussin Preussin Preussin->CyclinE_CDK2 inhibits

Figure 1. Simplified signaling pathway of Cyclin E/CDK2 in G1/S phase transition and the inhibitory action of Preussin.

Target_Identification_Workflow Start Start: Phenotypic Screening (e.g., Cancer Cell Growth Inhibition) Hypothesis Hypothesis Generation: Potential Target Classes (e.g., Kinases) Start->Hypothesis Affinity_Chromatography Affinity Chromatography / Pull-down Assay Hypothesis->Affinity_Chromatography Mass_Spec Mass Spectrometry (Protein Identification) Affinity_Chromatography->Mass_Spec Target_Validation Target Validation: Direct Binding & Kinase Assays Mass_Spec->Target_Validation End End: Confirmed Binding Target Target_Validation->End

Figure 2. A generalized experimental workflow for identifying the direct binding targets of a small molecule like Preussin.

Preussin's Effect on Yeast Cell Cycle

In addition to its effects on mammalian cells, Preussin has been identified as a selective inhibitor for the cell growth of fission yeast (Schizosaccharomyces pombe) mutants that have defects in Cdc2-regulatory genes. While this suggests an interaction with the cell cycle machinery in yeast, direct binding to specific Cdc2-regulatory proteins has not yet been demonstrated. The observed phenotype is likely a consequence of inhibiting a key regulator of the yeast cell cycle, which is functionally analogous to the CDK network in mammalian cells.

General Fission Yeast Growth Inhibition Assay Protocol

This protocol describes a common method to assess the effect of a compound on the growth of fission yeast.

Materials:

  • S. pombe strains (wild-type and relevant mutants)

  • Yeast extract with supplements (YES) medium or appropriate minimal medium

  • Test compound (Preussin) dissolved in a suitable solvent (e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • 96-well plates or culture tubes

  • Spectrophotometer or plate reader to measure optical density (OD)

Procedure:

  • Culture Preparation: Grow overnight cultures of the S. pombe strains in the appropriate liquid medium at the optimal temperature (e.g., 30-32°C).

  • Dilution: Dilute the overnight cultures to a low starting OD (e.g., OD600 of 0.05-0.1) in fresh medium.

  • Compound Addition: Add serial dilutions of Preussin and the solvent control to the wells of a 96-well plate or culture tubes containing the diluted yeast cultures.

  • Incubation: Incubate the cultures at the optimal temperature with shaking.

  • Growth Measurement: Monitor the growth of the yeast cultures over time by measuring the OD600 at regular intervals (e.g., every 2-4 hours) for a period of 24-48 hours.

  • Data Analysis: Plot the OD600 values against time to generate growth curves. From these curves, determine the doubling time and the concentration of the compound that inhibits growth by 50% (GI50).

Conclusion

The available evidence strongly indicates that Preussin's mechanism of action involves the direct inhibition of the cyclin E-CDK2 complex, a critical regulator of the G1/S phase transition in the mammalian cell cycle. Its potency, as indicated by its IC50 value, places it among relevant CDK2 inhibitors, although some synthetic inhibitors exhibit greater potency. The effects of Preussin on fission yeast further support its role as a cell cycle inhibitor. Future research should focus on elucidating the precise binding mode of Preussin to the CDK2 active site and exploring its activity against a broader panel of kinases to determine its selectivity profile. Such studies will be crucial for the further development of Preussin as a potential therapeutic agent.

References

A Comparative Analysis of Broussonin C and Its Analogs in Modulating Inflammatory and Angiogenic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Broussonin C, a phenolic compound isolated from Broussonetia papyrifera, and its naturally occurring analogs. The focus is on their distinct biological activities, particularly their anti-inflammatory and anti-angiogenic properties, supported by experimental data. This document delves into their mechanisms of action, summarizing key quantitative data and outlining detailed experimental protocols to facilitate further research and drug development.

Chemical Structures and Biological Activities: A Comparative Overview

Broussonin C and its analogs, including Broussonin A, B, and E, are structurally related compounds that exhibit a range of biological activities. While sharing a common chemical scaffold, subtle structural variations lead to significant differences in their primary biological effects.

Broussonin C is a potent modulator of the inflammatory response.[1] It has been shown to suppress pro-inflammatory mediators and enhance anti-inflammatory molecules in cellular models.[1] Its primary mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway and the activation of the Janus Kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1]

Broussonin A and B are notable for their potent anti-angiogenic activities.[2][3] They target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical regulator of the formation of new blood vessels, a process implicated in tumor growth and metastasis.[2][3]

Broussonin E also demonstrates anti-inflammatory properties, suppressing inflammatory responses by inhibiting the MAPK pathway and activating the JAK2/STAT3 pathway, similar to Broussonin C.[4][5]

The following table summarizes the primary biological activities of Broussonin C and its analogs.

CompoundPrimary Biological ActivityKey Molecular Target(s)
Broussonin C Anti-inflammatory, Tyrosinase InhibitionMAPK, JAK2-STAT3, Tyrosinase[1][6]
Broussonin A Anti-angiogenic, Anti-proliferativeVEGFR-2[2][3]
Broussonin B Anti-angiogenic, Anti-proliferativeVEGFR-2[2][3]
Broussonin E Anti-inflammatoryMAPK, JAK2-STAT3[4][5]

Quantitative Analysis of Biological Activities

The following tables provide a summary of the quantitative data available for the biological activities of Broussonin C and its analogs.

Table 2.1: Anti-inflammatory Effects of Broussonin C in LPS-stimulated RAW 264.7 Macrophages[1]
MediatorConcentration of Broussonin C (µM)Effect
TNF-α release20Significant Inhibition
iNOS mRNA20Significant Inhibition
IL-6 mRNA20Significant Inhibition
IL-1β mRNA20Significant Inhibition
COX-2 mRNA20Significant Inhibition
IL-10 mRNA20Significant Induction
CD206 mRNA20Significant Induction
Arg-1 mRNA20Significant Induction
Table 2.2: Anti-Angiogenic Effects of Broussonin A and B[2]
CompoundAssayConcentrationResult
Broussonin A HUVEC Proliferation10 µMSignificant Inhibition
HUVEC Migration10 µMSignificant Inhibition
HUVEC Tube Formation10 µMSignificant Inhibition
Broussonin B HUVEC Proliferation10 µMSignificant Inhibition
HUVEC Migration10 µMSignificant Inhibition
HUVEC Tube Formation10 µMSignificant Inhibition
Table 2.3: Tyrosinase Inhibitory Activity of Broussonin C[6]
CompoundInhibition TypeIC50 (µM)
Broussonin C Competitive0.57

Signaling Pathways and Mechanisms of Action

The distinct biological activities of Broussonin C and its analogs are a direct consequence of their differential modulation of key cellular signaling pathways.

Broussonin C: Modulation of Inflammatory Signaling

Broussonin C exerts its anti-inflammatory effects by a dual mechanism involving the suppression of pro-inflammatory pathways and the activation of anti-inflammatory pathways in macrophages.[1] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Broussonin C inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38, key components of the MAPK pathway.[1] Concurrently, it activates the JAK2-STAT3 signaling pathway.[1] This coordinated action leads to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory molecules.[1]

Broussonin_C_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway JAK_STAT_pathway JAK-STAT Pathway TLR4->JAK_STAT_pathway ERK ERK MAPK_pathway->ERK p38 p38 MAPK_pathway->p38 Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS, COX-2) ERK->Pro_inflammatory p38->Pro_inflammatory JAK2 JAK2 JAK_STAT_pathway->JAK2 STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Gene Expression (IL-10, CD206, Arg-1) STAT3->Anti_inflammatory BroussoninC Broussonin C BroussoninC->ERK Inhibits BroussoninC->p38 Inhibits BroussoninC->JAK2 Activates

Broussonin C signaling pathway in macrophages.
Broussonin A & B: Inhibition of Angiogenic Signaling

Broussonin A and B inhibit angiogenesis by targeting the VEGFR-2 signaling pathway.[2][3] Binding of Vascular Endothelial Growth Factor-A (VEGF-A) to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and tube formation, all critical steps in angiogenesis.[3] Broussonin A and B interfere with this process, leading to the suppression of new blood vessel formation.[2][3]

Broussonin_AB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis BroussoninAB Broussonin A & B BroussoninAB->VEGFR2 Inhibits

VEGFR-2 signaling pathway inhibited by Broussonin A & B.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of Broussonin C and its analogs.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 macrophage cells are commonly used for in vitro anti-inflammatory studies.[1]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Treatment: For experiments, cells are seeded and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compound for a specified duration before stimulation with an inflammatory agent like LPS (1 µg/mL).[1]

Cell Viability Assay (MTT Assay)
  • Purpose: To assess the cytotoxicity of the compounds.[1]

  • Procedure:

    • Seed cells in a 96-well plate and treat with different concentrations of the compound for 24 hours.[1]

    • Add MTT solution to each well and incubate for 4 hours.

    • Dissolve the resulting formazan crystals in a solvent like DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.[1]

Nitric Oxide (NO) Production Assay (Griess Test)
  • Purpose: To measure the production of nitric oxide, a pro-inflammatory mediator.

  • Procedure:

    • Pre-treat cells with the test compound and then stimulate with LPS.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.[7]

NO_Assay_Workflow start Seed RAW 264.7 cells in a 96-well plate pretreat Pre-treat with Broussonin C start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect culture supernatant stimulate->collect griess Add Griess Reagent collect->griess measure Measure absorbance at 540 nm griess->measure analyze Analyze NO production measure->analyze

Workflow for Nitric Oxide Production Assay.
Western Blot Analysis

  • Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • General Procedure:

    • Lyse treated cells to extract proteins.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a membrane.

    • Probe the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated ERK, total ERK).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the signal using a chemiluminescent substrate and imaging system.

Western_Blot_Workflow start Cell Lysis & Protein Extraction sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis detection->analysis

General workflow for Western Blot analysis.

Conclusion and Future Directions

Broussonin C and its analogs represent a promising class of natural compounds with distinct and potent biological activities. Broussonin C demonstrates significant anti-inflammatory properties by targeting the MAPK and JAK-STAT signaling pathways, while Broussonin A and B are effective anti-angiogenic agents that inhibit the VEGFR-2 pathway.[1][2]

The presented data and protocols provide a solid foundation for further investigation into their therapeutic applications. Future research should focus on:

  • In vivo studies: To validate the in vitro findings in animal models of inflammatory diseases and cancer.

  • Structure-activity relationship (SAR) studies: To explore the synthesis of novel analogs with enhanced potency and selectivity.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of these compounds for potential clinical development.

The detailed methodologies provided in this guide are intended to standardize experimental approaches and accelerate the translation of these promising natural compounds into clinical practice.

References

Safety Operating Guide

Navigating the Safe Disposal of Broussin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for informational purposes and should be supplemented by a thorough review of your institution's specific Environmental Health and Safety (EHS) protocols and any available manufacturer's Safety Data Sheet (SDS). Always adhere to local, state, and federal regulations concerning hazardous waste management.

I. Understanding Broussin: Chemical Profile

This compound is a hydroxyflavan, a type of flavonoid.[2] While specific toxicity data for this compound is limited, compounds of this class should be handled with care.

PropertyValue
Molecular Formula C₁₆H₁₆O₃[2]
Molecular Weight 256.30 g/mol [2]
Chemical Class Flavan, Flavonoid, Phenol
Appearance Assume solid unless otherwise specified.

II. Core Principle: Managing this compound as Hazardous Waste

Due to its chemical nature and the lack of comprehensive safety data, all this compound waste, including pure compound, contaminated materials, and solutions, must be treated as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1]

III. Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, wearing the appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile gloves.Protects against skin contact.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Lab Coat Standard laboratory coat.Protects clothing and skin from contamination.

IV. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe segregation, collection, and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent accidental chemical reactions and ensure proper disposal.

  • Solid Waste:

    • Place unused or expired this compound powder, contaminated weigh boats, and other contaminated disposable solids into a designated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a shatter-proof container designated for hazardous liquid waste.[1]

    • Do not mix with incompatible waste streams. Consult your institution's EHS guidelines for specific liquid waste stream compatibility.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Labeling of Hazardous Waste Containers

Clear and accurate labeling is a regulatory requirement and essential for safe handling.

  • Label all hazardous waste containers with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name and contact information of the principal investigator or laboratory.

Step 3: Storage of Hazardous Waste

Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.

  • Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic, heat sources, and incompatible materials.

Step 4: Arranging for Final Disposal

  • Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.

  • Follow all institutional and regulatory procedures for waste manifest and pickup.

V. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section III.

  • Containment:

    • For a solid spill , carefully cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • For a liquid spill , surround the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Cleanup:

    • Carefully collect the absorbent material and any contaminated debris.

    • Place all contaminated materials into a labeled hazardous waste bag or container.

    • Clean the spill area with a detergent and water solution, followed by a rinse with a suitable solvent (e.g., ethanol or acetone) if appropriate. Collect all cleaning materials as hazardous waste.

  • Disposal: Seal the waste container and dispose of it as hazardous waste.

VI. Experimental Workflow & Disposal Pathway

The following diagrams illustrate the procedural flow for safe handling and disposal of this compound.

Broussin_Disposal_Workflow cluster_handling Handling this compound cluster_waste_generation Waste Generation cluster_disposal Disposal Procedure start Start: Handling this compound ppe Don Appropriate PPE start->ppe weigh Weighing/Solution Preparation ppe->weigh experiment Experimental Use weigh->experiment solid_waste Solid Waste (Contaminated materials, excess powder) experiment->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) experiment->liquid_waste sharps_waste Sharps Waste (Contaminated needles, etc.) experiment->sharps_waste segregate_solid Segregate into Labeled Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate into Labeled Liquid Waste Container liquid_waste->segregate_liquid segregate_sharps Segregate into Labeled Sharps Container sharps_waste->segregate_sharps store Store in Designated Hazardous Waste Area segregate_solid->store segregate_liquid->store segregate_sharps->store ehs_pickup Arrange for EHS Pickup and Disposal store->ehs_pickup

Caption: Procedural workflow for the safe disposal of this compound.

Broussin_Spill_Response spill This compound Spill Occurs alert Alert Personnel & Evacuate if Necessary spill->alert don_ppe Don Full PPE alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect Contaminated Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Step-by-step emergency protocol for a this compound spill.

References

Essential Safety and Operational Guide for Handling Broussin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a preferred source for laboratory safety, building trust by providing value beyond the product itself.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a conservative approach to PPE is mandatory. The primary hazards are assumed to be potential skin and eye irritation, and possible toxicity through inhalation or ingestion.

Recommended PPE for Handling Broussin:

  • Body Protection: A long-sleeved laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or a disposable coverall.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling small quantities of solid this compound. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[1]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashes or aerosolization, tightly fitting chemical splash goggles or a full-face shield should be worn.[2][3]

  • Respiratory Protection: For handling small quantities of solid this compound in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 or higher particulate respirator is recommended.[3]

Quantitative Data Summary

Specific quantitative toxicological and physical hazard data for this compound are not available. The following table presents the type of data that would be found in a Safety Data Sheet (SDS), with "Data Not Available" specified for this compound. For illustrative purposes, data for a related compound, 2H-1-benzopyran-2-one (Coumarin), is provided with clear notation.

PropertyThis compound ((2S)-3,4-Dihydro-2-(4-methoxyphenyl)-2H-1-benzopyran-7-ol)Example: 2H-1-benzopyran-2-one (CAS: 91-64-5)
Molecular Formula C₁₆H₁₆O₃C₉H₆O₂
Molecular Weight 256.30 g/mol 146.14 g/mol
Physical State Solid (Assumed)Solid
Melting Point Data Not Available68 - 71 °C
Boiling Point Data Not Available298 °C
LD50 (Oral, Rat) Data Not Available293 mg/kg
Skin Irritation Data Not Available (Assume potential irritant)No skin irritation (Rabbit)
Eye Irritation Data Not Available (Assume potential irritant)Causes serious eye irritation

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of solid this compound.

Objective: To safely handle solid this compound and prepare a stock solution.

Materials:

  • This compound (solid)

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Beaker

  • Magnetic stir bar and stir plate

  • Required PPE (see section 1)

Procedure:

  • Preparation:

    • Ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered.

    • Don all required personal protective equipment: lab coat, nitrile gloves, and chemical splash goggles.

    • Assemble all necessary equipment and materials within the fume hood.

  • Weighing the Compound:

    • Place a weighing boat on the analytical balance and tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of solid this compound to the weighing boat. Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.

    • Record the exact weight of the compound.

  • Preparing the Solution:

    • Carefully transfer the weighed this compound from the weighing boat into the volumetric flask.

    • Add a small amount of the desired solvent to the flask, enough to dissolve the solid.

    • Gently swirl the flask or use a magnetic stir plate to ensure the this compound is fully dissolved.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Cleanup and Waste Disposal:

    • Dispose of the weighing boat and any contaminated materials (e.g., disposable gloves) in the designated solid hazardous waste container.

    • Rinse all non-disposable glassware with a small amount of solvent, and pour the rinsate into the appropriate liquid hazardous waste container. Then, wash the glassware according to standard laboratory procedures.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Operational Plans: Storage and Disposal

Storage:

  • Store this compound in a tightly sealed container to prevent contamination and degradation.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal:

  • All waste containing this compound, including unused product, contaminated materials (gloves, weighing paper), and solutions, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container for hazardous solid waste.

  • Liquid Waste: Collect in a designated, labeled, and sealed container for hazardous liquid waste. Do not dispose of this compound solutions down the drain.[4]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[5]

Mandatory Visualizations

The following diagrams illustrate key workflows for handling this compound safely.

G cluster_ppe PPE Donning Sequence cluster_handling Safe Handling Workflow cluster_disposal Waste Disposal Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Goggles / Face Shield Goggles / Face Shield Gloves->Goggles / Face Shield Respirator (if needed) Respirator (if needed) Goggles / Face Shield->Respirator (if needed) Prepare Fume Hood Prepare Fume Hood Goggles / Face Shield->Prepare Fume Hood Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent Transfer to Storage Transfer to Storage Dissolve in Solvent->Transfer to Storage Segregate Waste Segregate Waste Transfer to Storage->Segregate Waste Label Containers Label Containers Segregate Waste->Label Containers Store in Satellite Area Store in Satellite Area Label Containers->Store in Satellite Area Schedule Pickup Schedule Pickup Store in Satellite Area->Schedule Pickup

Caption: A logical workflow for preparing to handle this compound, the handling process, and waste disposal.

SpillResponse start Solid this compound Spill Occurs alert Alert others in the area start->alert ppe Ensure appropriate PPE is worn alert->ppe contain Cover the spill with an inert absorbent material ppe->contain If safe to do so collect Carefully sweep the material into a dustpan contain->collect dispose Transfer to a labeled hazardous waste container collect->dispose clean Clean the spill area with a suitable solvent dispose->clean end Spill Response Complete clean->end

Caption: A step-by-step procedure for responding to a solid this compound spill.

References

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